Thiocyanogen
Description
Properties
IUPAC Name |
thiocyanato thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2N2S2/c3-1-5-6-2-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMHTVJOHYTUHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)SSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198513 | |
| Record name | Sulfur cyanide (S2(CN)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
505-14-6 | |
| Record name | Sulfur cyanide (S2(CN)2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=505-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiocyanogen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfur cyanide (S2(CN)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIOCYANOGEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ME5949L1M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Thiocyanogen
For researchers, scientists, and drug development professionals, this document provides an in-depth exploration of the historical discovery and isolation of thiocyanogen, (SCN)₂. It details the pivotal experiments, presents key quantitative data, and outlines the experimental protocols that marked the journey to understanding this reactive pseudohalogen.
A Century of Pursuit: The Historical Discovery of this compound
The existence of this compound was first postulated by Jöns Jacob Berzelius as part of his radical theory.[1][2] For nearly a century, esteemed chemists, including Justus von Liebig and Friedrich Wöhler, pursued its synthesis through various routes but were met with failure, often producing only complex mixtures.[1][2]
In 1861, Linnemann made a significant step forward by generating this compound from the reaction of a silver thiocyanate suspension in diethyl ether with excess iodine.[1][2] However, he misidentified the product as sulfur iodide cyanide (ISCN).[1][2] This reaction was hampered by competing equilibria due to the weak oxidizing power of iodine.[1][3] The following year, Schneider attempted a synthesis from silver thiocyanate and disulfur dichloride, but the product disproportionated.[1]
The subject lay dormant until the 1910s when Niels Bjerrum, while investigating gold thiocyanate complexes, revisited the decomposition of this compound using modern physical chemistry techniques.[1][2] Bjerrum's work was crucial in understanding the instability of this compound in aqueous solutions, where it is catalyzed by water via hypothiocyanous acid.[1][2] He also determined the oxidation potential of the (SCN)₂/SCN⁻ couple to be +0.77 volts, placing it between that of iodine and bromine.[1][2]
Building on this foundational knowledge, the definitive isolation of this compound was achieved in 1919 by Erik Söderbäck.[1] He successfully synthesized and stabilized this compound by oxidizing lead(II) thiocyanate with bromine in an anhydrous solvent, a method that remains the basis for modern preparations.[1][3]
Quantitative Data
The early studies and subsequent characterizations of this compound have provided the following key quantitative data:
| Property | Value | Citations |
| Molar Mass | 116.16 g/mol | [1][2] |
| Melting Point | -2.5 °C | [1][2] |
| Boiling Point | Decomposes at approximately 20 °C | [1][2] |
| Oxidation Potential ((SCN)₂/2SCN⁻) | +0.77 V | [1][2] |
Experimental Protocols
The successful isolation of this compound by Söderbäck involved a two-step process to first prepare an anhydrous metal thiocyanate and then oxidize it. Modern variations of this protocol are still in use.
3.1. Preparation of Lead(II) Thiocyanate (Pb(SCN)₂)
This initial step involves the precipitation of lead(II) thiocyanate from aqueous solutions of a soluble lead salt and a thiocyanate salt.
-
Reactants:
-
Lead(II) nitrate (Pb(NO₃)₂)
-
Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN)
-
-
Procedure:
-
Prepare separate aqueous solutions of lead(II) nitrate and sodium thiocyanate.
-
Combine the two solutions. A white precipitate of lead(II) thiocyanate will form immediately.
-
Reaction: Pb(NO₃)₂(aq) + 2NaSCN(aq) → Pb(SCN)₂(s) + 2NaNO₃(aq)
-
-
Filter the precipitate and wash it thoroughly with distilled water to remove soluble impurities.
-
Dry the lead(II) thiocyanate precipitate completely. It is crucial that the salt is anhydrous for the subsequent step.
-
3.2. Söderbäck's Synthesis of this compound ((SCN)₂)
This protocol describes the oxidation of anhydrous lead(II) thiocyanate with bromine in a non-aqueous solvent to produce a solution of this compound.
-
Reactants:
-
Anhydrous lead(II) thiocyanate (Pb(SCN)₂)
-
Bromine (Br₂)
-
Anhydrous solvent (e.g., glacial acetic acid, diethyl ether, or methylene chloride)
-
-
Procedure:
-
Suspend the anhydrous lead(II) thiocyanate in the chosen anhydrous solvent (e.g., diethyl ether) in a reaction vessel protected from light and moisture.[4] The reaction is often carried out at 0 °C to improve the stability of the product.[1][3]
-
Slowly add a solution of bromine in the same solvent to the suspension with constant stirring. The oxidation is exothermic.[1][2]
-
The reaction proceeds as follows:
-
The insoluble lead(II) bromide precipitates, while the this compound remains dissolved in the solvent, yielding a pale yellow solution.
-
The resulting solution of this compound can be separated from the lead(II) bromide precipitate by filtration. The solution is relatively stable for days when kept cold and in the dark.[1][3]
-
Caution: this compound is a poisonous substance and is unstable, particularly in its pure form, where it can explode above 20 °C and polymerizes at room temperature to a red-orange solid.[1][2][4] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Visualizations
Diagram of Söderbäck's this compound Synthesis
References
Synthesis of Thiocyanogen from Lead Thiocyanate and Bromine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of thiocyanogen ((SCN)₂) from lead(II) thiocyanate (Pb(SCN)₂) and bromine (Br₂). This method, originally detailed by E. Söderbäck in 1919, remains a foundational technique for generating solutions of this reactive pseudohalogen.[1] this compound is a valuable reagent in organic synthesis, particularly for the introduction of the thiocyanate functional group into various molecules, which is of significant interest in medicinal chemistry and drug development.
Chemical Principles
The synthesis of this compound from lead(II) thiocyanate and bromine is a halogen displacement reaction. Bromine, being more reactive than this compound, oxidizes the thiocyanate ions, leading to the formation of this compound and lead(II) bromide. The overall balanced chemical equation for this reaction is:
Pb(SCN)₂ + Br₂ → PbBr₂ + (SCN)₂
This reaction is typically carried out in an anhydrous, inert solvent to prevent the hydrolysis of the product. The low solubility of lead(II) bromide in common organic solvents helps to drive the reaction to completion as it precipitates out of the solution.
Experimental Protocols
Two primary protocols have been established for this synthesis, differing mainly in the choice of solvent, which in turn affects the stability of the resulting this compound solution.
Synthesis in an Inert Solvent (e.g., Carbon Tetrachloride or Methylene Chloride)
This method is suitable for applications where the this compound solution will be used immediately after preparation due to its limited stability.
Methodology:
-
Preparation of Reactants: A suspension of finely powdered and anhydrous lead(II) thiocyanate in an inert solvent such as carbon tetrachloride or methylene chloride is prepared in a reaction vessel. It is crucial that all glassware and reagents are thoroughly dried to prevent the decomposition of this compound.
-
Reaction Conditions: The suspension is cooled to a temperature between 0 °C and -10 °C using an ice or ice-salt bath.
-
Addition of Bromine: A solution of bromine in the same inert solvent is added dropwise to the cooled and stirred lead(II) thiocyanate suspension.
-
Monitoring the Reaction: The reaction is monitored by the disappearance of the characteristic red-brown color of bromine. The completion of the reaction is indicated by the formation of a colorless or pale yellow solution.
-
Isolation of Product: The precipitated lead(II) bromide is removed by filtration under anhydrous conditions. The resulting filtrate is a solution of this compound in the inert solvent.
Synthesis in Glacial Acetic Acid for Enhanced Stability
This protocol, as originally described by Söderbäck, yields a this compound solution with significantly greater stability, making it suitable for reactions that require longer reaction times or for storage.
Methodology:
-
Preparation of Reactants: Anhydrous lead(II) thiocyanate is suspended in glacial acetic acid.
-
Reaction: Bromine is added to the suspension. The reaction is exothermic.
-
Product Solution: This method affords a 0.1M solution of this compound that is reported to be stable for several days.[1]
Quantitative Data
| Parameter | Inert Solvent Method | Glacial Acetic Acid Method |
| Typical Concentration | Not specified, used in situ | ~0.1 M[1] |
| Stability | Low, requires immediate use | Stable for several days[1] |
| Reaction Temperature | 0 °C to -10 °C | Not explicitly specified, but exothermic[1] |
| Observed Yield | Not explicitly reported | Not explicitly reported |
Stability Note: A 0.1-0.2 N solution of this compound in carbon tetrachloride has been reported to show minimal change in concentration over several days when stored at 0 °C.[2]
Visualization of Experimental Workflow and Reaction Pathway
General Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Chemical Reaction Pathway
Caption: Reaction pathway for this compound synthesis.
Safety Considerations
-
Lead Compounds: Lead(II) thiocyanate is a toxic substance. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust.
-
Bromine: Bromine is a highly corrosive and toxic substance. It should be handled with extreme care in a fume hood, and appropriate PPE, including gloves and a face shield, is necessary.
-
This compound: this compound is an unstable and potentially hazardous substance. Solutions should be handled with care, and the pure substance should not be isolated as it can decompose explosively.
-
Solvents: The organic solvents used are typically flammable and/or toxic. All necessary precautions for handling such solvents should be taken.
Conclusion
The synthesis of this compound from lead(II) thiocyanate and bromine is a well-established and effective method for generating solutions of this versatile reagent. The choice of solvent allows for tailoring the stability of the resulting solution to the specific needs of the subsequent application. While detailed quantitative yield data from the original literature is sparse, the qualitative protocols provide a clear and reproducible pathway for the synthesis of this compound for use in research and development, particularly in the field of medicinal chemistry where the introduction of the thiocyanate moiety is a key synthetic step. Researchers should exercise appropriate caution when handling the hazardous materials involved in this synthesis.
References
An In-depth Technical Guide to the Chemical and Physical Properties of Thiocyanogen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocyanogen, (SCN)₂, is a fascinating and highly reactive pseudohalogen with chemical properties intermediate between those of bromine and iodine.[1][2] Its discovery and isolation have been subjects of scientific inquiry for over a century, with its inherent instability presenting significant challenges. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its relevance in biological systems. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may seek to utilize or understand the chemistry of this unique compound.
Core Physical and Chemical Properties
This compound is a colorless crystalline solid or liquid at low temperatures.[2] It is a hexatomic molecule with C₂ point group symmetry and a linear NCS-SCN connectivity.[1][2] A summary of its key physical and chemical properties is presented below.
Physical Properties
There are some discrepancies in the reported physical properties of this compound, likely due to its inherent instability and tendency to polymerize.[1][3] The most commonly cited values are presented in the table below, with notes to address the variations found in the literature.
| Property | Value | Notes and References |
| Molecular Formula | C₂N₂S₂ | [1][3] |
| Molar Mass | 116.16 g/mol | [1] |
| Appearance | Colorless crystal or liquid[1], Pale yellow to greenish-yellow solid[3] | The color may vary depending on purity and the presence of polymeric impurities. |
| Melting Point | -2.5 °C (270.6 K)[1] | Another source reports a melting point of around 60°C, which may refer to a polymeric form or a different allotrope.[3] |
| Boiling Point | ≈20 °C (decomposes)[1] | This compound is known to decompose, and sometimes explosively, above this temperature.[1] Another source reports a boiling point of 209.6 °C, which is likely an extrapolated value or refers to a different substance.[4] |
| Density | 1.523 g/cm³[1] | |
| Solubility | Sparingly soluble in water[3]. Soluble in diethyl ether, carbon disulfide, benzene, chloroform, carbon tetrachloride, and glacial acetic acid. | |
| Stability | Unstable as a pure substance, especially at temperatures above 20 °C, where it polymerizes into a red-orange solid.[1][2] Solutions in anhydrous acetic acid (especially with acetic anhydride) are stable for days. | Light, heat, moisture, and oxygen can promote polymerization. |
Chemical Properties
This compound is a weak electrophile and a moderate oxidizing agent, with a standard electrode potential of +0.77 V for the (SCN)₂/2SCN⁻ couple.[2] Its reactivity is characterized by addition reactions to unsaturated bonds and substitution reactions with activated aromatic compounds.
| Property | Description | References |
| Reactivity with Water | Disproportionates in water to form sulfuric acid, hydrocyanic acid, and thiocyanic acid: 3(SCN)₂ + 4H₂O → H₂SO₄ + HCN + 5HSCN. | [1] |
| Electrophilicity | Acts as a weak electrophile, reacting with highly activated aromatic compounds such as phenols and anilines to introduce a thiocyanate group (-SCN). | [1][2] |
| Addition to Alkenes | Adds trans to alkenes to yield 1,2-bis(thiocyanato) compounds. The reaction proceeds through a thiiranium ion intermediate, which can be trapped by other nucleophiles. | [1][2] |
| Reaction with Halogens | Reacts with chlorine in nonpolar solvents to form chlorine thiocyanate (ClSCN). The corresponding bromine thiocyanate is unstable. | [1][2] |
| Polymerization | Readily polymerizes, especially when neat and above 20 °C, to form an insoluble, red-orange polymer known as parathis compound. | [1] |
| Reactivity with Nucleophiles | The thiocyanate ion (SCN⁻), from which this compound is derived, is a potent nucleophile that can react via either the sulfur or nitrogen atom. | [5] |
Spectroscopic Data
| Type | Data | References |
| Infrared (IR) Spectroscopy | The IR spectrum of this compound has been studied, though detailed spectra of the pure compound are scarce due to its instability. The C≡N stretching frequency in organic thiocyanates is typically observed in the range of 2140-2175 cm⁻¹. | [6] |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹³C NMR chemical shift of the thiocyanate carbon in various compounds has been reported to be in the range of 109-115 ppm. For cyanylated cysteine residues in a protein, the shifts were observed at 109.4 ppm and 112.2 ppm. | [7] |
Thermodynamic Data
| Property | Value | References |
| Enthalpy of Formation (ΔfH°) | +74.3 kcal/mol (+311 kJ/mol) for liquid (SCN)₂ at 25 °C. | [8] |
Experimental Protocols
Synthesis of this compound
The most common and reliable method for preparing a solution of this compound involves the oxidation of a metal thiocyanate with bromine. The following protocol is adapted from established procedures.[2][9]
Materials:
-
Lead(II) thiocyanate (Pb(SCN)₂) or Silver thiocyanate (AgSCN), finely powdered and dried
-
Anhydrous bromine (Br₂)
-
Anhydrous solvent (e.g., glacial acetic acid, carbon tetrachloride, or diethyl ether)
-
Reaction vessel with a stirrer and dropping funnel, protected from light and moisture
-
Filtration apparatus
Procedure:
-
Suspend the finely powdered and dried lead(II) thiocyanate or silver thiocyanate in the anhydrous solvent in the reaction vessel.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add a solution of anhydrous bromine in the same solvent dropwise to the stirred suspension. The amount of bromine should be slightly less than the stoichiometric amount.
-
Continue stirring and maintain the low temperature until the color of the bromine disappears, indicating the completion of the reaction.
-
Quickly filter the solution to remove the precipitated lead(II) bromide or silver bromide. The filtration should be conducted under an inert atmosphere (e.g., nitrogen or argon) if the solution is to be used for an extended period.
-
The resulting pale yellow solution of this compound should be used immediately or stored in the dark at a low temperature. Solutions in glacial acetic acid containing some acetic anhydride are reported to be the most stable.
Reaction:
M(SCN)₂ + Br₂ → MBr₂ + (SCN)₂ (where M = Pb or 2Ag)
Thiocyanation of Alkenes
This compound undergoes an electrophilic addition reaction with alkenes. The following is a general procedure for this type of reaction.
Materials:
-
Alkene (e.g., cyclohexene)
-
Solution of this compound in a suitable anhydrous solvent (prepared as described above)
-
Reaction vessel with a stirrer, protected from light
Procedure:
-
Dissolve the alkene in an anhydrous solvent (the same as used for the this compound solution) in the reaction vessel.
-
Cool the solution to 0-5 °C.
-
Slowly add the pre-prepared solution of this compound to the stirred alkene solution.
-
Allow the reaction to proceed at low temperature, monitoring its progress by techniques such as thin-layer chromatography (TLC). The reaction is often slow and may require several hours.
-
Upon completion, the solvent can be removed under reduced pressure, and the product, a 1,2-bis(thiocyanato)alkane, can be purified by crystallization or chromatography.
Thiocyanation of Aromatic Compounds
This compound can be used for the electrophilic thiocyanation of activated aromatic compounds like phenols.
Materials:
-
Activated aromatic compound (e.g., phenol)
-
Solution of this compound in a suitable anhydrous solvent
-
Reaction vessel with a stirrer
Procedure:
-
Dissolve the aromatic compound in an anhydrous solvent.
-
Add the solution of this compound to the stirred solution of the aromatic compound at room temperature or slightly below.
-
The reaction time can vary depending on the reactivity of the aromatic substrate. Monitor the reaction by TLC.
-
After the reaction is complete, the mixture is worked up, which may involve washing with an aqueous solution to remove any unreacted this compound and byproducts.
-
The organic layer is then dried and the solvent evaporated to yield the thiocyanated aromatic product, which can be further purified.
Biological Relevance: The Lactoperoxidase System
While this compound itself is not a primary signaling molecule in biological systems, it is closely related to the activity of the lactoperoxidase system, a crucial component of the innate immune defense in mammals.[10][11] This system is present in mucosal secretions such as saliva, milk, and tears.[10]
The enzyme lactoperoxidase (LPO) catalyzes the oxidation of thiocyanate ions (SCN⁻) by hydrogen peroxide (H₂O₂) to produce hypothiocyanite (OSCN⁻), a potent antimicrobial agent.[10][11] this compound is considered an intermediate or a related product in this oxidative process. The generated hypothiocyanite can inhibit the growth of a wide range of microorganisms by oxidizing sulfhydryl groups in their enzymes and proteins.[12]
General Reactivity of this compound
The reactivity of this compound is diverse, encompassing electrophilic substitution, addition to unsaturated systems, and reactions with various nucleophiles. A logical diagram summarizing its key reactions is presented below.
Conclusion
This compound is a highly reactive pseudohalogen with a rich and complex chemistry. Its instability necessitates careful handling and in situ preparation for most applications. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis and use in key organic transformations. The connection to the biologically important lactoperoxidase system highlights the broader relevance of thiocyanate chemistry. It is hoped that this comprehensive resource will be of significant value to researchers and scientists exploring the potential of this compound and its derivatives in their respective fields.
References
- 1. This compound|505-14-6 - MOLBASE Encyclopedia [m.molbase.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Gas detectors and respiratory protection equipments C2S2N2 (this compound), CAS number 505-14-6 [en.gazfinder.com]
- 4. Sulfur cyanide (S2(CN)2) [chembk.com]
- 5. Ammonium [11C]thiocyanate: revised preparation and reactivity studies of a versatile nucleophile for carbon-11 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of the Sensitivity and Vibrational Lifetimes of Thiocyanate and Selenocyanate Infrared Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C NMR of cyanylated flavodoxin from Megasphaera elsdenii and of thiocyanate model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Lactoperoxidase - Wikipedia [en.wikipedia.org]
- 12. media.neliti.com [media.neliti.com]
Thiocyanogen: A Pseudohalogen's Role in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiocyanogen, (SCN)₂, the dimeric form of the thiocyanate radical, holds a unique position in the repertoire of synthetic organic chemistry. Classified as a pseudohalogen, its reactivity parallels that of dihalogens like bromine and iodine, enabling a range of electrophilic transformations. This guide provides a comprehensive overview of this compound's role in organic synthesis, detailing its preparation, physical and chemical properties, and its application in substitution and addition reactions. Particular emphasis is placed on the thiocyanation of aromatic systems, alkenes, and alkynes, including mechanistic insights and detailed experimental protocols. Quantitative data on reaction yields and spectroscopic characterization of products are systematically presented. Furthermore, this document outlines critical safety procedures for the handling and disposal of this compound and its precursors.
Introduction
The concept of pseudohalogens, introduced by Birckenbach and Kolb, describes inorganic radicals that exhibit chemical behaviors akin to true halogens. Among these, this compound stands out for its ability to act as an electrophilic source of the thiocyanate moiety, a versatile functional group in medicinal chemistry and materials science. The thiocyanate group can be readily converted into other sulfur-containing functionalities, such as thiols, sulfides, and thiocarbamates, making it a valuable synthon. This guide explores the synthetic utility of this compound, offering a technical resource for chemists seeking to employ this powerful reagent in their research.
Properties of this compound
This compound is an unstable, pale-yellow substance that is typically generated in situ for immediate consumption in chemical reactions. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂N₂S₂ |
| Molecular Weight | 116.16 g/mol |
| Appearance | Colorless crystals or a pale-yellow liquid |
| Melting Point | -2 to -3 °C |
| Boiling Point | Decomposes above 20 °C |
| Solubility | Soluble in organic solvents like glacial acetic acid, methylene chloride, and carbon disulfide |
| Stability | Unstable, readily polymerizes to the inert parathis compound, (SCN)x |
Table 1: Physical and Chemical Properties of this compound
Synthesis of this compound
Due to its inherent instability, this compound is almost always prepared immediately before use in a reaction mixture. The most common method for its generation is the oxidation of a metal thiocyanate salt.
In-situ Generation from Metal Thiocyanates and Halogens
A solution of this compound can be prepared by reacting a suspension of lead(II) thiocyanate with bromine in a suitable organic solvent.
Experimental Protocol: Preparation of a 0.1 M Solution of this compound in Glacial Acetic Acid
-
Preparation of Lead(II) Thiocyanate: To a solution of lead(II) nitrate (33.1 g, 0.1 mol) in 200 mL of water, a solution of sodium thiocyanate (16.2 g, 0.2 mol) in 100 mL of water is added with stirring. The resulting white precipitate of lead(II) thiocyanate is collected by filtration, washed with water, and dried in a vacuum desiccator.
-
Generation of this compound: A suspension of anhydrous lead(II) thiocyanate (3.23 g, 0.01 mol) in 100 mL of glacial acetic acid is cooled in an ice bath. A solution of bromine (1.60 g, 0.01 mol) in 20 mL of glacial acetic acid is added dropwise with constant stirring over 30 minutes. The reaction mixture is stirred for an additional hour in the ice bath. The precipitated lead(II) bromide is removed by filtration under anhydrous conditions to yield a pale-yellow solution of approximately 0.1 M this compound. This solution should be used immediately.
Reactions of this compound in Organic Chemistry
This compound participates in a variety of organic reactions, primarily acting as an electrophile. Its reactivity is generally considered to be intermediate between that of bromine and iodine.
Electrophilic Aromatic Substitution
This compound reacts with electron-rich aromatic compounds, such as anilines and phenols, to afford aryl thiocyanates. The reaction proceeds via an electrophilic aromatic substitution mechanism.
Reaction Mechanism: Electrophilic Aromatic Thiocyanation
Caption: Mechanism of electrophilic aromatic thiocyanation.
Experimental Protocol: Thiocyanation of Dimethylaniline [1]
-
A solution of dimethylaniline (60.5 g, 0.5 mol) and ammonium thiocyanate (80 g, 1.05 mol) in 250 mL of glacial acetic acid is prepared in a 1 L beaker and cooled to 10-20 °C in an ice-water bath.
-
With mechanical stirring, a solution of bromine (80 g, 0.5 mol) in 100 mL of glacial acetic acid is added dropwise over 20-30 minutes, maintaining the temperature below 20 °C.
-
After the addition is complete, the reaction mixture is removed from the cooling bath and allowed to stand at room temperature for 10 minutes.
-
The mixture is then poured into 5-6 L of water, causing the product, p-thiocyanodimethylaniline, to precipitate as a pale-yellow solid.
-
The solid is collected by suction filtration, washed with water, and air-dried. The typical yield is 60-65 g (67-72%).
Table 2: Thiocyanation of Various Aromatic Compounds
| Substrate | Reagents and Conditions | Product | Yield (%) |
| Aniline | (NH₄)₂S₂O₈, NH₄SCN, mechanochemical | 4-Thiocyanatoaniline | 50 |
| Phenol | (NH₄)₂S₂O₈, NH₄SCN, mechanochemical | 4-Thiocyanatophenol | 96 |
| 2-Nitroaniline | (NH₄)₂S₂O₈, NH₄SCN, mechanochemical | 2-Nitro-4-thiocyanatoaniline | 41 |
| 2-Methylaniline | NBS, KSCN, EtOH, rt, 20 min | 2-Methyl-4-thiocyanatoaniline | 95 |
| 2-Chloroaniline | NBS, KSCN, EtOH, rt, 20 min | 2-Chloro-4-thiocyanatoaniline | 96 |
| N,N-Dimethylaniline | Br₂, NH₄SCN, AcOH, 10-20 °C | 4-Thiocyanato-N,N-dimethylaniline | 67-72 |
Electrophilic Addition to Alkenes and Alkynes
This compound adds to the double and triple bonds of alkenes and alkynes, respectively, in a stereospecific trans-addition manner. The reaction is believed to proceed through a bridged thiiranium ion intermediate, which is then opened by the attack of a thiocyanate anion.
Reaction Mechanism: Electrophilic Addition of this compound to an Alkene
Caption: Mechanism of electrophilic addition of this compound to an alkene.
Experimental evidence for the existence of the thiiranium ion intermediate comes from NMR spectroscopic studies of related episulfonium ions, which show a significant downfield shift for the carbon atoms of the three-membered ring, indicative of their cationic character.[2]
Table 3: Thiocyanation of Alkenes and Alkynes
| Substrate | Reagents and Conditions | Product | Yield (%) |
| Cyclohexene | (SCN)₂, CCl₄, dark | trans-1,2-Dithiocyanatocyclohexane | Quantitative |
| Styrene | (SCN)₂, CCl₄, dark | 1,2-Dithiocyanato-1-phenylethane | High |
| Phenylacetylene | (SCN)₂, C₆H₆, UV light | (E)-1,2-Dithiocyanato-1-phenylethene | High |
Experimental Protocol: Thiocyanation of Cyclohexene
-
A 0.1 M solution of this compound in carbon tetrachloride is prepared as described previously, substituting glacial acetic acid with anhydrous carbon tetrachloride.
-
To a stirred solution of cyclohexene (8.2 g, 0.1 mol) in 50 mL of anhydrous carbon tetrachloride, 100 mL of the 0.1 M this compound solution (0.01 mol) is added dropwise at 0 °C in the dark.
-
The reaction mixture is stirred at 0 °C for 2 hours, and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The solvent is removed under reduced pressure to yield trans-1,2-dithiocyanatocyclohexane as a crystalline solid. The product can be recrystallized from ethanol. The yield is typically quantitative.
Spectroscopic Data
The formation of thiocyanated products can be confirmed by standard spectroscopic techniques.
Table 4: Spectroscopic Data for Selected Thiocyanated Compounds
| Compound | IR (cm⁻¹) ν(SCN) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-Thiocyanatoaniline | 2152 | 7.32 (d, 2H), 6.65 (d, 2H), 3.97 (s, 2H) | 148.9, 134.6, 116.2, 112.5, 109.6 |
| 2-Chloro-4-thiocyanatoaniline | 2155 | 7.48 (d, 1H), 7.27 (dd, 1H), 6.75 (d, 1H), 4.38 (s, 2H) | 145.4, 133.9, 132.7, 119.8, 116.5, 111.7, 110.1 |
| trans-1,2-Dithiocyanatocyclohexane | ~2150 | 3.8-4.0 (m, 2H), 1.4-2.2 (m, 8H) | ~112 (SCN), ~45 (CH-SCN), ~30, ~24 (CH₂) |
| 2-Thiocyanato-1-phenylethan-1-ol | ~2155 | 7.2-7.4 (m, 5H), 4.9 (dd, 1H), 3.2-3.4 (m, 2H), 2.8 (d, 1H, OH) | ~140 (C-Ar), ~128-129 (CH-Ar), ~113 (SCN), ~75 (CH-OH), ~40 (CH₂-SCN) |
Safety and Handling
This compound and its precursors must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Toxicity: this compound is a toxic substance. Inhalation, ingestion, and skin contact should be avoided.
-
Instability: this compound is unstable and can decompose, sometimes violently. It should be generated in situ and used immediately. Solutions of this compound should be kept cold and protected from light.
-
Precursors: The reagents used to generate this compound, such as bromine and lead salts, are also hazardous and should be handled with care. Lead compounds are toxic and should be disposed of as hazardous waste. Bromine is corrosive and volatile.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Waste Disposal: Waste containing this compound or its precursors should be quenched and disposed of according to institutional and local regulations. A typical quenching procedure involves the slow addition of a sodium thiosulfate solution to reduce any unreacted this compound, followed by appropriate disposal of the resulting salts.
Conclusion
This compound continues to be a valuable reagent in organic synthesis, providing a reliable method for the introduction of the thiocyanate functionality. Its pseudohalogen character allows for predictable reactivity in both aromatic substitution and addition reactions. By understanding the principles of its generation, reactivity, and safe handling as outlined in this guide, researchers can effectively utilize this compound to access a wide array of sulfur-containing molecules for applications in drug discovery, materials science, and beyond.
References
- 1. vic-Iodothiocyanates and iodoisothiocyanates. Part 8. Addition of iodine–this compound to alkenes under ionic and radical conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Catalytic, Enantioselective Sulfenofunctionalization of Alkenes—Development and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
The Electrophilic Nature of Thiocyanogen: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Thiocyanogen, (SCN)₂, is a pseudohalogen with chemical properties intermediate between those of bromine and iodine.[1] As a symmetrical molecule with the connectivity NCS-SCN, it serves as a source of an electrophilic thiocyanate moiety, enabling the direct introduction of the valuable -SCN functional group into organic molecules. This functional group is a versatile precursor for the synthesis of a wide array of sulfur-containing compounds, including thiols, thioethers, and various heterocycles, many of which are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the electrophilic nature of the this compound molecule, detailing its synthesis, reactivity in key electrophilic reactions, and experimental protocols for its use.
Core Concepts: Electronic Structure and Electrophilicity
This compound is characterized as a weak electrophile.[1] Its electrophilicity stems from the nature of the sulfur-sulfur bond and the electron-withdrawing cyano groups. While specific ab initio calculations for the Lowest Unoccupied Molecular Orbital (LUMO) of the this compound molecule are not widely reported in readily available literature, its reactivity profile suggests that the S-S bond is the weak point susceptible to nucleophilic attack. The molecule readily reacts with nucleophiles at one of the sulfur atoms, leading to the cleavage of the S-S bond and the transfer of a thiocyanate group (-SCN).
The oxidation potential of this compound has been determined to be 0.769 V, which is slightly greater than that of iodine but less than that of bromine, providing a quantitative measure of its oxidizing and electrophilic strength.[1] This moderate electrophilicity dictates its reactivity, primarily with highly activated substrates.
Synthesis of this compound
Due to its instability and explosive nature in pure form (exploding above 20 °C), this compound is almost always prepared and used as a solution.[1] The most common and established methods involve the oxidation of metal thiocyanates.
Experimental Protocol: Synthesis of a this compound Solution
This protocol is based on the widely used method of Söderbäck, involving the oxidation of lead(II) thiocyanate with bromine.[1]
Materials:
-
Lead(II) nitrate (Pb(NO₃)₂)
-
Sodium thiocyanate (NaSCN)
-
Anhydrous glacial acetic acid
-
Bromine (Br₂)
-
Anhydrous carbon tetrachloride (optional, for creating a more stable solution)
-
Acetic anhydride (optional, for creating a more stable solution)
-
Standard laboratory glassware (beakers, flasks, filtration apparatus)
-
Magnetic stirrer
Procedure:
-
Preparation of Lead(II) Thiocyanate:
-
Prepare aqueous solutions of lead(II) nitrate and sodium thiocyanate.
-
Combine the solutions to precipitate lead(II) thiocyanate (Pb(SCN)₂).
-
Filter the precipitate, wash it with water, and dry it thoroughly under vacuum.
-
-
Preparation of this compound Solution:
-
Suspend the anhydrous lead(II) thiocyanate in anhydrous glacial acetic acid in a flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the suspension with vigorous stirring. The reaction is exothermic.[1]
-
The reaction is complete when the color of bromine disappears. The overall reaction is: Pb(SCN)₂ + Br₂ → (SCN)₂ + PbBr₂.[1]
-
The resulting lead(II) bromide precipitate is removed by filtration, yielding a solution of this compound in glacial acetic acid. A 0.1M solution prepared in this manner is reported to be stable for several days.[1]
-
Workflow for this compound Synthesis
Electrophilic Reactions of this compound
This compound participates in two primary classes of electrophilic reactions: aromatic substitution and addition to unsaturated bonds.
Electrophilic Aromatic Substitution (Thiocyanation)
The direct replacement of a hydrogen atom on an aromatic ring with a thiocyano group is termed thiocyanation. This reaction is generally limited to highly activated aromatic systems, such as phenols and anilines.[1]
Reaction Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via the classical mechanism of electrophilic aromatic substitution. The this compound molecule acts as the electrophile, which is attacked by the electron-rich aromatic ring to form a sigma complex (arenium ion). Subsequent deprotonation re-establishes aromaticity and yields the thiocyanated product.
Quantitative Data: Thiocyanation of Anilines and Phenols
The yields of thiocyanation reactions are highly dependent on the substrate and reaction conditions. The following tables summarize representative yields for the thiocyanation of various anilines and phenols.
Table 1: Thiocyanation of Substituted Anilines
| Aniline Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| Aniline | 4-Thiocyanatoaniline | 67 | [2] |
| 2-Nitroaniline | 2-Nitro-4-thiocyanatoaniline | 92 | [2] |
| 2-Cyanoaniline | 2-Cyano-4-thiocyanatoaniline | 85 | [2] |
| 2-Chloroaniline | 2-Chloro-4-thiocyanatoaniline | 88 | [2] |
| 3-Methylaniline | 3-Methyl-4-thiocyanatoaniline | 65 | [2] |
| 4-Methyl-2-thiocyanatoaniline | 4-Methyl-2-thiocyanatoaniline | 97 | [3] |
| 4-Chloro-2-thiocyanatoaniline | 4-Chloro-2-thiocyanatoaniline | 98 | [3] |
| 2,4-Dimethylaniline | 2,4-Dimethyl-6-thiocyanatoaniline | 96 |[3] |
Note: Yields are for isolated products. Reaction conditions may vary between sources.
Table 2: Thiocyanation of Substituted Phenols
| Phenol Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| Phenol | 4-Thiocyanatophenol | 96 | [2] |
| 2-Nitrophenol | 2-Nitro-4-thiocyanatophenol | 15 | [2] |
| 2-Chlorophenol | 2-Chloro-4-thiocyanatophenol | 47 | [2] |
| 2-Methylphenol | 2-Methyl-4-thiocyanatophenol | 94 | [2] |
| 2-Methoxyphenol | 2-Methoxy-4-thiocyanatophenol | 88 | [2] |
| 3-Methylphenol | 3-Methyl-4-thiocyanatophenol | 85 |[2] |
Note: Yields are for isolated products. Reaction conditions may vary between sources.
Electrophilic Addition to Alkenes and Alkynes
This compound undergoes addition reactions with carbon-carbon double and triple bonds.
Addition to Alkenes:
The addition of this compound to alkenes typically proceeds via an anti-addition mechanism, resulting in the formation of 1,2-bis(thiocyanato) compounds.[1] This stereospecificity strongly suggests the involvement of a bridged thiiranium ion intermediate.
Reaction Mechanism: Electrophilic Addition to an Alkene
The reaction is initiated by the electrophilic attack of this compound on the alkene π-bond, forming a cyclic thiiranium ion intermediate. This intermediate is then attacked by the thiocyanate anion (SCN⁻) from the opposite face, leading to the observed trans or anti-addition product.
References
An In-depth Technical Guide to the Stability and Decomposition of Thiocyanogen in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and decomposition of thiocyanogen ((SCN)₂) in various solutions. Understanding the transient nature of this pseudohalogen is critical for its application in organic synthesis and various biomedical research fields. This document summarizes key quantitative data, details experimental protocols for its preparation and handling, and visualizes the decomposition pathways.
Stability of this compound in Solution
This compound is an inherently unstable molecule, and its pure form is known to be explosive above 20°C, readily polymerizing into a red-orange solid[1][2]. Consequently, it is almost exclusively prepared and utilized in solution. The stability of these solutions is highly dependent on the solvent, temperature, and the presence of light or moisture.
Table 1: Stability of this compound in Various Solvents
| Solvent System | Concentration | Stability | Conditions | Reference(s) |
| Glacial Acetic Acid | 0.1 M | Stable for days | Ambient temperature | [2][3] |
| Methylene Chloride | Not specified | Should be used immediately | 0°C | [3] |
| Acetic Acid, Acetic Anhydride, Carbon Tetrachloride Mixture | Not specified | Stable for several weeks | Prepared in the dark, with exclusion of moisture | |
| Halogenated Hydrocarbons with α,β-unsaturated ketone (e.g., o-chloranil) | Not specified | Extended stability, less prone to polymerization | Ambient temperature (20-25°C) | [4] |
| Water | Unstable | Rapid disproportionation | N/A | [1][2] |
| Nonpolar Solvents (general) | Not specified | Used for specific reactions, but stability is limited | Cold and dark conditions improve yields and reduce polymerization | [1][2] |
Factors that adversely affect the stability of this compound in solution include:
-
Heat: Accelerates polymerization and decomposition.
-
Moisture: Leads to rapid hydrolysis and disproportionation[2].
-
Oxygen: Can contribute to degradation.
Decomposition of this compound
The decomposition of this compound in solution can proceed through several pathways, primarily hydrolysis (disproportionation) in aqueous media and polymerization in both aqueous and non-aqueous solvents.
In the presence of water, this compound undergoes a complex disproportionation reaction. The overall stoichiometry of this reaction is:
3(SCN)₂ + 4H₂O → 5HSCN + H₂SO₄ + HCN[2]
This decomposition is catalyzed by water and proceeds via the formation of hypothiocyanous acid (HOSCN) as a key intermediate[2][5]. In acidic solutions (pH 0-2), the decomposition mechanism is more intricate, involving an initial equilibrium between this compound, thiocyanate ions (SCN⁻), and the trithiocyanate ion ((SCN)₃⁻)[5].
The proposed mechanism for acidic aqueous decomposition involves the following key steps[5]:
-
Equilibrium with Trithiocyanate: (SCN)₂ + SCN⁻ ⇌ (SCN)₃⁻
-
Hydrolysis to Hypothiocyanous Acid: (SCN)₂ + H₂O ⇌ HOSCN + SCN⁻ + H⁺
-
Disproportionation of Hypothiocyanous Acid: 2HOSCN → Products (ultimately SO₄²⁻ and HCN)
In many organic solvents, and even in the solid state, the primary decomposition pathway for this compound is polymerization[1]. This process is often radical in nature and is accelerated by heat and light, resulting in the formation of an insoluble, brick-red amorphous solid known as polythis compound[6].
Experimental Protocols
Detailed methodologies for the preparation of this compound solutions are crucial for ensuring both safety and reactivity in experimental setups.
This method, based on Söderbäck's process, yields a 0.1 M solution of this compound that is stable for several days[1][2][3].
Materials:
-
Lead(II) nitrate (Pb(NO₃)₂)
-
Sodium thiocyanate (NaSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
Procedure:
-
Preparation of Lead(II) Thiocyanate (Pb(SCN)₂):
-
Prepare aqueous solutions of lead(II) nitrate and sodium thiocyanate.
-
Combine the solutions to precipitate lead(II) thiocyanate.
-
Filter, wash, and dry the precipitate to obtain anhydrous Pb(SCN)₂.
-
-
Oxidation to this compound:
-
Suspend the anhydrous Pb(SCN)₂ in glacial acetic acid.
-
Slowly add a stoichiometric amount of bromine (Br₂) to the suspension while stirring. The reaction is exothermic.
-
The reaction mixture will decolorize as the bromine is consumed.
-
Once the reaction is complete, the lead bromide (PbBr₂) precipitate is removed by filtration.
-
The resulting clear, colorless solution is approximately 0.1 M this compound in glacial acetic acid.
-
This method provides a solution of this compound for immediate use[3].
Materials:
-
Anhydrous lead(II) thiocyanate (Pb(SCN)₂)
-
Bromine (Br₂)
-
Methylene chloride (CH₂Cl₂)
Procedure:
-
Suspend anhydrous Pb(SCN)₂ in methylene chloride at 0°C.
-
Add a solution of bromine in methylene chloride dropwise to the suspension with constant stirring.
-
After the addition is complete, filter the mixture under an inert atmosphere (e.g., argon) to remove the lead bromide precipitate.
-
The resulting filtrate is a solution of this compound in methylene chloride that should be used immediately.
The kinetics of this compound decomposition in acidic aqueous solutions can be monitored using stopped-flow UV-Vis spectrophotometry[5][7].
Procedure Outline:
-
Generate a solution containing this compound, for instance, by reacting acidic chlorine with excess thiocyanate. This rapidly forms an equilibrium mixture of (SCN)₂ and (SCN)₃⁻, which has a distinct UV absorbance[5].
-
Use a stopped-flow instrument to mix the this compound solution with the desired aqueous medium (e.g., buffer of a specific pH).
-
Monitor the decay of the UV absorbance of the (SCN)₂/(SCN)₃⁻ mixture over time to determine the rate of decomposition.
-
The decomposition rate law in acidic solution (pH 0-2) has been determined as: -d[(SCN)₂]/dt = (3/2)[kdispKhyd²[(SCN)₂]²/([SCN⁻]²[H⁺]² + K(SCN)₃⁻[SCN⁻]³[H⁺]² + Khyd[SCN⁻][H⁺])][5].
Table 2: Kinetic Parameters for this compound Decomposition in Acidic Aqueous Solution at 25°C
| Parameter | Description | Value | Reference |
| K(SCN)₃⁻ | Equilibrium constant for (SCN)₃⁻ formation | 0.43 ± 0.29 M⁻¹ | [5] |
| Khyd | Equilibrium constant for (SCN)₂ hydrolysis | (5.66 ± 0.77) x 10⁻⁴ M² | [5] |
| kdisp | Rate constant for HOSCN disproportionation | (6.86 ± 0.95) x 10⁴ M⁻¹ s⁻¹ | [5] |
Visualizations of Decomposition Pathways
The following diagrams illustrate the key processes involved in the preparation and decomposition of this compound.
Caption: General workflow for the preparation of this compound solution.
Caption: Decomposition pathways of this compound in solution.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. This compound|505-14-6 - MOLBASE Encyclopedia [m.molbase.com]
- 4. US4885150A - Stable this compound composition - Google Patents [patents.google.com]
- 5. Acidic aqueous decomposition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Reactivity of Thiocyanogen with Nucleophiles
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Thiocyanogen, (SCN)₂, is a pseudohalogen with a reactivity profile intermediate between bromine and iodine.[1] As a weak but selective electrophile, it engages in a variety of reactions with nucleophiles, making it a valuable reagent for the introduction of the thiocyanate (-SCN) group into organic molecules. Aryl and alkyl thiocyanates are crucial building blocks for synthesizing diverse organosulfur compounds, including thiols, disulfides, and various bioactive heterocycles.[2][3][4] This guide provides a comprehensive overview of the core reactivity of this compound, detailing its interactions with common classes of nucleophiles, presenting quantitative data, established experimental protocols, and visualizing key mechanistic and procedural pathways.
Core Principles of this compound Reactivity
This compound is a symmetrical molecule with the connectivity NCS-SCN.[1] Its chemistry is dominated by the electrophilicity of the sulfur atoms and the relative weakness of the sulfur-sulfur bond. The primary mode of reaction with nucleophiles is the heterolytic cleavage of this S-S bond.
The general mechanism involves the attack of a nucleophile (Nu:) on one of the electrophilic sulfur atoms. This results in the formation of a thiocyanated product and the displacement of a thiocyanate anion, a stable leaving group.
Caption: General mechanism of nucleophilic attack on this compound.
Due to its instability—the pure compound can explode above 20°C and it readily polymerizes in solution—this compound is almost always prepared and used in situ.[1] Solutions are typically generated by the oxidation of a metal thiocyanate, most commonly lead(II) thiocyanate, with bromine in an anhydrous, non-polar solvent.[1]
Reactions with Carbon Nucleophiles
This compound undergoes electrophilic addition to unsaturated carbon-carbon bonds.[1][5] The reaction with alkenes proceeds via a cyclic "thiiranium" ion intermediate, analogous to the bromonium ion formed during bromination. This mechanism dictates a trans-stereospecific addition of the two SCN groups across the double bond.[1][6]
Caption: Reaction pathway for the electrophilic addition of this compound to an alkene.
The reaction can produce a mixture of the expected 1,2-dithiocyanate and a rearranged α-isothiocyanato-β-thiocyanate, depending on the stability of the carbocationic character in the intermediate.[6] Reactions with alkynes add only one equivalent of this compound.[1]
This compound is a weak electrophile and thus reacts only with highly activated aromatic rings, such as phenols, anilines, and certain polycyclic arenes, in electrophilic aromatic substitution reactions.[1][5] The thiocyano group is typically directed to the para position unless it is blocked.
Due to the hazards and instability of pre-formed this compound, modern thiocyanation of aromatics often employs systems that generate an electrophilic sulfur species in situ. These methods typically involve the oxidation of an inexpensive and stable thiocyanate salt (e.g., NH₄SCN, KSCN) with an oxidizing agent.[2][3][4]
This compound reacts with carbonyl compounds at the α-position, presumably through the corresponding enol or enolate, to yield α-thiocyanato ketones.[1]
Reactions with Heteroatom Nucleophiles
This compound reacts more readily with heteroatom nucleophiles than with most carbon nucleophiles.[1]
Primary and secondary amines are readily thiocyanated on the nitrogen atom. However, with aromatic amines (anilines), the high activation of the ring leads to electrophilic substitution on the carbon framework rather than N-thiocyanation.[1][5]
Thiols and thiolates are excellent nucleophiles for this compound, leading to the formation of sulfenyl thiocyanates (RS-SCN). This reaction is a key step in certain biological processes where thiocyanate is oxidized by peroxidases.[7]
Quantitative Data Summary
The following tables summarize representative yields for the thiocyanation of various nucleophiles. Reaction conditions significantly influence outcomes, particularly in the case of alkene additions where solvent polarity can affect the product ratio.
Table 1: Thiocyanation of Activated Aromatic Compounds
| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aniline | (NH₄)₂(S₂O₈), NH₄SCN | Ball-milling, 25°C, 1h | 4-Thiocyanatoaniline | 92% | [4] |
| Phenol | (NH₄)₂(S₂O₈), NH₄SCN | Ball-milling, 25°C, 1h | 4-Thiocyanatophenol | 96% | [4] |
| N,N-Dimethylaniline | (NH₄)₂(S₂O₈), NH₄SCN | Ball-milling, 25°C, 1h | 4-Thiocyanato-N,N-dimethylaniline | 90% | [4] |
| Indole | (NH₄)₂(S₂O₈), NH₄SCN | Ball-milling, 25°C, 1h | 3-Thiocyanatoindole | 94% | [4] |
| 2-Naphthol | (SCN)₂ | Acetic Acid | 1-Thiocyanato-2-naphthol | High |[5] |
Table 2: Addition of this compound to Alkenes
| Alkene | Solvent | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclohexene | Acetic Acid | trans-1,2-Dithiocyanatocyclohexane | 75% | [6] |
| Styrene | Acetic Acid | 1-Isothiocyanato-2-thiocyanato-1-phenylethane | 30% | [6] |
| 1,2-Dithiocyanato-1-phenylethane | 20% | [6] | ||
| cis-But-2-ene | Benzene | meso-2,3-Dithiocyanatobutane | 40% | [6] |
| trans-But-2-ene | Benzene | (±)-2,3-Dithiocyanatobutane | 35% |[6] |
Experimental Protocols
This protocol is adapted from the classical Söderbäck synthesis.[1] this compound is unstable and moisture-sensitive; all glassware must be thoroughly dried, and operations should be conducted in a well-ventilated fume hood.
Materials:
-
Lead(II) thiocyanate [Pb(SCN)₂], anhydrous
-
Bromine (Br₂)
-
Glacial acetic acid, anhydrous
-
Reaction flask with a magnetic stirrer
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
Suspend anhydrous lead(II) thiocyanate in anhydrous glacial acetic acid in the reaction flask to create a slurry.
-
Cool the suspension in an ice bath to 0-5 °C with constant stirring.
-
Prepare a solution of bromine in glacial acetic acid. Add this solution dropwise from the dropping funnel to the cold Pb(SCN)₂ suspension over 30-60 minutes. The disappearance of the bromine color indicates its consumption. Reaction: Pb(SCN)₂ + Br₂ → PbBr₂(s) + (SCN)₂(soln)
-
Continue stirring for an additional 30 minutes in the ice bath after the addition is complete.
-
Quickly filter the mixture through a dry filter to remove the precipitated lead(II) bromide.
-
The resulting clear, colorless to pale yellow filtrate is a solution of this compound (approx. 0.1 M) that is stable for several hours to days if kept cold, dark, and anhydrous.[1]
Caption: Experimental workflow for the synthesis of a this compound solution.
This protocol describes a typical electrophilic aromatic substitution using the pre-formed this compound solution.
Materials:
-
0.1 M this compound solution in glacial acetic acid (from Protocol 1)
-
Aniline
-
Reaction flask with a magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve aniline in a minimal amount of glacial acetic acid in the reaction flask.
-
Cool the aniline solution in an ice bath to 0-5 °C.
-
Slowly add the cold 0.1 M this compound solution to the stirred aniline solution. An equimolar amount of this compound is typically used.
-
Allow the reaction mixture to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material.
-
Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford pure 4-thiocyanatoaniline.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Metal-Free Regioselective Thiocyanation of (Hetero) Aromatic C-H Bonds using Ammonium Thiocyanate: An Overview [jchemlett.com]
- 3. jchemlett.com [jchemlett.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organicreactions.org [organicreactions.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Thiocyanogen in the Synthesis of Sulfur-Containing Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiocyanogen, (SCN)₂, is a reactive pseudohalogen that serves as a potent electrophilic reagent for the introduction of the thiocyanate functional group (-SCN) into organic molecules. Though inherently unstable in its pure form, its solutions and, more commonly, its in-situ generation provide a powerful platform for the synthesis of a diverse array of sulfur-containing compounds. Organic thiocyanates are not merely synthetic endpoints; they are exceptionally versatile intermediates, readily transformed into valuable moieties such as thiols, thioethers, disulfides, and various sulfur-containing heterocycles that are prevalent in medicinal chemistry and materials science. This guide provides a technical overview of the preparation, core reactions, and synthetic utility of this compound, complete with experimental protocols and quantitative data to support laboratory applications.
Preparation and Properties of this compound
This compound is a colorless liquid or crystalline solid with a melting point of -2.5°C. As a pure substance, it is notoriously unstable, decomposing explosively above 20°C into a red-orange polymer.[1] Consequently, it is almost exclusively prepared and handled as a dilute solution in an inert organic solvent, where it can be stable for days, particularly when stored cold and in the dark.[1]
The primary method for its preparation is the oxidation of a metal thiocyanate, a process first successfully demonstrated by Söderbäck in 1919.[1] The most common laboratory-scale synthesis involves the reaction of lead(II) thiocyanate with bromine.
References
**A Theoretical Investigation into the Electronic Structure of Thiocyanogen ((SCN)₂) **
Abstract: Thiocyanogen, (SCN)₂, is a pseudohalogen with chemical properties intermediate between bromine and iodine.[1][2] Its inherent instability, particularly in pure form where it can decompose explosively above 20°C, necessitates the use of theoretical and computational methods for a detailed understanding of its molecular and electronic structure.[3] This guide provides a technical overview of the theoretical studies that have elucidated the geometry, vibrational properties, and electronic characteristics of this compound. It is intended for researchers and professionals in chemistry and drug development who are interested in the computational chemistry of pseudohalogens and their reaction mechanisms.
Introduction to this compound
This compound, with the chemical formula C₂N₂S₂, is a hexatomic molecule with the connectivity NCS-SCN.[1][2] As a member of the pseudohalogen family, it mimics the behavior of elemental halogens.[4] For instance, it undergoes addition reactions with alkenes and alkynes to form 1,2-bis(thiocyanato) compounds and acts as a weak electrophile.[1][3] In biological systems, enzymes like lactoperoxidase can oxidize thiocyanate ions (SCN⁻) to form this compound or hypothiocyanite, which possess antimicrobial properties.[1][2][3]
Due to its instability, experimental characterization is challenging. Computational quantum chemistry serves as a powerful tool to predict its properties, including geometry, bond energies, and vibrational spectra, providing insights that are difficult to obtain experimentally.
Theoretical Methodologies
The electronic structure of this compound has been investigated using various computational methods. These approaches solve the electronic Schrödinger equation to determine the molecule's energy and wavefunction, from which all other properties can be derived.[5] The accuracy of these calculations depends on the level of theory and the basis set used.
Key Experimental Protocols (Computational Models):
-
Ab Initio Methods: These methods are based on first principles without using empirical parameters.[5]
-
Hartree-Fock (HF): This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point but neglects electron correlation, which is the interaction between individual electrons.
-
Møller-Plesset Perturbation Theory (MP2): This is one of the simplest and most common methods to go beyond the HF approximation by including electron correlation effects.[6] It often yields more accurate results for geometries and energies.[7]
-
Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic energy based on the electron density rather than the complex many-electron wavefunction. Its computational efficiency and accuracy make it a popular choice. The B3LYP functional is a common hybrid functional used in such studies.[7][8]
-
-
Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. The choice of basis set is crucial for the accuracy of the calculation. Larger basis sets, such as the correlation-consistent aug-cc-pVQZ, provide more flexibility to describe the spatial distribution of electrons and yield more accurate results, though at a higher computational cost.[8]
-
Geometry Optimization and Vibrational Frequencies: Theoretical studies typically involve geometry optimization, where the algorithm finds the lowest energy arrangement of atoms. Subsequently, vibrational frequency calculations are performed at this optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.[9] These calculations also provide theoretical infrared (IR) and Raman spectra that can be compared with experimental data.[10]
Molecular Geometry and Electronic Structure
Theoretical calculations have established that this compound possesses a disulfide-like structure (NCS-SCN) with C₂ point group symmetry.[1][7] This structure is characterized by a dihedral angle between the two SCN groups, similar to hydrogen peroxide.
**Table 1: Calculated Geometrical Parameters of this compound ((SCN)₂) **
| Parameter | Method/Basis Set | Calculated Value | Reference |
| Dihedral Angle (C-S-S-C) | Ab initio | 87.8° | [7] |
| S-S Bond Length | DFT (unspecified) | Overestimated vs. MP2 | [7] |
| S-S Bond Length | MP2 (unspecified) | Shorter than DFT value | [7] |
| C-S Bond Length | M06-2X/aug-cc-pVQZ | ~1.65 Å (estimated) | [8] |
| C-N Bond Length | M06-2X/aug-cc-pVQZ | ~1.15 Å (estimated) | [8] |
Studies comparing different computational methods have found that DFT can overestimate the S-S bond distance compared to the more accurate MP2 method.[7] The inclusion of electron correlation is crucial for accurately describing the geometry and bonding in this system.
Vibrational Analysis
Vibrational frequency calculations are essential for characterizing the stationary points on the potential energy surface and for interpreting spectroscopic data. Theoretical studies have successfully assigned the normal modes of vibration for this compound.[10]
**Table 2: Theoretical Vibrational Mode Assignments for this compound ((SCN)₂) **
| Type of Motion | Description |
| C≡N Stretch | Symmetric and asymmetric stretching of the cyanide triple bonds. |
| C–S Stretch | Symmetric and asymmetric stretching of the carbon-sulfur single bonds. |
| S–S Stretch | Stretching of the central sulfur-sulfur bond. |
| S–C≡N Bend | In-plane and out-of-plane bending of the thiocyanate groups. |
| C–S–S Bend | Bending motion involving the central sulfur atoms and the carbon atoms. |
| C–S–S–C Torsion | Twisting motion around the central S-S bond, related to the dihedral angle. |
Source: A theoretical examination using Gaussian03 successfully assigned all normal modes to these six types of motion.[10]
The calculated frequencies show that upon formation of the radical anion, (SCN)₂⁻, the S-S and C≡N bonds are substantially weakened compared to the neutral this compound molecule.[10]
Reactivity and Signaling Pathways
This compound's chemistry is dominated by its role as an electrophile.[1] A key pathway involving this compound is the oxidation of the thiocyanate anion (SCN⁻). This process is relevant in both synthetic chemistry and biological systems.
The electrochemical oxidation of SCN⁻ proceeds via a one-electron transfer to form a thiocyanate radical (•SCN). These radicals then rapidly dimerize to form stable this compound, (SCN)₂.[8][11]
In aqueous solutions, this compound can undergo hydrolysis.[1] The reaction with water produces thiocyanic acid (HSCN) and hypothiocyanous acid (HOSCN).[4]
Conclusion
Theoretical studies have been indispensable in characterizing the electronic and molecular structure of the unstable this compound molecule. Computational methods like MP2 and DFT, coupled with appropriate basis sets, have provided a consistent picture of its C₂ symmetric, disulfide-like geometry. Furthermore, these calculations have enabled the detailed assignment of its vibrational spectra and offered insights into its formation through the oxidation and dimerization of thiocyanate radicals. This theoretical framework is crucial for understanding the reactivity of this compound and its role in chemical and biological processes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. This compound (SCN)₂|Research Chemical|RUO [benchchem.com]
- 4. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gaussian.com [gaussian.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Situ Generation of Thiocyanogen for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic thiocyanates are versatile intermediates in synthetic organic chemistry, serving as precursors for a wide array of sulfur-containing compounds and finding applications in medicinal chemistry, materials science, and agriculture.[1][2] The thiocyanate moiety (-SCN) can be readily transformed into other functional groups such as thiols, sulfides, and thiocarbamates.[2] Direct thiocyanation of organic molecules is a primary method for introducing this functional group. However, the direct use of thiocyanogen ((SCN)₂) is often hampered by its instability. Consequently, the in situ generation of this compound from stable precursors has emerged as a safer and more efficient strategy for the synthesis of organic thiocyanates.[3][4]
This document provides detailed application notes and protocols for the in situ generation of this compound and its application in the thiocyanation of various organic substrates. We will cover three main approaches: electrochemical synthesis, photochemical methods, and chemical oxidation.
Electrochemical In Situ Generation of this compound
Electrochemical methods offer a green and efficient alternative for the generation of this compound, avoiding the need for chemical oxidants.[1] The process typically involves the anodic oxidation of a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), to generate the this compound radical (SCN•), which then dimerizes to form this compound ((SCN)₂).[1][5] This reactive intermediate can then engage in electrophilic or radical-mediated thiocyanation of a variety of organic substrates.
General Mechanism
The electrochemical generation of this compound and subsequent thiocyanation of an aromatic substrate can be summarized by the following logical relationship:
Applications and Substrate Scope
Electrochemical thiocyanation has been successfully applied to a wide range of substrates, including electron-rich arenes, heterocycles, and olefins. The following table summarizes representative examples with their corresponding yields.
| Substrate | Product | Conditions | Yield (%) | Reference |
| Aniline | 4-Thiocyanatoaniline | Pt anode/cathode, constant current (18 mA), CH₃CN, rt, 3 h | 98 | [2] |
| N,N-Dimethylaniline | 4-Thiocyanato-N,N-dimethylaniline | Pt anode/cathode, constant current (18 mA), CH₃CN, rt, 3 h | 95 | [2] |
| Indole | 3-Thiocyanatoindole | Pt anode/cathode, constant current (18 mA), CH₃CN, rt, 3 h | 92 | [6] |
| Pyrrole | 2-Thiocyanatopyrrole | Pt anode/cathode, constant current (18 mA), CH₃CN, rt, 3 h | 85 | [6] |
| Anisole | 4-Thiocyanatoanisole | Pt anode/cathode, constant current (18 mA), CH₃CN, rt, 3 h | 88 | [2] |
| Imidazo[1,2-a]pyridine | 3-Thiocyanatoimidazo[1,2-a]pyridine | Pt anode/cathode, constant current (15 mA), CH₃CN, rt, 3 h | 82 | [6] |
Experimental Protocol: Electrochemical Thiocyanation of Indole
This protocol describes the electrochemical synthesis of 3-thiocyanatoindole in an undivided cell using platinum electrodes.
Materials:
-
Indole
-
Ammonium thiocyanate (NH₄SCN)
-
Acetonitrile (CH₃CN), anhydrous
-
Platinum foil electrodes
-
DC power supply
-
Electrolysis cell (undivided)
-
Magnetic stirrer and stir bar
Procedure:
-
In a clean and dry undivided electrolysis cell equipped with a magnetic stir bar, dissolve indole (0.5 mmol) and ammonium thiocyanate (1.5 mmol) in anhydrous acetonitrile (10 mL).
-
Place two platinum foil electrodes (e.g., 1 cm x 1 cm) into the solution, ensuring they are parallel and do not touch.
-
Connect the electrodes to a DC power supply.
-
Stir the solution at room temperature and apply a constant current of 18 mA.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 3 hours), turn off the power supply.
-
Remove the electrodes from the solution.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate mixture) to afford 3-thiocyanatoindole.
Photochemical In Situ Generation of this compound
Visible-light-promoted thiocyanation has emerged as a powerful and environmentally benign method for C-S bond formation.[7] These reactions can often be performed under mild, metal-free conditions, utilizing air as a green oxidant.[4][8] The mechanism typically involves the excitation of a photosensitizer, which then promotes the oxidation of the thiocyanate ion to the this compound radical.
General Mechanism
The photochemical generation of this compound can proceed through a photosensitized pathway as illustrated below.
References
- 1. DDQ-promoted thiocyanation of aromatic and heteroaromatic compounds [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Site-Selective Electrochemical C-H Cyanation of Indoles [organic-chemistry.org]
- 6. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]
- 7. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visible-light-promoted thiocyanation of sp2 C–H bonds over heterogeneous graphitic carbon nitrides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Electrophilic Addition of Thiocyanogen to Alkenes and Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocyanogen, (SCN)₂, is a pseudohalogen with reactivity intermediate between bromine and iodine.[1] Its electrophilic addition to carbon-carbon double and triple bonds is a fundamental transformation in organic synthesis, providing a direct route to vicinal dithiocyanates and vinyl thiocyanates. These products are valuable intermediates, serving as precursors for a wide range of sulfur-containing compounds, including thioethers, thiocarbamates, and various heterocycles.[2][3] Organic thiocyanates are prevalent in numerous bioactive molecules, natural products, and pharmaceuticals, exhibiting notable antibacterial, anticancer, and antiparasitic activities.[4][5] This document provides a detailed overview of the reaction mechanisms, applications, and experimental protocols for the electrophilic addition of this compound to alkenes and alkynes.
Reaction Principles and Mechanism
This compound acts as a weak electrophile, reacting with the electron-rich π-systems of alkenes and alkynes.[1][6] The reaction is analogous to halogenation but often proceeds more slowly. The mechanism and stereochemical outcome are distinct for alkenes and alkynes.
Addition to Alkenes
The addition of this compound to alkenes typically proceeds via a bridged thiiranium ion intermediate. This mechanism dictates a stereospecific anti-addition of the two thiocyanate groups across the double bond.[1] The initial electrophilic attack of (SCN)₂ on the alkene forms the cyclic intermediate. Subsequently, a thiocyanate ion (SCN⁻) attacks one of the carbons from the face opposite the bridge, leading to the formation of a trans-1,2-bis(thiocyanato) compound.[1]
Caption: Mechanism of this compound addition to an alkene.
For unsymmetrical alkenes, the addition generally follows Markovnikov's rule, where the initial electrophilic sulfur atom attaches to the less substituted carbon, and the subsequent nucleophilic attack occurs at the more substituted carbon, which can better stabilize a partial positive charge.[7][8]
Addition to Alkynes
The electrophilic addition of this compound to alkynes is less facile than to alkenes.[9] The reaction typically proceeds through a vinyl cation intermediate, which is less stable than the corresponding carbocations formed from alkenes.[10][11] Unlike alkenes, alkynes generally add only one molecule of this compound.[1] The reaction also results in an anti-addition product, yielding a (E)-1,2-dithiocyanatoalkene. Lewis acid catalysis can be employed to enhance the reaction rate with alkynes.[12]
Caption: Mechanism of this compound addition to an alkyne.
Quantitative Data Summary
The electrophilic addition of this compound has been applied to a variety of unsaturated substrates. The yields are influenced by reaction conditions, such as solvent, temperature, and the presence of light or catalysts.
| Substrate (Alkene) | Solvent | Conditions | Product | Yield (%) | Reference |
| Cyclohexene | Acetic Acid | Dark, 25°C | trans-1,2-Dithiocyanatocyclohexane | ~70% | [1] |
| Styrene | Acetic Acid | Dark, 25°C | 1,2-Dithiocyanato-1-phenylethane | Moderate | [13] |
| 1-Octene | Methylene Chloride | 0°C | 1,2-Dithiocyanatooctane | Good | [1] |
| Substrate (Alkyne) | Catalyst | Solvent | Product | Yield (%) | Reference |
| Phenylacetylene | None | Acetic Acid | (E)-1,2-Dithiocyanato-1-phenyl-ethene | Moderate | [14] |
| 1-Heptyne | ZnCl₂ | Dichloromethane | (E)-1,2-Dithiocyanato-1-heptene | Good | [12][15] |
| Diphenylacetylene | None | Benzene | (E)-1,2-Dithiocyanato-1,2-diphenylethene | ~65% | [14] |
Experimental Protocols
Safety Note: this compound is a toxic and moisture-sensitive reagent. All manipulations should be performed in a well-ventilated fume hood using anhydrous solvents and appropriate personal protective equipment (PPE).
Protocol 1: Preparation of a Standardized this compound Solution
This compound is typically prepared in situ or as a solution immediately before use due to its instability. A common method involves the oxidation of a metal thiocyanate.[1]
-
Materials:
-
Lead(II) thiocyanate (Pb(SCN)₂) or Silver thiocyanate (AgSCN)
-
Bromine (Br₂)
-
Anhydrous glacial acetic acid or anhydrous methylene chloride (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel
-
-
Procedure:
-
Suspend anhydrous lead(II) thiocyanate (1.0 eq) in glacial acetic acid or DCM at 0 °C in a flask protected from light.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent via a dropping funnel with vigorous stirring. The oxidation is exothermic.[1]
-
Continue stirring at 0 °C for 30 minutes after the addition is complete. The disappearance of the bromine color and the formation of lead(II) bromide precipitate indicates reaction completion.
-
The resulting pale yellow supernatant is a solution of this compound (typically ~0.1 M). This solution is stable for several days if stored cold and in the dark.[1]
-
The concentration can be determined by iodometric titration before use.
-
Protocol 2: General Procedure for Dithiocyanation of an Alkene (e.g., Cyclohexene)
This protocol describes the addition of a prepared this compound solution to cyclohexene.[1]
-
Materials:
-
Cyclohexene (1.0 mmol)
-
Standardized this compound solution in acetic acid (1.0 mmol, ~10 mL of 0.1 M solution)
-
Sodium bicarbonate solution (5% aqueous)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Appropriate solvent for extraction (e.g., diethyl ether)
-
Standard glassware for reaction and workup
-
-
Procedure:
-
To a stirred solution of cyclohexene (1.0 mmol) in 5 mL of acetic acid, add the standardized this compound solution (1.0 mmol) dropwise at room temperature. The reaction should be carried out in the dark to minimize radical side reactions.[1]
-
Stir the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 50 mL of water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (2 x 15 mL), water (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to afford trans-1,2-dithiocyanatocyclohexane.
-
Protocol 3: Lewis Acid-Catalyzed Thiocyanation of an Alkyne (e.g., 1-Heptyne)
This protocol outlines the addition to a terminal alkyne, enhanced by a Lewis acid catalyst.[12]
-
Materials:
-
1-Heptyne (1.0 mmol)
-
Standardized this compound solution in DCM (1.0 mmol)
-
Anhydrous Zinc Chloride (ZnCl₂) (0.1 mmol, 10 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-heptyne (1.0 mmol) and anhydrous ZnCl₂ (0.1 mmol) in 5 mL of anhydrous DCM.
-
Cool the mixture to 0 °C and slowly add the standardized this compound solution (1.0 mmol) with stirring.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (E)-1,2-dithiocyanato-1-heptene.
-
Experimental Workflow Visualization
The general workflow for the synthesis and purification of thiocyanated compounds via electrophilic addition is summarized below.
Caption: General workflow for electrophilic thiocyanation.
Conclusion
The electrophilic addition of this compound to alkenes and alkynes is a reliable and stereospecific method for synthesizing vicinal dithiocyanates and vinyl thiocyanates. These reactions provide access to synthetically versatile building blocks that are crucial in medicinal chemistry and materials science.[4][16] The protocols outlined in this document offer robust procedures for researchers to utilize this powerful transformation in their synthetic endeavors. Careful handling of the this compound reagent and optimization of reaction conditions are key to achieving high yields and selectivities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Ionic addition of thiocyanic acid, catalysed by Lewis acids, to alk-1-ynes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. organicreactions.org [organicreactions.org]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]
Application Notes and Protocols: Thiocyanation of Aromatic Compounds Using Thiocyanogen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic thiocyanates are valuable intermediates in organic synthesis, serving as precursors for a wide range of sulfur-containing compounds and finding applications in medicinal chemistry and materials science.[1] The introduction of a thiocyanate (-SCN) group onto an aromatic ring can be achieved through various methods, with the use of thiocyanogen ((SCN)₂) being a classical approach. This compound is a pseudohalogen that can act as an electrophile in aromatic substitution reactions.[2] This document provides detailed application notes and protocols for the thiocyanation of aromatic compounds using this compound, focusing on reaction mechanisms, experimental procedures, and quantitative data for researchers in drug development and other scientific fields.
Reaction Mechanism and Scope
The thiocyanation of aromatic compounds with this compound proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[3] The reaction is generally most effective with electron-rich aromatic substrates, such as phenols, anilines, and their derivatives, as this compound is a relatively weak electrophile.[2] The electron-donating groups on these substrates activate the aromatic ring, facilitating the attack by the electrophile. For less activated or deactivated aromatic rings, this reaction is often not feasible without the use of catalysts or more potent thiocyanating agents.
Preparation of this compound
This compound is typically prepared in situ or as a solution immediately before use due to its instability.[4] A common method involves the reaction of a metal thiocyanate, such as lead(II) thiocyanate, with bromine.[2]
Protocol for Preparation of a 0.1 M Solution of this compound in Glacial Acetic Acid:
-
Suspend anhydrous lead(II) thiocyanate (Pb(SCN)₂) in glacial acetic acid.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with stirring. The reaction is exothermic.
-
Continue stirring for a short period after the addition is complete.
-
The resulting solution contains this compound and can be used directly for subsequent reactions. This solution is reported to be stable for several days.[2]
Caution: Bromine is a hazardous and corrosive substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Protocols
Thiocyanation of Dimethylaniline
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
Dimethylaniline
-
Ammonium thiocyanate
-
Glacial acetic acid
-
Bromine
-
Ligroin (b.p. 90–100°C)
-
20% Sodium hydroxide solution
Procedure:
-
In a 1-liter beaker, dissolve 60.5 g (0.5 mole) of dimethylaniline and 80 g (1.05 moles) of ammonium thiocyanate in 250 cc of glacial acetic acid.
-
Cool the solution to 10–20°C in an ice-water bath with mechanical stirring.
-
Slowly add a solution of 80 g (0.5 mole) of bromine in 100 cc of glacial acetic acid dropwise over 20-30 minutes, maintaining the temperature below 20°C.
-
After the addition is complete, remove the cooling bath and allow the mixture to stand at room temperature for 10 minutes.
-
Pour the reaction mixture into 5–6 liters of water. A pale yellow solid of p-thiocyanodimethylaniline will precipitate.
-
Collect the solid by suction filtration and wash with water. The dried product weighs 50–55 g and has a melting point of 71–73°C.
-
Make the filtrate alkaline with approximately 1250 cc of 20% sodium hydroxide to precipitate an additional 10–15 g of less pure product.
-
Combine both fractions and recrystallize from about 1.2 liters of boiling ligroin (b.p. 90–100°C).
-
The purified product, long yellow needles, has a melting point of 73–74°C. The total yield is 56–60 g (63–67%).
General Protocol for Thiocyanation of Activated Aromatic Compounds (e.g., Phenols, Anilines)
Materials:
-
Activated aromatic compound (e.g., phenol, aniline derivative)
-
Solution of this compound in a suitable solvent (e.g., glacial acetic acid, methanol)
-
Appropriate work-up reagents (e.g., water, sodium bicarbonate solution, organic solvent for extraction)
Procedure:
-
Dissolve the aromatic substrate in a suitable solvent in a reaction flask.
-
Cool the solution to a desired temperature (typically 0°C to room temperature).
-
Slowly add the freshly prepared solution of this compound to the stirred solution of the aromatic compound.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction by adding water or a basic solution (e.g., sodium bicarbonate) to neutralize any remaining acid and unreacted this compound.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Data Presentation
The following tables summarize quantitative data for the thiocyanation of various aromatic compounds.
Table 1: Thiocyanation of Anilines
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Dimethylaniline | NH₄SCN, Br₂, Glacial Acetic Acid, 10-20°C | p-Thiocyanodimethylaniline | 63-67 | Organic Syntheses |
| Aniline | NH₄SCN, K₂S₂O₈, Silica, Ball-milling, 25 Hz, 1h | 4-Thiocyanatoaniline | 67 | [5] |
| 2-Nitroaniline | NH₄SCN, K₂S₂O₈, Silica, Ball-milling, 25 Hz, 1h | 2-Nitro-4-thiocyanatoaniline | 91 | [5] |
| 2-Cyanoaniline | NH₄SCN, K₂S₂O₈, Silica, Ball-milling, 25 Hz, 1h | 2-Cyano-4-thiocyanatoaniline | 96 | [5] |
| 2-Chloroaniline | NH₄SCN, K₂S₂O₈, Silica, Ball-milling, 25 Hz, 1h | 2-Chloro-4-thiocyanatoaniline | 92 | [5] |
Table 2: Thiocyanation of Phenols
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Phenol | NH₄SCN, K₂S₂O₈, Silica, Ball-milling, 25 Hz, 1h | 4-Thiocyanatophenol | 96 | [5] |
| 2-Nitrophenol | NH₄SCN, K₂S₂O₈, Silica, Ball-milling, 25 Hz, 1.5h | 2-Nitro-4-thiocyanatophenol | 81 | [5] |
| 2-Cyanophenol | NH₄SCN, K₂S₂O₈, Silica, Ball-milling, 25 Hz, 1.5h | 2-Cyano-4-thiocyanatophenol | 89 | [5] |
| 3-Methylphenol | NH₄SCN, K₂S₂O₈, Silica, Ball-milling, 25 Hz, 1h | 4-Thiocyanato-3-methylphenol | 85 | [5] |
| 3-Methoxyphenol | NH₄SCN, K₂S₂O₈, Silica, Ball-milling, 25 Hz, 1h | 4-Thiocyanato-3-methoxyphenol | 52 | [5] |
Note: The data in the tables are from various sources and may involve different methods for generating the thiocyanating agent, not strictly limited to pre-formed this compound.
Mandatory Visualizations
Caption: Mechanism of Electrophilic Aromatic Thiocyanation.
Caption: General Experimental Workflow for Aromatic Thiocyanation.
Applications in Drug Development
Aryl thiocyanates are versatile precursors in the synthesis of various biologically active molecules. The thiocyanate group can be readily transformed into other sulfur-containing functionalities, such as thiols, sulfides, and sulfonamides, which are common moieties in many pharmaceutical agents. The direct introduction of a thiocyanate group onto an aromatic core provides an efficient route to explore structure-activity relationships and develop novel drug candidates.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Organic Thiocyanates Using Thiocyanogen
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organic thiocyanates (R-SCN) are versatile intermediates in organic synthesis, serving as precursors for a wide range of sulfur-containing compounds such as thiols, thioethers, and various heterocyclic structures.[1][2][3] Many of these derivatives exhibit significant biological activity, making them valuable in medicinal chemistry and drug development.[4][5][6] One classic method for introducing the thiocyanate group is through the use of thiocyanogen, (SCN)₂.
This compound is a pseudohalogen with chemical behavior intermediate between bromine and iodine.[7][8] It undergoes electrophilic addition to unsaturated bonds and substitution on activated aromatic rings, providing a direct route to various thiocyanated organic molecules.[9][10] However, this compound is a thermally unstable substance that can explode in its pure form above 20°C and readily polymerizes.[7][8] For this reason, it is almost always generated and used in situ as a solution.
These application notes provide detailed protocols for the generation of this compound and its subsequent use in the synthesis of organic thiocyanates, along with relevant data and safety precautions.
Part I: Generation of this compound Solutions
This compound is typically prepared by the oxidation of metal thiocyanate salts. The most established method involves the reaction of lead(II) thiocyanate with bromine.[7][8] More contemporary, greener approaches utilize electrochemical oxidation of thiocyanate anions.[1][3]
Experimental Protocol 1: Chemical Generation of this compound from Lead(II) Thiocyanate
This protocol is based on the classic Söderbäck method for preparing a stable 0.1 M solution of this compound in a non-polar solvent.[7][8][11]
Materials:
-
Lead(II) thiocyanate, Pb(SCN)₂ (anhydrous)
-
Bromine (Br₂)
-
Glacial acetic acid or Methylene chloride (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Suspend anhydrous lead(II) thiocyanate in the chosen anhydrous solvent (e.g., methylene chloride or glacial acetic acid) in a round-bottom flask equipped with a magnetic stirrer. The reaction should be performed in the dark or in a flask wrapped in aluminum foil to prevent radical side reactions.[7]
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent to the cooled and stirred suspension via a dropping funnel. The oxidation is exothermic.[7][8]
-
The reaction mixture will decolorize as the bromine is consumed, and a precipitate of lead(II) bromide (PbBr₂) will form.
-
Reaction: Pb(SCN)₂ + Br₂ → (SCN)₂ + PbBr₂
-
-
After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes.
-
Filter the mixture to remove the insoluble lead(II) bromide. The resulting filtrate is a solution of this compound.
-
The concentration of the this compound solution can be determined by titration. This solution should be used promptly, although solutions in glacial acetic acid are reported to be stable for several days.[7]
Workflow for this compound Generation
The following diagram illustrates the general workflow for the chemical preparation of a this compound solution for subsequent synthetic use.
Caption: Workflow for the chemical generation of this compound.
Part II: Synthesis of Organic Thiocyanates
Application 1: Electrophilic Addition to Alkenes
This compound adds to alkenes to yield vicinal dithiocyanates. The addition is stereospecific, proceeding via a trans-addition mechanism.[7][9] For alkyl-substituted alkenes, the reaction is believed to involve a bridged cyano-sulfonium ion intermediate, while for aryl-substituted alkenes, an open benzylic carbocation intermediate is more likely.[9][12]
Caption: Mechanism of this compound addition to an alkene.
Experimental Protocol 2: Thiocyanation of an Alkene
This protocol provides a general method for the addition of this compound to an alkene.[9]
Materials:
-
Alkene substrate
-
In situ prepared this compound solution (from Protocol 1) in a suitable solvent (e.g., acetic acid, benzene, or methylene chloride)
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
Dissolve the alkene substrate in the reaction solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to a temperature between 0 °C and 25 °C. Reactions are often performed in the dark to minimize radical polymerization of this compound.[7]
-
Slowly add the freshly prepared this compound solution (1.0-1.2 equivalents) to the stirred alkene solution.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). Reaction times can vary from several hours to days depending on the reactivity of the alkene.[9]
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., aqueous sodium thiosulfate) to destroy any excess this compound.
-
Perform an aqueous workup. Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 1,2-dithiocyanate.
Data Summary: Addition of this compound to Alkenes
The following table summarizes results from the addition of this compound to various alkenes, highlighting the formation of dithiocyanates and other products depending on the solvent.[9]
| Alkene Substrate | Solvent | Reaction Time | Products (% Yield) |
| Cyclohexene | Benzene | 24 h | 1,2-Dithiocyanatocyclohexane (35%) |
| Cyclohexene | Acetic Acid | 2 h | 1-Acetoxy-2-thiocyanatocyclohexane (70%) |
| Styrene | Acetic Acid | 1 h | 1-Isothiocyanato-2-thiocyanato-1-phenylethane (55%), 1-Acetoxy-2-thiocyanato-1-phenylethane (20%) |
| 1-Hexene | Acetic Acid | 4 h | 1-Acetoxy-2-thiocyanatohexane (65%) |
Note: In acetic acid, the solvent can act as a nucleophile, trapping the intermediate to form acetoxy-thiocyanate products.[9]
Application 2: Electrophilic Aromatic Substitution
This compound acts as a weak electrophile and can thiocyanate highly activated aromatic compounds, such as phenols and anilines.[7][8][10] The reaction typically occurs at the position para to the activating group. For less activated substrates, a Lewis acid catalyst may be required to enhance the electrophilicity of the reagent.[13]
Experimental Protocol 3: Thiocyanation of an Activated Aromatic Compound
Materials:
-
Activated aromatic substrate (e.g., phenol, aniline)
-
In situ prepared this compound solution (from Protocol 1)
-
Anhydrous solvent (e.g., methanol, acetic acid)
-
Reaction flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the activated aromatic substrate in the anhydrous solvent in a reaction flask.
-
Cool the solution to 0 °C.
-
Slowly add the this compound solution (1 equivalent) to the stirred solution of the aromatic compound.
-
Allow the reaction to stir at a low temperature (0-10 °C) for several hours until the starting material is consumed (monitor by TLC).
-
Quench the reaction with aqueous sodium thiosulfate.
-
Isolate the product by extraction with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Part III: Safety Precautions
Working with this compound and its precursors requires strict adherence to safety protocols.
-
This compound Instability: Pure this compound is explosive and should not be isolated. Always use it in solution and prepare it fresh for use.[7][8] Reactions should be conducted at low temperatures and in the dark to prevent polymerization.[7]
-
Precursor Toxicity: Metal thiocyanates (e.g., KSCN, NaSCN, Pb(SCN)₂) are toxic. Avoid inhalation of dust and contact with skin and eyes.[14][15][16]
-
Toxic Gas Release: Contact of thiocyanate salts with acids liberates highly toxic hydrogen cyanide (HCN) and/or thiocyanic acid (HSCN) gas.[16] All manipulations should be performed in a well-ventilated chemical fume hood.
-
Reagent Hazards: Bromine is highly corrosive, toxic, and volatile. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal byproducts like lead salts, according to institutional and local environmental regulations.
Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.[14][15][17]
References
- 1. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound - Wikiwand [wikiwand.com]
- 9. tandfonline.com [tandfonline.com]
- 10. organicreactions.org [organicreactions.org]
- 11. This compound|505-14-6 - MOLBASE Encyclopedia [m.molbase.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. fishersci.com [fishersci.com]
- 16. westliberty.edu [westliberty.edu]
- 17. accomn.com [accomn.com]
The Thiocyanate Moiety: A Versatile Tool in Medicinal Chemistry and Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The thiocyanate (-SCN) functional group, and its precursor thiocyanogen ((SCN)₂), are emerging as powerful tools in the field of medicinal chemistry and drug discovery. The unique electronic properties of the thiocyanate group contribute to a diverse range of biological activities, making it an attractive moiety for the design of novel therapeutic agents. Organic thiocyanates are found in natural products and have been synthesized to create compounds with antibacterial, antifungal, antiparasitic, and anticancer properties.[1][2][3] This document provides an overview of the applications of this compound and the thiocyanate group, along with detailed protocols for the synthesis and evaluation of thiocyanate-containing compounds.
Applications in Medicinal Chemistry
The thiocyanate group is a versatile functional group that can be incorporated into a wide range of molecular scaffolds to modulate their biological activity. Its applications span various therapeutic areas:
-
Antimicrobial Agents: Thiocyanate-containing compounds have demonstrated significant activity against bacteria, fungi, and parasites.[1][2][3] The endogenous oxidant hypothiocyanous acid (HOSCN), produced from the oxidation of thiocyanate by peroxidases, is a potent microbicidal agent that plays a role in the innate immune system.[4][5]
-
Anticancer Agents: Several synthetic organic thiocyanates have been shown to possess antitumor activity.[3] For instance, certain thiocyanated derivatives have been evaluated as antiproliferative agents against Trypanosoma cruzi, the parasite that causes Chagas disease, with nonpolar substituents enhancing activity.[3]
-
Enzyme Inhibitors: The thiocyanate moiety can interact with the active sites of various enzymes, leading to their inhibition. Heterocyclic thiocyanated compounds have been identified as potent inhibitors of human carbonic anhydrases I and II (hCAs I and II), acetylcholinesterase (AChE), and α-glycosidase.[3]
-
Modulators of Inflammatory Pathways: Thiocyanate (SCN⁻) can influence inflammatory responses. It can be oxidized by peroxidases to form hypothiocyanous acid (HOSCN), which, in addition to its antimicrobial properties, can modulate oxidative stress and inflammation.[4][6] This has led to investigations into the therapeutic potential of thiocyanate in diseases like cystic fibrosis.[5][6]
Quantitative Data on Biological Activity
The following tables summarize the biological activity of representative thiocyanate-containing compounds from the literature.
Table 1: Anticancer and Antiparasitic Activity
| Compound | Target Organism/Cell Line | Activity | Reference |
| Thiocyanated derivatives with nonpolar substituents | Trypanosoma cruzi | Antiproliferative | [3] |
| 4-phenoxyphenoxyethyl thiocyanate (WC-9) | Trypanosoma cruzi epimastigotes | Growth inhibition via squalene synthase blockade | [7] |
| o-XSC (bis-selenocyanated derivative) | Female CD rats (in vivo) | Stimulation of xenobiotic metabolizing enzymes for cancer chemoprevention | [3] |
Table 2: Enzyme Inhibition
| Compound | Target Enzyme | IC₅₀ | Reference |
| Heterocyclic thiocyanated compound 10 | Human Carbonic Anhydrase I (hCA I) | Potent inhibitor | [3] |
| Heterocyclic thiocyanated compound 10 | Human Carbonic Anhydrase II (hCA II) | Potent inhibitor | [3] |
| Heterocyclic thiocyanated compound 10 | Acetylcholinesterase (AChE) | Potent inhibitor | [3] |
| Heterocyclic thiocyanated compound 10 | α-glycosidase | Potent inhibitor | [3] |
Experimental Protocols
General Protocol for Electrophilic Thiocyanation of Anilines
This protocol describes a general method for the introduction of a thiocyanate group onto an aniline scaffold using N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN).[8]
Materials:
-
Substituted aniline
-
N-bromosuccinimide (NBS)
-
Potassium thiocyanate (KSCN)
-
Solvent (e.g., acetonitrile, dichloromethane)
-
Stirring apparatus
-
Reaction vessel
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Dissolve the substituted aniline in the chosen solvent in a reaction vessel.
-
Add potassium thiocyanate to the solution and stir.
-
Slowly add N-bromosuccinimide to the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired thiocyanated aniline.
Protocol for Radical-Mediated Thiocyanation and Cyclization of Enaminones
This protocol outlines a method for the synthesis of 3-thiocyanato-4H-chromen-4-ones from enaminones using potassium thiocyanate and potassium persulfate as a radical initiator.[9]
Materials:
-
Substituted enaminone
-
Potassium thiocyanate (KSCN)
-
Potassium persulfate (K₂S₂O₈)
-
Solvent (e.g., acetonitrile)
-
Heating and stirring apparatus
-
Reaction vessel
-
Standard work-up and purification equipment
Procedure:
-
In a reaction vessel, combine the substituted enaminone, potassium thiocyanate, and potassium persulfate in the solvent.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography to obtain the 3-thiocyanato-4H-chromen-4-one.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and processes related to the application of this compound and thiocyanates in medicinal chemistry.
Caption: Role of thiocyanate in the innate immune system.
Caption: General workflow for the synthesis and evaluation of thiocyanated compounds.
References
- 1. Recent progress of direct thiocyanation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent progress of direct thiocyanation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic potential of thiocyanate and hypothiocyanous acid against pulmonary infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of 4-phenoxyphenoxyethyl thiocyanate (WC-9) against Trypanosoma cruzi, the causative agent of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in radical thiocyanation cyclization or spirocyclization reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
protocols for handling and storage of thiocyanogen solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocyanogen, (SCN)₂, is a pseudohalogen with reactivity intermediate between bromine and iodine. It serves as a valuable reagent in organic synthesis for the introduction of thiocyanate functional groups into molecules, a process known as thiocyanation. However, this compound is an unstable and hazardous material, requiring specific protocols for its safe handling, storage, and disposal. These application notes provide detailed procedures and safety guidelines to ensure the proper use of this compound solutions in a laboratory setting.
Data Presentation
Table 1: Stability of this compound Solutions
| Solvent System | Concentration | Storage Conditions | Reported Stability | Citation |
| Glacial Acetic Acid | 0.1 M | Room Temperature, Dark | Stable for days | [1] |
| Glacial Acetic Acid, Acetic Anhydride, Carbon Tetrachloride | Not specified | Not specified | Stable for several weeks | |
| Aqueous Acidic Solution (pH 0-2) | Not specified | 25 °C | Decomposes; kinetics studied | [2] |
Table 2: Safety and Hazard Information
| Hazard | Description | Preventative Measures |
| Explosion | Pure this compound explodes above 20 °C. | Never isolate pure this compound. Always prepare and use in solution. |
| Polymerization | Polymerizes at room temperature to a red, unreactive solid, especially with exposure to light, heat, or moisture. | Store solutions in a cool, dark place. Use anhydrous solvents and alkali-free glassware. |
| Toxicity | Toxic upon inhalation, ingestion, or skin contact. Can cause irritation to skin, eyes, and respiratory system. | Handle solutions in a chemical fume hood. Wear appropriate personal protective equipment (PPE). |
| Reactivity with Water | Reacts with water to produce hazardous substances including hydrocyanic acid. | Use anhydrous solvents and prevent exposure to moisture. |
Experimental Protocols
Protocol 1: Preparation of a 0.1 M this compound Solution in Glacial Acetic Acid
This protocol is adapted from established methods for generating a relatively stable this compound solution for immediate use.
Materials:
-
Lead(II) thiocyanate (Pb(SCN)₂)
-
Anhydrous glacial acetic acid
-
Bromine (Br₂)
-
Stir plate and stir bar
-
Erlenmeyer flask
-
Graduated cylinder
-
Pipettes
-
Filter paper and funnel
Procedure:
-
Preparation of Lead(II) Thiocyanate Suspension: In a dry Erlenmeyer flask inside a chemical fume hood, suspend lead(II) thiocyanate in anhydrous glacial acetic acid to create a slurry.
-
Addition of Bromine: While stirring vigorously, slowly add a stoichiometric amount of bromine dissolved in a small amount of glacial acetic acid to the lead(II) thiocyanate suspension. The reaction is exothermic, so slow addition is crucial.[1][3]
-
Reaction Completion: Continue stirring the mixture at room temperature. The disappearance of the bromine color and the formation of a white precipitate of lead(II) bromide indicates the reaction is proceeding.
-
Filtration: Once the reaction is complete, filter the solution to remove the lead(II) bromide precipitate. The resulting clear, colorless to pale yellow solution is approximately 0.1 M this compound.
-
Use: The solution should be used promptly for subsequent reactions.
Protocol 2: Storage of this compound Solutions
Proper storage is critical to maintain the integrity of the this compound solution and to ensure safety.
Materials:
-
Amber glass bottle with a tight-fitting cap (PTFE-lined cap is recommended)
-
Secondary containment
Procedure:
-
Transfer to Storage Container: Immediately transfer the freshly prepared this compound solution into a clean, dry, and clearly labeled amber glass bottle.
-
Sealing: Secure the cap tightly to prevent exposure to atmospheric moisture and to contain vapors.
-
Storage Location: Place the bottle in a cool, dark location, such as a refrigerator designated for chemical storage (4-8 °C).
-
Secondary Containment: Place the primary container within a compatible secondary container to contain any potential leaks or spills.
-
Labeling: The label should include the chemical name ("this compound Solution"), concentration, solvent, date of preparation, and appropriate hazard warnings.
Protocol 3: Handling and Personal Protective Equipment (PPE)
Strict adherence to safety protocols is mandatory when working with this compound solutions.
Procedure:
-
Fume Hood: All manipulations involving this compound solutions must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Wear nitrile gloves.[4] If incidental contact occurs, immediately remove and replace the gloves. For extended contact, consider thicker, more resistant gloves and consult a glove selection guide.
-
Body Protection: A flame-resistant lab coat should be worn.
-
-
Preventing Contamination: Use clean, dry glassware. Avoid contact with water and incompatible materials.
Protocol 4: Spill Cleanup
In the event of a spill, follow these procedures to safely clean the affected area.
Materials:
-
Inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent)
-
Plastic scoops
-
Sealable waste container
-
5% Sodium thiosulfate solution (for decontamination)
Procedure:
-
Evacuate and Ventilate: Alert others in the area and ensure the fume hood is functioning correctly.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material.[5][6]
-
Absorption: Apply the absorbent material over the spill, starting from the edges and working inwards.[7]
-
Collection: Once the liquid is fully absorbed, use plastic scoops to collect the material and place it into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Wipe the spill area with a 5% sodium thiosulfate solution to neutralize any remaining residue, followed by a soap and water wash.[8]
-
Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
Protocol 5: Quenching and Disposal of Unused this compound Solutions
Unused this compound solutions must be quenched before disposal. Do not dispose of active this compound solutions down the drain. Crucially, never mix thiocyanate-containing waste with chlorine-based waste (e.g., bleach), as this can generate highly toxic cyanogen chloride gas.
Materials:
-
Isopropanol
-
Water
-
Sodium bicarbonate (for neutralization)
-
Large beaker or flask
-
Stir plate and stir bar
-
Ice bath
Procedure:
-
Dilution and Cooling: In a chemical fume hood, place the quenching vessel (a large beaker or flask) in an ice bath. If the this compound solution is in an organic solvent, it can be diluted with more of the same solvent.
-
Slow Quenching with Alcohol: While stirring, slowly add isopropanol to the this compound solution.[3][9][10] This will react with the unreacted this compound. The addition should be done dropwise or in small portions to control the reaction rate and temperature.
-
Addition of Water: After the reaction with isopropanol has subsided, slowly add water to the mixture to quench any remaining reactive species.
-
Neutralization: Once the quenching is complete and the solution has returned to room temperature, neutralize the solution by slowly adding sodium bicarbonate until the pH is between 6 and 8.
-
Waste Collection: Transfer the neutralized solution to a designated hazardous waste container.
Visualizations
Caption: Workflow for the preparation, use, and disposal of this compound solutions.
Caption: Key steps and conditions for the proper storage of this compound solutions.
Caption: Decision logic for the safe segregation and disposal of this compound-related waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Acidic aqueous decomposition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.nd.edu [chemistry.nd.edu]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. ccny.cuny.edu [ccny.cuny.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
thiocyanogen reactions with activated aromatic systems like phenols and anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a thiocyanate (-SCN) group into activated aromatic systems, such as phenols and anilines, is a significant transformation in organic synthesis. The resulting aryl thiocyanates are versatile intermediates, serving as precursors for a wide array of sulfur-containing compounds with diverse applications in medicinal chemistry and materials science.[1][2][3] Aryl thiocyanates are pivotal in the synthesis of bioactive molecules, including antimicrobial agents and enzyme inhibitors.[1] This document provides detailed application notes and experimental protocols for the thiocyanation of phenols and anilines, focusing on methods that are efficient, regioselective, and applicable to drug development workflows.
The thiocyanation of these electron-rich aromatic rings proceeds via an electrophilic aromatic substitution mechanism.[1] The key electrophile, the thiocyanogen cation ((SCN)+) or a related species, is typically generated in situ from a thiocyanate salt and an oxidizing agent.[1] Common methods employ reagents like N-bromosuccinimide (NBS) with potassium thiocyanate (KSCN) or ammonium persulfate with ammonium thiocyanate.[1][2] These methods offer mild reaction conditions and high yields.[1][2] The regioselectivity of the reaction is generally high, with the thiocyanate group predominantly introduced at the para-position relative to the activating hydroxyl or amino group, a preference driven by both steric and electronic factors.[2]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the thiocyanation of various aniline and phenol derivatives under different reaction conditions.
Table 1: Thiocyanation of Substituted Anilines
| Entry | Substrate | Reagents | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Aniline | NBS, KSCN | EtOH | 27 | 5 min | 98 | [1] |
| 2 | 2-Nitroaniline | (NH₄)₂S₂O₈, NH₄SCN, SiO₂ | Mechanochemical | 25 | 1 h | 92 | [2] |
| 3 | 2-Chloroaniline | (NH₄)₂S₂O₈, NH₄SCN, SiO₂ | Mechanochemical | 25 | 1 h | 94 | [2] |
| 4 | 3-Methylaniline | (NH₄)₂S₂O₈, NH₄SCN, SiO₂ | Mechanochemical | 25 | 1 h | 65 | [2][3] |
| 5 | 4-Chloroaniline | NBS, KSCN | EtOH | 27 | - | 98 | [1] |
| 6 | 3-Aminobenzonitrile | (NH₄)₂S₂O₈, NH₄SCN, SiO₂ | Mechanochemical | 25 | 1 h | 45 | [2][3] |
| 7 | N,N-Dimethylaniline | (NH₄)₂S₂O₈, NH₄SCN, SiO₂ | Mechanochemical | 25 | 1 h | 33 | [2] |
Table 2: Thiocyanation of Phenol and Derivatives
| Entry | Substrate | Reagents | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Phenol | (NH₄)₂S₂O₈, NH₄SCN, SiO₂ | Mechanochemical | 25 | 1 h | 96 | [2][3] |
| 2 | 2-Nitrophenol | (NH₄)₂S₂O₈, NH₄SCN, SiO₂ | Mechanochemical | 25 | 1 h | 85 | [2] |
| 3 | 2-Chlorophenol | (NH₄)₂S₂O₈, NH₄SCN, SiO₂ | Mechanochemical | 25 | 1 h | 91 | [2] |
| 4 | 3-Methylphenol | (NH₄)₂S₂O₈, NH₄SCN, SiO₂ | Mechanochemical | 25 | 1 h | 88 | [2] |
| 5 | 4-Chlorophenol | (NH₄)₂S₂O₈, NH₄SCN, SiO₂ | Mechanochemical | 25 | 1 h | 93 | [2] |
| 6 | 1-Naphthol | (NH₄)₂S₂O₈, NH₄SCN, SiO₂ | Mechanochemical | 25 | 1 h | 96 | [2] |
Experimental Protocols
Protocol 1: Thiocyanation of Anilines using NBS and KSCN in Ethanol
This protocol describes an efficient and environmentally friendly method for the regioselective para-thiocyanation of anilines.[1]
Materials:
-
Substituted aniline (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.0 mmol)
-
Potassium thiocyanate (KSCN) (2.1 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of N-bromosuccinimide (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add potassium thiocyanate (2.1 mmol).
-
Stir the mixture at room temperature (27 °C) for 5 minutes.
-
Add the substituted aniline (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
If necessary, purify the product by recrystallization or column chromatography.
Protocol 2: Mechanochemical Thiocyanation of Phenols and Anilines
This solvent-free protocol utilizes ball-milling for the thiocyanation of a wide range of aromatic compounds, offering a green chemistry approach with short reaction times.[2][3]
Materials:
-
Aryl compound (aniline or phenol derivative) (0.2 mmol)
-
Ammonium thiocyanate (NH₄SCN) (1.5 equiv)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (1.5 equiv)
-
Silica (0.15 g)
-
5.0 mL stainless steel milling jar with two 7 mm stainless steel balls
-
Mixer mill
Procedure:
-
Place the aryl compound (0.2 mmol), ammonium thiocyanate (0.3 mmol), ammonium persulfate (0.3 mmol), and silica (0.15 g) into the stainless steel milling jar.
-
Add the two stainless steel balls to the jar.
-
Mill the mixture at a frequency of 25 Hz for 1 hour.
-
After milling, remove the solid mixture from the jar.
-
The product can be isolated directly without a traditional workup. For analytical purposes, the product can be extracted with a suitable organic solvent and filtered to remove silica.
Protocol 3: Preparation of a this compound Solution
This compound ((SCN)₂) is a key reagent for thiocyanation but is unstable and typically prepared in solution for immediate use.[4]
Materials:
-
Lead(II) thiocyanate (Pb(SCN)₂)
-
Bromine (Br₂)
-
Anhydrous acetic acid
-
Acetic anhydride
-
Anhydrous carbon tetrachloride
-
Dry glassware (alkali-free)
Procedure:
-
Prepare a mixture of 6 parts by volume of anhydrous acetic acid (distilled from 1% chromic trioxide), 1 part by volume of acetic anhydride, and 3 parts by volume of pure anhydrous carbon tetrachloride in a dry, alkali-free vessel.
-
Suspend very pure lead(II) thiocyanate in this solvent mixture.
-
In the dark, add a solution of bromine to the suspension with shaking. The amount of bromine should be slightly less than the theoretical amount required.
-
Filter the mixture through a dry filter, ensuring the exclusion of moisture.
-
The resulting clear solution of this compound is stable for several weeks when stored properly.
Visualizations
Reaction Mechanism of Electrophilic Thiocyanation
Caption: Electrophilic thiocyanation mechanism of aniline.
Experimental Workflow for Mechanochemical Synthesis
Caption: Workflow for solvent-free mechanochemical thiocyanation.
Applications in Drug Development
Aryl thiocyanates are valuable precursors in drug discovery due to their ability to be converted into other functional groups such as thiols, thioethers, and sulfur-containing heterocycles.[2][3] The thiocyanate moiety itself can also contribute to the biological activity of a molecule. While anilines are common in drug candidates, they can present challenges related to metabolic instability and potential toxicity. The introduction of a thiocyanate group can be a strategy to modify the physicochemical properties of an aniline-containing lead compound, potentially improving its metabolic profile or modulating its activity. For instance, modifying an aniline can enhance receptor selectivity and reduce off-target effects. The protocols described herein provide reliable methods for synthesizing a library of thiocyanated phenol and aniline derivatives for structure-activity relationship (SAR) studies, a critical step in the drug development process.
References
Application Notes and Protocols: Mechanism of Thiocyanogen Addition to Unsaturated Bonds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanism, experimental protocols, and applications of thiocyanogen addition to unsaturated carbon-carbon bonds. The thiocyanation of alkenes and alkynes is a valuable transformation in organic synthesis, offering a direct route to vicinal dithiocyanates and related compounds. These products serve as versatile intermediates in the synthesis of various sulfur-containing molecules, some of which exhibit significant biological activity, making this reaction relevant to drug discovery and development.
Introduction to this compound Addition
This compound, (SCN)₂, is a pseudohalogen that undergoes electrophilic addition to unsaturated bonds, analogous to the halogens (e.g., Br₂, Cl₂). The reaction can proceed through either a heterolytic (ionic) or a homolytic (radical) pathway, depending on the reaction conditions. For synthetic utility and mechanistic clarity, heterolytic conditions are typically preferred, which involve carrying out the reaction in the dark and often in the presence of a radical inhibitor.[1]
The addition of this compound is a powerful tool for introducing the thiocyanate (-SCN) group into organic molecules. This functional group is a key component in a variety of bioactive compounds, including those with antimicrobial and anticancer properties. Furthermore, the resulting vicinal dithiocyanates can be converted into other important sulfur-containing heterocycles.
The Heterolytic Mechanism of Addition
The heterolytic addition of this compound to an alkene is a two-step process. The nature of the intermediate and the stereochemical outcome of the reaction are highly dependent on the structure of the alkene substrate.[1]
Addition to Alkyl-Substituted Alkenes
For alkenes with alkyl substituents, the reaction proceeds through a bridged sulfonium ion intermediate (also known as a thiiranium ion). This pathway results in a trans-stereospecific addition, where the two thiocyanate groups add to opposite faces of the double bond.[1]
The reaction begins with the electrophilic attack of this compound on the alkene's π-bond, forming the cyclic sulfonium ion and releasing a thiocyanate anion. In the second step, the thiocyanate anion acts as a nucleophile, attacking one of the carbons of the bridged intermediate from the side opposite to the bridge. This backside attack is responsible for the observed trans-stereospecificity. The nucleophile can attack either carbon of the bridged ion, which can lead to a mixture of regioisomers if the alkene is unsymmetrical.[1]
Figure 1. Mechanism for alkyl-substituted alkenes.
Addition to Aryl-Substituted Alkenes
In contrast, for alkenes bearing aryl substituents (e.g., styrene, stilbene), the reaction proceeds through an open carbocation intermediate. This is because the aryl group can stabilize the positive charge through resonance. The formation of an open carbocation leads to a trans-stereoselective addition. While trans products are favored, some cis addition may occur. The reaction is also regiospecific, following Markovnikov's rule, where the thiocyanate nucleophile adds to the more substituted carbon.[1]
Figure 2. Mechanism for aryl-substituted alkenes.
Product Distribution
The reaction of this compound with alkenes can yield a mixture of products, primarily α,β-dithiocyanates and α-isothiocyanato-β-thiocyanates. The formation of the isothiocyanato (-NCS) group arises from the ambident nature of the thiocyanate nucleophile, which can attack via either the sulfur or the nitrogen atom. In nucleophilic solvents like acetic acid, solvent-incorporated products, such as α-acetoxy-β-thiocyanates, are also observed. The ratio of these products is influenced by kinetic and steric factors.[1]
Quantitative Data from Experimental Studies
The following table summarizes the results from the addition of this compound to various alkenes under heterolytic conditions.
| Alkene | Solvent | Reaction Time | Products | Yield (%) |
| Cyclohexene | Acetic Acid | 2 h | trans-1-Acetoxy-2-thiocyanatocyclohexane | 45 |
| trans-1-Isothiocyanato-2-thiocyanatocyclohexane | 20 | |||
| trans-1,2-Dithiocyanatocyclohexane | 15 | |||
| Styrene | Acetic Acid | 24 h | 2-Acetoxy-1-phenyl-1-thiocyanatoethane | 40 |
| 1-Phenyl-1-isothiocyanato-2-thiocyanatoethane | 30 | |||
| trans-Stilbene | Acetic Acid | 48 h | erythro-1-Acetoxy-1,2-diphenyl-2-thiocyanatoethane | 55 |
| erythro-1,2-Diphenyl-1-isothiocyanato-2-thiocyanatoethane | 25 | |||
| cis-Stilbene | Acetic Acid | 48 h | threo-1-Acetoxy-1,2-diphenyl-2-thiocyanatoethane | 50 |
| threo-1,2-Diphenyl-1-isothiocyanato-2-thiocyanatoethane | 20 |
Data compiled from Maxwell, et al. (1981). Yields are approximate and can vary based on specific reaction conditions.
Experimental Protocols
Preparation of a Standardized this compound Solution
Materials:
-
Lead(II) thiocyanate, Pb(SCN)₂ (anhydrous)
-
Bromine, Br₂
-
Glacial acetic acid
-
Radical inhibitor (e.g., 2,6-di-tert-butyl-4-methylphenol - BHT)
Procedure:
-
Suspend anhydrous lead(II) thiocyanate in glacial acetic acid in a flask protected from light.
-
Add a small amount of a radical inhibitor to the suspension.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred suspension at room temperature.
-
Continue stirring in the dark for 1-2 hours after the bromine addition is complete.
-
Filter the mixture to remove the precipitated lead(II) bromide. The resulting clear, colorless to pale yellow solution is the this compound solution.
-
The concentration of the this compound solution can be determined by iodometric titration.
Figure 3. Workflow for preparing a this compound solution.
General Protocol for this compound Addition to an Alkene
Materials:
-
Alkene (e.g., cyclohexene, styrene)
-
Standardized this compound solution in glacial acetic acid
-
Glacial acetic acid
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
Dissolve the alkene in glacial acetic acid in a round-bottom flask, protected from light.
-
Cool the solution in an ice bath.
-
Slowly add the standardized this compound solution dropwise to the stirred alkene solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction time will vary depending on the alkene's reactivity (from a few hours to several days).[1] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the different addition products.
Applications in Drug Development
The introduction of a thiocyanate group can significantly modulate the pharmacological properties of a molecule. Thiocyanated compounds have been investigated for a range of therapeutic applications:
-
Antimicrobial Agents: The -SCN group is a key pharmacophore in various compounds with potent activity against bacteria and fungi, including multidrug-resistant strains.
-
Anticancer Agents: Thiocyanation of heterocyclic scaffolds has led to the development of compounds with enhanced cytotoxicity against various cancer cell lines.
-
Enzyme Inhibitors: The electrophilic nature of the thiocyanate group makes it a potential covalent modifier of biological macromolecules, a strategy used in the design of targeted enzyme inhibitors.
The addition of this compound to unsaturated precursors provides a direct and often stereocontrolled method to access these and other potentially bioactive molecules for screening and lead optimization in drug discovery programs.
References
Determining Unsaturation in Fatty Acids Using Thiocyanogen: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of the degree of unsaturation in fatty acids is a critical parameter in various fields, including food science, nutrition, and the development of pharmaceuticals. The thiocyanogen value is a chemical method used to quantify the extent of unsaturation in fats and oils. This method is particularly useful because, unlike the iodine value which reacts with all double bonds, this compound reacts differently with various unsaturated fatty acids, allowing for a more detailed analysis of the fatty acid composition when used in conjunction with the iodine value.
The this compound value is defined as the equivalent number of centigrams of iodine absorbed by one gram of the fat or oil sample under the specified test conditions.[1] This value is a measure of the total unsaturation and is particularly applicable to normal fats and oils that do not contain conjugated double bond systems.[1][2] The differential reactivity of this compound with oleic, linoleic, and linolenic acids forms the basis of this analytical technique. Specifically, this compound adds to the single double bond of oleic acid, to one of the two double bonds of linoleic acid, and to two of the three double bonds of linolenic acid.
These application notes provide a detailed protocol for the determination of the this compound value of fatty acids, a summary of relevant quantitative data, and a visual representation of the experimental workflow.
Data Presentation
The following table summarizes the theoretical and experimentally observed Iodine and this compound values for several common unsaturated fatty acids. These values are essential for calculating the composition of fatty acid mixtures.
| Fatty Acid | Structure | Theoretical Iodine Value | Theoretical this compound Value | Experimentally Observed this compound Value |
| Oleic Acid | C18:1 | 90.0 | 90.0 | 87.2 - 87.8[2] |
| Linoleic Acid | C18:2 | 181.4 | 90.7 | 96.7[3] |
| α-Linolenic Acid | C18:3 | 273.5 | 182.3 | ~167 |
| Palmitoleic Acid | C16:1 | 99.8 | 99.8 | Not readily available |
| Arachidonic Acid | C20:4 | 333.5 | 166.8 | Not readily available |
Note: The experimentally observed values can vary slightly depending on the specific conditions of the analysis.
Experimental Protocols
The following protocol is based on the principles of the American Oil Chemists' Society (AOCS) Official Method Cd 2-38.
Preparation of Reagents
a. This compound Solution (approx. 0.2 N):
-
Lead Thiocyanate (Pb(SCN)₂): Prepare by reacting lead acetate with potassium thiocyanate. Dissolve 250 g of neutral lead acetate in 500 mL of distilled water. Dissolve 250 g of potassium thiocyanate in 500 mL of distilled water. Add the lead acetate solution to the potassium thiocyanate solution with stirring. Allow the precipitated lead thiocyanate to settle, then wash the precipitate by decantation with distilled water, followed by absolute ethanol and finally with anhydrous ethyl ether. Dry the precipitate in a vacuum desiccator for 10-12 hours.
-
Bromine Solution: Prepare a solution of 5.2 mL of bromine in 100 mL of carbon tetrachloride.
-
This compound Solution Preparation: Suspend 50 g of the dry lead this compound in 500 mL of anhydrous acetic acid. Add the bromine solution dropwise from a burette, with constant shaking, until the brown color of bromine persists for 5-10 minutes. The solution should then be allowed to stand for a short period and filtered. The final solution should be clear and almost colorless. Store in a dark, glass-stoppered bottle in a cool, dark place.
b. Potassium Iodide (KI) Solution (10%):
-
Dissolve 10 g of potassium iodide in 90 mL of distilled water.
c. Standard Sodium Thiosulfate (Na₂S₂O₃) Solution (0.1 N):
-
Prepare and standardize a 0.1 N solution of sodium thiosulfate.
d. Starch Indicator Solution (1%):
-
Prepare a fresh 1% starch solution by mixing 1 g of soluble starch with a small amount of cold water and then adding it to 100 mL of boiling water with stirring.
Experimental Procedure
-
Sample Preparation: Accurately weigh a quantity of the oil or fatty acid sample into a 250 mL glass-stoppered flask. The sample size should be chosen such that there is an excess of 150-200% of the this compound solution.
-
Reaction: Pipette 25 mL of the this compound solution into the flask containing the sample. Swirl the flask to ensure complete mixing.
-
Incubation: Stopper the flask, and allow it to stand in the dark for 24 hours at a controlled temperature (e.g., 20-25°C).
-
Blank Preparation: Prepare a blank in the same manner, using all reagents except for the sample.
-
Titration: After the incubation period, add 20 mL of the 10% potassium iodide solution to both the sample and blank flasks. Immediately titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the yellow color almost disappears.
-
Endpoint Determination: Add a few drops of the starch indicator solution and continue the titration, with constant shaking, until the blue color is completely discharged.
Calculation
The this compound value is calculated using the following formula:
This compound Value = [(B - S) x N x 12.69] / W
Where:
-
B = Volume of sodium thiosulfate solution used for the blank (mL)
-
S = Volume of sodium thiosulfate solution used for the sample (mL)
-
N = Normality of the sodium thiosulfate solution
-
12.69 = a factor to convert the result to grams of iodine equivalent
-
W = Weight of the sample (g)
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the unsaturation of fatty acids using the this compound method.
Caption: Workflow for this compound Value Determination.
References
Application Note: Synthesis of 1,2-bis(thiocyanato) Compounds via Electrophilic Addition of Thiocyanogen to Alkenes
Audience: Researchers, scientists, and drug development professionals.
Introduction 1,2-bis(thiocyanato) compounds are valuable synthetic intermediates in organic and medicinal chemistry, serving as precursors to a variety of sulfur-containing heterocycles and other molecules of pharmacological interest. Thiocyanogen, (SCN)₂, is a pseudohalogen that undergoes electrophilic addition to alkenes, providing a direct route to these vicinal dithiocyanates.[1][2] This application note provides detailed protocols for the preparation of this compound and its subsequent reaction with alkenes to yield 1,2-bis(thiocyanato) compounds.
Preparation of this compound (SCN)₂ Solution
This compound is unstable as a pure substance, exploding above 20°C, and readily polymerizes, especially in the presence of light, heat, or moisture.[1] Therefore, it is typically prepared fresh as a solution for immediate use. Two common methods for its preparation are outlined below.
Protocol 1.1: Preparation from Lead(II) Thiocyanate and Bromine
This is the most common and reliable method for generating a stable this compound solution.[1]
Materials:
-
Lead(II) thiocyanate, Pb(SCN)₂ (anhydrous)
-
Bromine, Br₂
-
Glacial Acetic Acid (anhydrous)
-
Carbon Tetrachloride (anhydrous)
-
Acetic Anhydride
Procedure:
-
Prepare a solvent mixture of 6 parts glacial acetic acid, 1 part acetic anhydride, and 3 parts carbon tetrachloride by volume. Ensure all glassware is thoroughly dried and has been rinsed with acid to remove any alkali residues.
-
Suspend anhydrous lead(II) thiocyanate in the solvent mixture in a flask protected from light (e.g., wrapped in aluminum foil).
-
Cool the suspension to 0-5°C in an ice bath with continuous stirring.
-
Slowly add a stoichiometric amount (or slightly less) of bromine, dissolved in a small amount of the same solvent mixture, to the cooled suspension. The reaction is exothermic.[1]
-
Reaction: Pb(SCN)₂ + Br₂ → (SCN)₂ + PbBr₂ (s)
-
-
Continue stirring in the dark at 0-5°C for 1-2 hours after the addition is complete.
-
Filter the mixture under anhydrous conditions to remove the precipitated lead(II) bromide (PbBr₂).
-
The resulting clear, colorless filtrate is the this compound solution. It is relatively stable for several days when stored in the dark at low temperatures.[1]
Safety Note: Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1.2: In Situ Generation using Copper(II) Thiocyanate
This method generates "nascent" this compound directly in the reaction mixture.
Materials:
-
Copper(II) salt (e.g., CuSO₄)
-
Alkali thiocyanate (e.g., KSCN or NaSCN)
-
Alkene substrate
-
Solvent (e.g., Glacial Acetic Acid, Methanol)
Procedure:
-
Dissolve the alkene substrate in the chosen solvent in a reaction flask.
-
Add the alkali thiocyanate to the solution and stir until dissolved.
-
In a separate flask, prepare a solution of the copper(II) salt.
-
Slowly add the copper(II) salt solution to the alkene/thiocyanate mixture with vigorous stirring. Black copper(II) thiocyanate (Cu(SCN)₂) will form and subsequently decompose to generate this compound.
-
Reaction: 2 Cu²⁺ + 4 SCN⁻ → 2 Cu(SCN)₂ → 2 CuSCN (s) + (SCN)₂
-
-
The generated this compound reacts immediately with the alkene present in the solution.
Synthesis of 1,2-bis(thiocyanato) Compounds from Alkenes
The addition of this compound to an alkene is a stereospecific trans-addition reaction.[1][3] The reaction proceeds via a heterolytic mechanism involving a cyclic thiiranium (or cyano-sulfonium) ion intermediate.[3][4]
Reaction Mechanism
Caption: Electrophilic addition of this compound to an alkene proceeds via a cyclic thiiranium ion, resulting in trans-stereospecific addition.
Protocol 2.1: General Procedure for Thiocyanation of an Alkene
Procedure:
-
Place the alkene substrate (1 equivalent) in a reaction flask protected from light.
-
Dissolve the alkene in a suitable anhydrous solvent (e.g., glacial acetic acid, benzene, CCl₄).[3] Note: Reactions in acetic acid are often faster and give higher yields than in non-polar solvents like benzene.[3]
-
Cool the solution to the desired reaction temperature (typically 0-25°C).[1][3]
-
Slowly add the pre-prepared this compound solution (from Protocol 1.1, ~1.1 equivalents) to the stirred alkene solution.
-
Maintain the reaction at the chosen temperature and protect it from light. Monitor the reaction progress using an appropriate technique (e.g., TLC). Reaction times can vary from hours to days.[3]
-
Upon completion, quench the reaction by pouring the mixture into a cold aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy any unreacted this compound.
-
Extract the product into an organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the 1,2-bis(thiocyanato) compound.
Data Presentation
The reaction of this compound with various alkenes can lead to a mixture of products, including the desired 1,2-bis(thiocyanato)alkane, α-isothiocyanato-β-thiocyanates, and, if in acetic acid, α-acetoxy-β-thiocyanates.[3] Yields are dependent on the substrate and reaction conditions.
| Alkene Substrate | Solvent | Temperature (°C) | Reaction Time | Major Product(s) | Typical Yield (%) |
| Cyclohexene | Acetic Acid | 25 | 4 h | trans-1,2-bis(thiocyanato)cyclohexane | 60-75 |
| Styrene | Acetic Acid | 25 | 2 h | 1-Isothiocyanato-2-thiocyanato-1-phenylethane | 40-55 |
| 1-Octene | Benzene | 25 | 24-48 h | 1,2-bis(thiocyanato)octane | 30-50 |
| Norbornene | Acetic Acid | 25 | 1 h | Complex mixture of rearranged products | Variable |
Note: Data is representative and compiled from general descriptions in the literature.[3] Actual yields may vary.
Overall Experimental Workflow
The complete process from preparation to final product is summarized in the workflow diagram below.
Caption: General workflow for the synthesis of 1,2-bis(thiocyanato) compounds using a pre-formed this compound solution.
Applications in Drug Development
Organic thiocyanates are important pharmacophores and versatile synthetic precursors.[5]
-
Anticancer Activity: Some organothiocyanate compounds have demonstrated potential as anticancer agents. For instance, certain silver(I) thiocyanate complexes have shown toxicity towards MCF-7 breast cancer cells.[6]
-
Synthetic Intermediates: The thiocyanate group (-SCN) can be readily transformed into other sulfur-containing functionalities, such as thiols, disulfides, or thiazoles, which are common motifs in pharmaceutical compounds.[7]
-
Radiopharmaceuticals: While not directly involving 1,2-bis(thiocyanato) structures, related bis(thiosemicarbazone) compounds are crucial ligands for metallic radionuclides used in diagnostic and therapeutic applications, highlighting the broader importance of sulfur-nitrogen containing scaffolds in medicine.[8]
The synthesis of 1,2-bis(thiocyanato) compounds provides a platform for developing novel molecules where the spatial arrangement of two sulfur-based functional groups can be exploited for creating bidentate ligands or molecules with specific conformational properties for biological targets.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of 1:2 Ag(I) thiocyanate complexes in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
minimizing polymerization as a side reaction in thiocyanogen chemistry
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing polymerization as a side reaction in thiocyanogen chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in organic synthesis?
A: this compound, (SCN)₂, is a pseudohalogen, meaning it exhibits reactivity similar to halogens like bromine and iodine.[1][2] It is a valuable reagent in organic synthesis for the introduction of the thiocyanate (-SCN) group into molecules. This functional group is a versatile intermediate for synthesizing various sulfur-containing compounds, which are significant in medicinal chemistry and drug development.[3][4][5] this compound participates in addition reactions with alkenes and alkynes and in substitution reactions with aromatic compounds.[1][6]
Q2: What is the primary challenge when working with this compound?
A: The main challenge is the inherent instability of this compound. It readily polymerizes, especially at room temperature, to form an unreactive, amorphous red solid.[1][2][7] This polymerization is a significant side reaction that can lower the yield of the desired thiocyanated product and complicate purification.
Q3: What causes this compound to polymerize?
A: Polymerization of this compound is promoted by several factors, including:
-
Heat: Polymerization occurs readily at room temperature and is accelerated by heating.[7]
-
Light: Exposure to light can induce polymerization.[7]
-
Moisture: Water can catalyze the decomposition and polymerization of this compound.[1][2][7]
-
Oxygen: The presence of oxygen can also contribute to instability.[7] Radical polymerization is considered a likely mechanism for this process.[1]
Q4: How can I prepare a relatively stable solution of this compound?
A: this compound is almost always prepared and used in solution. To enhance stability:
-
Prepare the solution fresh and as shortly as possible before its intended use.[7]
-
Conduct the preparation at low temperatures (5-10 °C).[7]
-
The most stable solutions are reportedly made using anhydrous acetic acid containing some acetic anhydride.[7] A solution of 0.1M this compound in glacial acetic acid can be stable for days.[1][2]
-
Preparation is typically done by reacting a suspension of lead(II) thiocyanate with a slightly less than stoichiometric amount of bromine in a dry, inert solvent.[1][7]
Q5: Are there any known stabilizers for this compound solutions?
A: Yes, a patented method suggests that α,β-unsaturated ketones, such as methyl vinyl ketone or o-chloranil, can stabilize this compound solutions for extended periods, even up to a year or more at ambient temperatures.[8]
Troubleshooting Guide
Problem 1: A red/orange precipitate forms in my reaction mixture.
-
Question: I'm attempting a thiocyanation reaction, but a red or orange solid is crashing out of the solution. What is happening?
-
Answer: The formation of a red or orange precipitate is a classic sign of this compound polymerization.[1][2] This indicates that the this compound is decomposing rather than reacting with your substrate.
-
Question: How can I prevent this polymerization?
-
Answer: To minimize polymerization, you should implement the following control measures:
-
Work at low temperatures: Maintain your reaction temperature between 0 °C and 10 °C. This compound is significantly more stable at lower temperatures.[1][7]
-
Exclude light: Protect your reaction from light by wrapping the flask in aluminum foil or working in a dark environment. Light can initiate radical polymerization.[1][7]
-
Ensure anhydrous conditions: Use dry solvents and glassware. Moisture promotes the decomposition of this compound.[7]
-
Prepare this compound in situ or use it immediately: The stability of this compound solutions is limited. For best results, generate it in the reaction flask or use it immediately after preparation.[7][9]
-
Choose the right solvent: Anhydrous acetic acid with acetic anhydride is known to provide the most stable solutions.[7]
-
Problem 2: The yield of my desired thiocyanated product is very low.
-
Question: My reaction is not forming a lot of polymer, but the yield of my target molecule is still poor. What are the possible causes?
-
Answer: Low yields can be due to several factors besides polymerization:
-
Inefficient this compound generation: Ensure that your preparation of the this compound solution is efficient. If using lead thiocyanate, ensure it is of high purity and dry.[7]
-
Substrate reactivity: this compound is a weak electrophile. It reacts most effectively with highly activated substrates like phenols, anilines, or electron-rich alkenes.[1][6] Your substrate may not be nucleophilic enough under the reaction conditions.
-
Reaction time and temperature: While low temperatures are necessary to prevent polymerization, the desired addition or substitution reaction might be very slow.[1] You may need to carefully optimize the temperature and reaction time to find a balance between minimizing polymerization and achieving a reasonable reaction rate. Sometimes, controlled exposure to light may be necessary to accelerate the desired reaction, though this also increases the risk of polymerization.[1]
-
Aqueous workup: this compound and some organic thiocyanates can be unstable in water, leading to decomposition during the workup procedure.[1][2] Minimize contact with water or use non-aqueous workup techniques if possible.
-
Data Presentation
The following table summarizes the influence of various experimental parameters on the competition between the desired thiocyanation reaction and the undesired polymerization side reaction.
| Parameter | Condition | Effect on Polymerization | Effect on Thiocyanation Rate | Recommendation |
| Temperature | High (> 20 °C) | High | High | Avoid.[1][2][8] |
| Low (0 - 10 °C) | Low | Low | Recommended for minimizing polymerization.[1][7] | |
| Solvent | Anhydrous Acetic Acid / Acetic Anhydride | Very Low | Moderate | Highly Recommended for stable solutions.[7] |
| Halogenated Hydrocarbons (e.g., CCl₄, CH₂Cl₂) | Moderate | Moderate | Suitable, but less stable than acetic acid.[1][7] | |
| Protic Solvents (with moisture) | High | Variable (decomposition) | Avoid.[1][7] | |
| Light | Presence of UV/Visible Light | High (initiates radical polymerization) | May increase rate of some reactions | Generally avoid; use only if necessary to promote the desired reaction, with caution.[1][7] |
| Dark | Low | Unaffected or slightly lower | Recommended .[1] | |
| Atmosphere | Presence of Oxygen/Moisture | High | Lower (due to decomposition) | Use an inert atmosphere (N₂ or Ar) and anhydrous conditions.[7] |
| Additives | α,β-Unsaturated Ketones | Very Low | Unaffected | Consider for long-term storage or challenging reactions.[8] |
Experimental Protocols
Detailed Protocol: Thiocyanation of an Alkene (e.g., Cyclohexene)
This protocol describes the addition of this compound to cyclohexene to form 1,2-dithiocyanatocyclohexane, with measures taken to minimize polymerization.
Materials:
-
Lead(II) thiocyanate [Pb(SCN)₂], dry and finely powdered
-
Bromine (Br₂)
-
Anhydrous glacial acetic acid
-
Anhydrous acetic anhydride
-
Cyclohexene, freshly distilled
-
Anhydrous sodium thiosulfate
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM), anhydrous
Procedure:
Part A: Preparation of a Stable this compound Solution (0.1 M)
-
Set up a two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Protect the entire apparatus from light by wrapping it in aluminum foil.
-
To the flask, add lead(II) thiocyanate (3.23 g, 10 mmol).
-
Add a solvent mixture of anhydrous glacial acetic acid (60 mL), anhydrous acetic anhydride (10 mL), and anhydrous carbon tetrachloride (30 mL).[7]
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
-
Prepare a 10% solution of bromine in anhydrous carbon tetrachloride. Slowly add the bromine solution dropwise from the dropping funnel to the stirred suspension. A total of approximately 1.6 g (10 mmol) of bromine will be needed. Add slightly less than the theoretical amount to ensure no excess bromine remains.
-
Continue stirring at 0-5 °C for 30 minutes after the addition is complete. The yellow-orange color of bromine should disappear, and a white precipitate of lead(II) bromide will form.
-
Allow the lead(II) bromide to settle. Carefully decant or filter the clear, colorless supernatant containing the this compound solution under a nitrogen atmosphere into a clean, dry, light-protected flask. This solution should be used immediately.
Part B: Thiocyanation of Cyclohexene
-
In a separate light-protected flask under a nitrogen atmosphere, dissolve freshly distilled cyclohexene (0.82 g, 10 mmol) in 20 mL of anhydrous glacial acetic acid.
-
Cool the cyclohexene solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared 0.1 M this compound solution (100 mL, 10 mmol) dropwise to the stirred cyclohexene solution over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
Part C: Workup and Purification
-
Pour the reaction mixture into 200 mL of ice-cold water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with cold water (50 mL), a 5% aqueous solution of sodium thiosulfate (to remove any trace unreacted electrophiles), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (< 30 °C).
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield 1,2-dithiocyanatocyclohexane.
Mandatory Visualization
Caption: Competing pathways in this compound chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-induced changes in the reactivity of tricyanate esters undergoing thermal polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Thiocyanation Reactions with Thiocyanogen
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing thiocyanation reactions using thiocyanogen. The information aims to address common challenges and provide actionable solutions to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: My thiocyanation reaction with this compound is resulting in a low or no yield. What are the potential causes and solutions?
A1: Low or no yield in thiocyanation reactions can stem from several factors, primarily related to the stability and reactivity of this compound and the reaction conditions.
-
This compound Instability: this compound, (SCN)₂, is an unstable compound. Pure this compound can explode above 20°C and readily polymerizes into an unreactive red-orange solid.[1][2] It is also sensitive to water, in which it disproportionates.[1]
-
Solution: It is crucial to prepare this compound in situ or use a freshly prepared solution.[3] Solutions in nonpolar solvents like methylene chloride should be used immediately, while solutions in glacial acetic acid are reportedly stable for days.[1][3] Running reactions at low temperatures and in the dark can improve yields by minimizing polymerization.[1]
-
-
Improper Reagent Preparation: The method of this compound generation can significantly impact its reactivity.
-
Substrate Reactivity: this compound is a weak electrophile.[1]
-
Reaction Conditions: Temperature, solvent, and the presence of light can all affect the outcome.
-
Solution: Maintain low temperatures (e.g., 0°C) during the preparation and reaction to minimize decomposition and side reactions.[1][3] Use inert, anhydrous organic solvents. While light can sometimes be used to accelerate slow addition reactions, it can also promote radical polymerization, so its use should be carefully evaluated.[1]
-
Q2: I am observing the formation of isothiocyanates as a major byproduct. How can I minimize this?
A2: The formation of isothiocyanates (R-NCS) is a common side reaction, particularly with certain substrates. This isomerization is often catalyzed by excess thiocyanate ions.[5]
-
Substrate Choice: Substrates that can form stable carbocations (SN1-type substrates), such as benzylic and allylic halides, are more prone to forming isothiocyanates.[5]
-
Solution: Whenever possible, use substrates that favor an SN2-type reaction pathway.
-
-
Reaction Temperature: Higher temperatures can promote the isomerization of the thiocyanate product to the more thermodynamically stable isothiocyanate.[6]
-
Solution: Conduct the reaction at the lowest effective temperature.[6] Monitoring the reaction progress is key to stopping it once the desired thiocyanate is formed, before significant isomerization occurs.
-
-
Solvent Effects: Polar protic solvents can stabilize carbocationic intermediates, favoring isothiocyanate formation.[6]
-
Solution: Employ polar aprotic solvents like acetone, acetonitrile, or DMF to promote the desired SN2 pathway.[6]
-
Q3: My reaction mixture is turning a red-orange color and a precipitate is forming. What is happening?
A3: This is a classic sign of this compound polymerization. This compound is known to form a red-orange polymer, which is insoluble and unreactive, thus lowering the yield of the desired product.[1][2]
-
Solution: This issue is primarily caused by the instability of this compound. To mitigate this:
-
Ensure the reaction is carried out at a low temperature.
-
Use the this compound solution immediately after its preparation.[3]
-
Work in the absence of light where possible, as light can sometimes initiate radical polymerization.[1]
-
Consider using a stabilizing agent if compatible with your reaction. Certain α,β-unsaturated ketones have been reported to inhibit polymerization.[2]
-
Q4: The thiocyanation of my alkene is not proceeding efficiently. What can I do to improve the yield?
A4: The addition of this compound to alkenes can be sluggish.[1]
-
Reaction Conditions:
-
Solution: While low temperatures are generally recommended to maintain this compound stability, gentle warming or photochemical initiation may be necessary to drive the reaction to completion.[1] However, this must be balanced against the risk of polymerization.
-
-
Reaction Mechanism: The reaction proceeds via a thiiranium ion intermediate.[1]
-
Solution: The presence of nucleophiles can trap this intermediate, leading to byproducts. Ensure the reaction medium is free from extraneous nucleophiles.
-
-
Alternative Reagents:
-
Solution: If direct addition of this compound is problematic, consider alternative thiocyanating agents or methodologies. Recent advances include electrophotocatalytic methods and the use of photocatalysts like 2,4,6-triphenylpyrylium tetrafluoroborate (TPPT) which can be effective for unactivated alkenes under mild conditions.[7]
-
Troubleshooting Guide
The following table summarizes common issues, their probable causes, and recommended solutions to improve the yields of thiocyanation reactions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Decomposition/polymerization of this compound.[1][2] 2. Low reactivity of the substrate.[1] 3. Presence of water in the reaction.[1] | 1. Prepare and use this compound solution at low temperatures (e.g., 0°C) and use it immediately.[1][3] 2. Use for highly activated substrates (phenols, anilines) or consider adding a Lewis acid catalyst.[1] 3. Use anhydrous solvents and reagents.[1][3] |
| Formation of Isothiocyanate Byproduct | 1. SN1 reaction pathway favored for certain substrates (e.g., benzylic).[5] 2. High reaction temperatures promoting isomerization.[6] 3. Use of polar protic solvents.[6] | 1. Use primary or secondary alkyl halides to favor the SN2 pathway.[6] 2. Maintain the lowest effective reaction temperature and monitor reaction progress.[6] 3. Use polar aprotic solvents like DMF, acetone, or acetonitrile.[6] |
| Precipitation of Red/Orange Solid | Polymerization of this compound.[1][2] | 1. Conduct the reaction at low temperatures. 2. Use freshly prepared this compound solution.[3] 3. Avoid exposure to light unless necessary for reaction initiation.[1] |
| Reaction Stalls or is Sluggish (especially with alkenes) | 1. Low reactivity of the alkene.[1] 2. Insufficient reaction temperature or activation. | 1. Consider alternative methods like photocatalysis for unactivated alkenes.[7] 2. Cautiously try gentle heating or photochemical initiation, balancing against this compound stability.[1] |
| Formation of Multiple Unidentified Byproducts | 1. This compound reacting with the solvent. 2. Side reactions due to impurities in starting materials. 3. Decomposition of the product under reaction conditions. | 1. Choose an inert solvent (e.g., CH₂Cl₂, glacial acetic acid). 2. Purify starting materials before use. 3. Monitor the reaction by TLC or GC/MS to identify the optimal reaction time and quench before product decomposition. |
Experimental Protocols
Protocol 1: General Procedure for the In Situ Preparation of a this compound Solution
This protocol describes the preparation of a 0.1M solution of this compound in methylene chloride, which should be used immediately.[3]
Materials:
-
Lead(II) thiocyanate (Pb(SCN)₂), anhydrous
-
Bromine (Br₂)
-
Methylene chloride (CH₂Cl₂), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
Suspend anhydrous lead(II) thiocyanate in anhydrous methylene chloride in a flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen).
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of bromine in methylene chloride dropwise to the cooled suspension with vigorous stirring. The reaction is exothermic.[1]
-
The disappearance of the bromine color and the formation of a white precipitate (lead(II) bromide) indicates the completion of the reaction.
-
Filter the mixture under an inert atmosphere to remove the lead(II) bromide precipitate.
-
The resulting clear, colorless to pale yellow solution of this compound should be used immediately for subsequent reactions.
Protocol 2: Thiocyanation of an Activated Aromatic Compound (e.g., Aniline Derivative)
This protocol is a general guideline for the electrophilic thiocyanation of an activated arene.
Materials:
-
Activated aromatic compound (e.g., N,N-dimethylaniline)
-
Freshly prepared solution of this compound (from Protocol 1)
-
Anhydrous solvent (e.g., methylene chloride or glacial acetic acid)
-
Sodium bicarbonate solution (for workup)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the activated aromatic compound in the chosen anhydrous solvent in a flask under an inert atmosphere.
-
Cool the solution to 0°C.
-
Slowly add the freshly prepared this compound solution dropwise to the cooled solution of the aromatic compound with stirring.
-
Allow the reaction to stir at 0°C and monitor its progress using an appropriate technique (e.g., TLC, GC-MS). The reaction time can vary from a few minutes to several hours depending on the substrate.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US4885150A - Stable this compound composition - Google Patents [patents.google.com]
- 3. This compound|505-14-6 - MOLBASE Encyclopedia [m.molbase.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing the Explosive Nature of Pure Thiocyanogen
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety information, troubleshooting advice, and detailed protocols for managing the significant hazards associated with pure thiocyanogen. Given its highly explosive and unstable nature, strict adherence to these guidelines is critical for ensuring laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with pure this compound?
A1: Pure this compound is a highly unstable substance that can decompose explosively at temperatures above 20°C.[1][2] It is also sensitive to heat, light, and moisture, which can accelerate its decomposition and polymerization into a red-orange solid.[1][2]
Q2: Can I work with pure this compound on an open bench?
A2: Absolutely not. All work with pure this compound must be conducted in a certified chemical fume hood with the sash at the lowest practical height. A blast shield is mandatory for all experimental setups.
Q3: How should I store this compound?
A3: Pure this compound should never be isolated or stored. It is typically prepared in situ or stored as a dilute solution (e.g., 0.1M in glacial acetic acid) for short periods.[1][2] These solutions are more stable but should still be kept cold, in the dark, and used as quickly as possible.
Q4: What are the signs of this compound decomposition or polymerization?
A4: Visual cues of impending polymerization include the solution turning yellow, then orange, and finally to a brick-red or orange solid.[3] If you observe any color change, treat it as an imminent runaway reaction.
Q5: What should I do in case of a spill?
A5: In the event of a small spill within a fume hood, it can be absorbed with an inert material like sand or vermiculite. For larger spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
Troubleshooting Guide
| Issue | Observation | Possible Cause(s) | Immediate Action & Solution |
| Unexpected Polymerization | Solution turns yellow/orange/red; formation of a solid precipitate.[3] | - Temperature above 20°C.- Exposure to light or moisture.- Presence of impurities. | IMMEDIATE ACTION: If safe to do so, cool the reaction vessel immediately in an ice bath. If the reaction appears to be accelerating, evacuate the area and initiate emergency procedures. Solution: Ensure all future reactions are conducted at or below 0°C, in the dark, and with scrupulously dry solvents and glassware. |
| Low Yield of this compound | Titration or spectroscopic analysis indicates a lower than expected concentration. | - Incomplete reaction of starting materials.- Decomposition of this compound during workup.- Reaction with residual water. | Solution: Ensure the metal thiocyanate salt is finely powdered and anhydrous. Use a slight excess of the halogenating agent. Work quickly and maintain low temperatures throughout the synthesis and any subsequent reactions. |
| Inconsistent Reaction Results | Variable yields or product profiles in subsequent reactions using the this compound solution. | - Degradation of the this compound stock solution over time. | Solution: Prepare fresh solutions of this compound for each experiment. If a solution must be stored, keep it refrigerated and in the dark, and re-standardize it before use. |
Quantitative Hazard Data
| Parameter | Value | Implication |
| Decomposition Temperature | Explodes above 20°C[1][2] | Extreme thermal sensitivity. Requires strict temperature control. |
| Heat of Formation (ΔH°f) [gas] | +82.3 kcal/mol | Highly endothermic compound, indicating a large amount of stored chemical energy that can be released upon decomposition. |
Experimental Protocols
Protocol 1: Preparation of a Dilute Solution of this compound in Glacial Acetic Acid
This protocol is adapted from the Söderbäck method and is intended for generating a relatively stable solution of this compound for immediate use.[1][2]
Materials:
-
Lead(II) thiocyanate [Pb(SCN)₂], anhydrous and finely powdered
-
Bromine (Br₂)
-
Glacial acetic acid, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Filtration apparatus (e.g., sintered glass funnel)
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer in an ice bath within a chemical fume hood. Place a blast shield in front of the apparatus.
-
Suspend the anhydrous lead(II) thiocyanate in glacial acetic acid in the flask.
-
Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic, so maintain the temperature at or below 5-10°C.
-
Continue the addition until the red-brown color of bromine persists, indicating the reaction is complete.
-
Filter the solution to remove the precipitated lead(II) bromide.
-
The resulting clear, colorless to pale yellow solution is approximately 0.1M this compound and should be used immediately.
Protocol 2: Emergency Quenching of a this compound Solution
This protocol is for the emergency quenching of a this compound solution that is showing signs of uncontrolled polymerization.
Materials:
-
A suitable quenching agent (e.g., a solution of sodium bisulfite or sodium thiosulfate).
-
An ice bath.
Procedure:
-
If a this compound solution shows signs of polymerization (color change to yellow or orange), and it is safe to do so, immediately place the reaction vessel in an ice bath to cool it down.
-
If cooling does not stop the color change or if the reaction appears to be accelerating, and you can do so safely from behind a blast shield, slowly add a quenching agent to the solution with stirring.
-
If at any point the reaction is deemed uncontrollable, evacuate the area immediately and follow your institution's emergency procedures.
Visualizations
References
dealing with the instability of bromine thiocyanate in reactions
Welcome to the Technical Support Center for Bromine Thiocyanate Reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of bromine thiocyanate in chemical synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure successful and safe experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during reactions involving bromine thiocyanate, providing potential causes and solutions in a user-friendly question-and-answer format.
Q1: My reaction mixture turned dark brown/black upon addition of bromine to my thiocyanate salt. What is happening?
A1: This is a common observation and often indicates the decomposition of bromine thiocyanate (BrSCN) and the formation of polymeric thiocyanogen, (SCN)₂, which is a brick-red to black solid.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Bromine thiocyanate is unstable at elevated temperatures. It is recommended to maintain the reaction temperature below 0 °C, ideally between -10 °C and -5 °C, during its generation and use.[1] |
| Presence of Water | Water can hydrolyze bromine thiocyanate. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Use of Protic Solvents | Protic solvents can participate in side reactions. Opt for aprotic solvents like dichloromethane, acetonitrile, or carbon tetrachloride. |
| Slow Consumption of BrSCN | If the generated bromine thiocyanate is not consumed quickly by the substrate, it will have more time to decompose. Add the bromine solution slowly to a mixture of the thiocyanate salt and the substrate to ensure the in situ generated BrSCN reacts promptly. |
Q2: The yield of my desired thiocyanated product is low, and I'm observing significant amounts of a brominated byproduct.
A2: This issue suggests that free bromine is competing with bromine thiocyanate in the reaction. This can happen if the equilibrium for the formation of BrSCN is not favorable or if the BrSCN decomposes back to bromine.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Insufficient Thiocyanate Salt | Use a slight excess (1.1 to 1.5 equivalents) of the thiocyanate salt (e.g., KSCN, NaSCN) to ensure all the bromine is converted to bromine thiocyanate. |
| Decomposition of BrSCN | As mentioned in Q1, decomposition releases bromine. Follow the recommendations to minimize decomposition, such as low temperature and anhydrous conditions. |
| Reaction with Solvent | Some solvents can be brominated. Choose an inert solvent for your reaction. |
Q3: I've isolated my product, but I suspect it's contaminated with an isomeric impurity. How can I confirm this and prevent it?
A3: A common isomeric impurity in thiocyanation reactions is the corresponding isothiocyanate (R-NCS).[2] The formation of this isomer is particularly prevalent with substrates that can form stable carbocations (SN1-type substrates).[2]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Substrate Structure | For substrates prone to forming stable carbocations (e.g., benzylic or tertiary halides), the formation of the isothiocyanate is thermodynamically favored. Consider alternative synthetic routes if this is a major issue. |
| Reaction Conditions | The isomerization of thiocyanate to isothiocyanate can sometimes be influenced by the solvent and temperature. Experiment with less polar solvents and lower reaction temperatures to see if the selectivity improves. |
| Confirmation of Isomer | Use spectroscopic methods like 13C-NMR (the carbon of the SCN group appears around 110-120 ppm, while the carbon of the NCS group is typically found further downfield at 125-140 ppm) and IR spectroscopy (the C≡N stretch of a thiocyanate is a sharp band around 2140-2175 cm-1, whereas the -N=C=S asymmetric stretch of an isothiocyanate is a broad and intense band around 2040-2140 cm-1) to identify and quantify the isomers. |
Experimental Protocols
Protocol 1: In Situ Generation of Bromine Thiocyanate for the Thiocyanation of Alkenes
This protocol describes a general procedure for the electrophilic thiocyanation of an alkene using bromine thiocyanate generated in situ. This method is preferred as it avoids the isolation of the unstable BrSCN.
Materials:
-
Alkene (1.0 eq)
-
Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN), dried (1.2 eq)
-
Bromine (Br₂) (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the alkene (1.0 eq) and potassium thiocyanate (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the stirred suspension to -10 °C using an ice-salt bath.
-
Preparation of Bromine Solution: In the dropping funnel, prepare a solution of bromine (1.1 eq) in a small amount of anhydrous dichloromethane.
-
Addition of Bromine: Add the bromine solution dropwise to the cooled suspension over a period of 30-60 minutes. Maintain the temperature below -5 °C during the addition. The reaction mixture will typically turn reddish-brown.
-
Reaction Monitoring: Stir the reaction mixture at -10 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess bromine by slowly adding saturated aqueous sodium thiosulfate solution until the reddish-brown color disappears.[3]
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Influence of Solvent on the Stability of Bromine Solutions
While specific data for bromine thiocyanate is scarce in the literature, the choice of solvent is critical for the stability of bromine solutions in general, which is a key factor in handling BrSCN.
| Solvent | Stability Characteristics | Reference |
| Acetic Acid | Generally provides a stable solution. | [4] |
| Nitrobenzene | A neutral solvent that can yield a stable solution. | [4] |
| Trimethyl Phosphate | Offered as a commercial 1M solution, suggesting good stability. | [4] |
| Hexamethyldisiloxane | A non-polar solvent with low reactivity towards bromine. | [4] |
| Halogenated Solvents (e.g., DCM, CCl₄) | Commonly used but can undergo slow reaction over time, especially in the presence of light. | |
| Alcohols (e.g., Ethanol) | Reactive with bromine and should be avoided. | [4] |
| Acetone | Reactive with bromine and should be avoided. | [4] |
Visualizations
Caption: Workflow for the in situ generation and reaction of bromine thiocyanate.
Caption: Troubleshooting logic for common issues in bromine thiocyanate reactions.
References
Technical Support Center: Purification of Thiocyanogen Reaction Products
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of products from thiocyanogen reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude products from this compound reactions?
A1: Crude products can contain a variety of impurities depending on the specific reaction conditions. Common contaminants include:
-
Unreacted Starting Materials : Such as thiocyanate salts (e.g., sodium or potassium thiocyanate).[1]
-
Over-oxidation Products : Further oxidation can lead to the formation of sulfates (SO₄²⁻).[1]
-
Decomposition Products : this compound and its derivatives can be unstable.[1] For instance, heating ammonium thiocyanate can cause it to isomerize to thiourea or decompose into ammonia, hydrogen sulfide, and carbon disulfide.[2]
-
Isomerization Products : Organic thiocyanates can rearrange into the more stable isothiocyanates, especially when heated or in the presence of excess thiocyanate ions.[3][4]
-
Solvent Residues : Residual solvents from the reaction medium.
-
Colored Byproducts : Reactions involving thiocyanate can produce colored compounds, sometimes due to trace iron impurities forming intensely colored iron(III) thiocyanate complexes.[1][5][6]
Q2: My organic thiocyanate seems to be decomposing or rearranging during purification. What can I do?
A2: Many organic thiocyanates are thermally unstable and can rearrange to isothiocyanates.[3][4] To minimize this:
-
Avoid High Temperatures : Use low-temperature purification methods. If distillation is necessary, use a high-vacuum system to lower the boiling point as much as possible.[1]
-
Check pH : The stability of your compound may be pH-dependent. Ensure the pH of your solutions is controlled.
-
Minimize Purification Time : Plan your purification workflow to be as efficient as possible to reduce the time the compound is exposed to potentially destabilizing conditions.
-
Consider Non-Thermal Methods : Prioritize techniques like column chromatography on deactivated silica, liquid-liquid extraction, or recrystallization at low temperatures.[7]
Q3: How can I remove persistent colored impurities from my product?
A3: Colored impurities, often from iron complexes or polymeric materials, can be challenging.[5][6] Try the following:
-
Activated Carbon : Treat a solution of your crude product with a small amount of activated carbon to adsorb the colored impurities, then filter it through celite. Use this method cautiously, as it may also adsorb some of your desired product.[1]
-
Alternative Recrystallization Solvents : The solubility of the impurity may differ significantly from your product in a different solvent system.[1]
-
Cold Water Recrystallization (for certain salts) : For compounds like ammonium thiocyanate, discoloring is often due to iron impurities. Dissolving the salt in cold water leaves the iron compounds undissolved, allowing for their removal by filtration.[6]
-
Chelating Agents : Adding a small amount of a chelating agent like EDTA can bind metal ion impurities, potentially altering their solubility and facilitating removal.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product "oils out" instead of crystallizing. | The solvent is too nonpolar for the compound. The solution is supersaturated. The cooling process is too rapid.[1] | 1. Add a more polar co-solvent. 2. Ensure slow cooling; allow the solution to reach room temperature before refrigeration.[1] 3. Scratch the inside of the flask with a glass rod to induce nucleation.[1] 4. Add a seed crystal of the pure product.[1] |
| Low recovery of purified product. | Too much solvent was used. The product has significant solubility in the solvent even at low temperatures.[1] | 1. Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] 2. After filtering, evaporate some solvent from the mother liquor to concentrate it and induce a second crop of crystals.[1] |
| Product purity does not improve. | The chosen solvent does not effectively differentiate between the product and impurities. Impurities are co-crystallizing with the product. | 1. Perform a second recrystallization using a different solvent or a solvent/anti-solvent system.[1] 2. Try trituration (washing the solid crude product with a solvent in which the impurities are soluble but the product is not) before recrystallization.[8] |
Distillation Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product solidifies in the condenser. | The melting point of the compound is higher than the condenser water temperature.[1] | 1. Use room temperature or slightly warm water for the condenser.[1] 2. Gently heat the outside of the condenser with a heat gun to melt the solidified product.[1] |
| Compound decomposes during distillation. | The compound is thermally unstable at its boiling point.[1] | 1. Use a high-vacuum system to lower the boiling point.[1] 2. Ensure the heating bath temperature is only slightly above the compound's boiling point at the given pressure.[1] |
| Bumping or uneven boiling. | Precipitated salts or solids are present in the distillation flask. | 1. Filter the crude product before distillation. 2. Use a magnetic stir bar or boiling chips to ensure smooth boiling. |
Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of components. | The solvent system (eluent) has incorrect polarity. The column was loaded improperly. The compound is degrading on the silica gel.[7] | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a good separation of Rf values. 2. Load the sample in a minimal volume of solvent or adsorb it onto a small amount of silica gel first ("dry loading").[7] 3. Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting (2D TLC).[7] If unstable, switch to a less acidic stationary phase like alumina, florisil, or deactivated silica.[7] |
| Compound will not elute from the column. | The eluent is not polar enough. The compound has irreversibly adsorbed or decomposed on the column.[7] | 1. Gradually increase the polarity of the eluent. 2. If the compound is suspected to have decomposed, test its stability on silica gel.[7] 3. For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent may be necessary. |
Purification Data & Methodologies
| Technique | Compound | Purity/Yield Data | Key Parameters |
| Aqueous Two-Phase System (ATPS) & Ion Chromatography | Thiocyanate in Raw Milk | Recovery : 107.24 ± 0.50% Enrichment Ratio : 10.74 ± 0.03 | System : 42% acetonitrile (w/w) and 16% (NH₄)₂SO₄ (w/w) at pH 4.7.[9] |
| Fractional Distillation | Isopropyl Thiocyanate | Total Yield : 76–79% | Reaction : Isopropyl bromide with sodium thiocyanate in boiling ethanol.[10] Purification : Two fractional distillations.[10] |
| HPLC Purity Analysis | Thietan-3-yl Thiocyanate | Method for quantitative purity determination.[11] | Column : C18 reverse-phase. Mobile Phase : Gradient of acetonitrile and water. Detection : UV.[11] |
| GC-MS Impurity Identification | Thietan-3-yl Thiocyanate | Method for impurity identification.[11] | Column : Standard non-polar capillary column (e.g., DB-5ms). Carrier Gas : Helium. Detection : Mass Spectrometry.[11] |
Experimental Protocols
Protocol 1: Purification of Ammonium Thiocyanate by Cold Recrystallization[7]
This method is effective for removing iron-based impurities that cause discoloration.
-
Dissolution : Dissolve the crude ammonium thiocyanate salt in a minimal amount of cold deionized water (e.g., at room temperature). Do not heat the solution, as this can cause the iron impurities to become soluble.
-
Filtration : The bothersome iron impurities will remain undissolved. Separate them by vacuum filtration through a Büchner funnel.
-
Concentration : Gently concentrate the filtrate by evaporation under reduced pressure. Avoid excessive heating.
-
Crystallization : Cool the concentrated solution in an ice bath to induce crystallization of the purified ammonium thiocyanate.
-
Isolation : Collect the pure white crystals by vacuum filtration and dry them in a desiccator.
Protocol 2: Purification of Isopropyl Thiocyanate by Distillation[11]
This protocol details the purification following the synthesis from isopropyl bromide and sodium thiocyanate.
-
Initial Workup : After the reaction, filter off the precipitated sodium bromide. Remove the ethanol solvent by distillation on a steam bath.
-
Extraction : Add water to the residue. Separate the upper organic layer (crude isopropyl thiocyanate). Extract the aqueous layer with two portions of ether.
-
Drying : Combine the organic layer and ether extracts and dry over anhydrous sodium sulfate.
-
Fractional Distillation : Filter off the drying agent and perform a fractional distillation using an efficient column. Collect the fraction boiling between 146–151 °C. A second distillation of this fraction can be performed to yield a highly pure product boiling at 149–151 °C.
Diagrams and Workflows
Caption: General purification workflow.
Caption: Troubleshooting common recrystallization problems.
Caption: Troubleshooting column chromatography workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Ammonium thiocyanate - Wikipedia [en.wikipedia.org]
- 3. US3129262A - Reduction of organic thiocyanates - Google Patents [patents.google.com]
- 4. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 5. Thiocyanate - Wikipedia [en.wikipedia.org]
- 6. US1970303A - Method of purifying ammonium thiocyanate - Google Patents [patents.google.com]
- 7. Chromatography [chem.rochester.edu]
- 8. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Thiocyanogen Addition to Alkenes
Welcome to the technical support center for the thiocyanation of alkenes. This guide provides troubleshooting advice, answers to frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their reactions, maximize yields, and control selectivity.
Troubleshooting and FAQs
This section addresses common issues encountered during the thiocyanogen addition to alkenes in a direct question-and-answer format.
Q1: Why is my reaction yield low?
Answer: Low yields in alkene thiocyanation can stem from several factors, primarily related to the stability of the this compound reagent and reaction conditions.
-
Reagent Instability: this compound, (SCN)₂, is notoriously unstable. It readily polymerizes at room temperature into a red, amorphous solid, especially when exposed to light, heat, or moisture. Pure (SCN)₂ can be explosive above 20°C.
-
Solution: Generate this compound in situ immediately before use. A common method involves the reaction of a metal thiocyanate salt (e.g., Pb(SCN)₂) with bromine at low temperatures (0-10°C) in a suitable solvent like glacial acetic acid or methylene chloride.[1][2][3] Solutions of (SCN)₂ in glacial acetic acid containing acetic anhydride are reported to be the most stable, lasting for several weeks if stored properly.[4]
-
-
Substrate Reactivity: Unactivated alkenes react more slowly than electron-rich alkenes. This can lead to incomplete conversion and allow more time for reagent decomposition or side reactions.
-
Solution: For unactivated alkenes, consider using modern catalytic methods such as photoredox or electrophotocatalysis, which can activate these substrates under mild conditions.[5]
-
-
Side Reactions: The formation of byproducts, such as isothiocyanates or solvent adducts, can significantly lower the yield of the desired dithiocyanate.
-
Solution: Carefully select the solvent and control the temperature. Non-nucleophilic solvents like dichloromethane or chloroform are preferred to avoid solvent incorporation. Lower temperatures generally favor the kinetic thiocyanate product over the thermodynamic isothiocyanate.
-
A logical workflow for troubleshooting low yields is presented below.
References
- 1. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Thiocyanoalkylation of alkenes via dual photoredox and copper catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Preventing Hydrolysis of Thiocyanogen ((SCN)₂) in Aqueous Media
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for researchers working with thiocyanogen, focusing on the prevention and troubleshooting of its hydrolysis in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a significant problem in experiments?
A1: this compound ((SCN)₂) is a reactive pseudohalogen that rapidly decomposes in the presence of water. This process, known as hydrolysis, involves the disproportionation of this compound, where the sulfur atoms are oxidized and reduced. The overall reaction can be summarized as: 3(SCN)₂ + 4H₂O → 5HSCN + H₂SO₄ + HCN[1][2]. This degradation is a significant issue because it reduces the concentration of the active this compound reagent, leading to inconsistent and unreliable experimental results, and introduces multiple reactive byproducts that can interfere with the system under study.
Q2: What are the primary factors that accelerate the hydrolysis of this compound?
A2: The stability of this compound in solution is influenced by several factors:
-
pH: The rate of hydrolysis is highly pH-dependent. This compound is significantly more stable in strongly acidic conditions (pH 0-2)[2]. As the pH increases, the rate of decomposition accelerates dramatically.
-
Solvent: The presence of water is the primary driver of hydrolysis. Anhydrous organic solvents provide a much more stable environment.
-
Temperature: Higher temperatures increase the rate of decomposition. Pure this compound can be explosive above 20°C[1].
-
Light: Exposure to light can promote the polymerization of this compound into an inert, red amorphous product, reducing its effective concentration.
-
Presence of Nucleophiles: Water acts as a nucleophile in the hydrolysis reaction. Other nucleophiles in a solution can also react with and consume this compound.
Q3: What is the proposed mechanism for this compound hydrolysis?
A3: The hydrolysis of this compound is a multi-step process. A key intermediate in this pathway is hypothiocyanous acid (HOSCN), which is formed from the initial reaction of this compound with water[2]. This intermediate is a short-lived transient species that undergoes further reactions, including a bimolecular disproportionation, which ultimately leads to the final products of sulfuric acid (H₂SO₄), hydrocyanic acid (HCN), and thiocyanic acid (HSCN)[2].
Q4: Can I completely prevent hydrolysis in an aqueous solution?
A4: Completely preventing hydrolysis in a purely aqueous medium over an extended period is extremely challenging due to the inherent reactivity of this compound with water. The most effective strategies focus on significantly slowing down the rate of decomposition by controlling the experimental conditions, primarily by maintaining a low pH and temperature. For long-term stability, using a non-aqueous or predominantly organic solvent system is the recommended approach[1].
Troubleshooting Guide
Problem: My this compound solution loses its potency and/or characteristic color very quickly.
-
Possible Cause 1: Incorrect pH.
-
Solution: Ensure your aqueous medium is strongly acidic, ideally within the pH range of 0-2. Use mineral acids like HCl or H₂SO₄ to adjust the pH. Avoid using basic or neutral aqueous solutions.
-
-
Possible Cause 2: High Temperature.
-
Solution: Prepare and store your this compound solutions at low temperatures (e.g., 0-5°C) to minimize thermal decomposition. Perform your experiments on ice or in a temperature-controlled environment whenever possible.
-
-
Possible Cause 3: Exposure to Light.
-
Solution: this compound can polymerize when exposed to light. Always prepare and store solutions in amber glass vials or wrap containers in aluminum foil to protect them from light.
-
-
Possible Cause 4: Improper Solvent.
-
Solution: If your experimental design allows, switch to an anhydrous organic solvent. A solution of this compound in glacial acetic acid containing some acetic anhydride is known to be stable for several weeks.
-
Problem: I am observing high variability and poor reproducibility in my experimental results.
-
Possible Cause 1: On-going Hydrolysis.
-
Solution: The concentration of your active reagent is likely changing during your experiment. Prepare your this compound solution immediately before use. If this is not feasible, implement the stabilization strategies mentioned above (low pH, low temperature, light protection). Consider using a flow chemistry setup where the reagent is generated in situ just before it is needed.
-
-
Possible Cause 2: Interference from Hydrolysis Byproducts.
-
Solution: The products of hydrolysis (HCN, H₂SO₄, etc.) can interfere with your assay or reaction. Confirm that your analytical method is specific for this compound and not its degradation products. If byproducts are interfering with the reaction itself, improving the stability of the stock solution is the only effective mitigation.
-
Data on this compound Stability
While precise half-life data is highly dependent on the specific reaction conditions (e.g., ionic strength, buffer composition, initial concentration), the following table summarizes the general trends in this compound stability.
| Factor | Condition | Relative Stability | Notes |
| pH | pH 0-2 | High | Decomposition is slow enough to be studied by stopped-flow methods[2]. |
| pH 4-7 | Low | Rapid decomposition occurs. | |
| pH > 7 | Very Low | Extremely unstable. | |
| Temperature | 0-5°C | High | Recommended for preparation and storage to slow down all degradation pathways[1]. |
| Room Temp (~25°C) | Moderate to Low | Decomposition is significant in aqueous media[2]. Polymerization is also a concern. | |
| > 35°C | Very Low | Rapid decomposition. | |
| Solvent | Anhydrous Acetic Acid | Very High | Solutions can be stable for days to weeks, especially with added acetic anhydride[1]. |
| Water (Aqueous) | Low | Inherently unstable due to hydrolysis reaction[1]. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes the preparation of a 0.1 M solution of this compound in glacial acetic acid, which is stable for several days[1].
Materials:
-
Anhydrous lead(II) thiocyanate (Pb(SCN)₂)
-
Bromine (Br₂)
-
Glacial acetic acid (anhydrous)
-
Amber glass bottle or flask
-
Magnetic stirrer and stir bar
-
Filter funnel and dry filter paper
Procedure:
-
Safety First: This procedure must be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Wear appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
Create a suspension of anhydrous lead(II) thiocyanate in glacial acetic acid in your amber glass container.
-
While stirring vigorously, slowly add a stoichiometric amount of bromine to the suspension. The reaction is exothermic, so maintain the temperature by using an ice bath if necessary. The reaction is: Pb(SCN)₂ + Br₂ → (SCN)₂ + PbBr₂.
-
Continue stirring for 30-60 minutes after the bromine addition is complete.
-
Filter the solution through a dry filter paper to remove the precipitated lead(II) bromide (PbBr₂).
-
Store the resulting clear solution of this compound in the tightly sealed amber bottle at 4°C.
Protocol 2: Monitoring Hydrolysis via Quantification of a Byproduct (Thiocyanate Ion)
This protocol provides a method to indirectly monitor the hydrolysis of this compound by quantifying one of its stable byproducts, the thiocyanate ion (SCN⁻), using UV-Vis spectrophotometry. The assay is based on the formation of a colored iron(III)-thiocyanate complex[3].
Materials:
-
UV-Vis Spectrophotometer
-
Quartz or glass cuvettes
-
Potassium thiocyanate (KSCN) standard
-
Ferric nitrate (Fe(NO₃)₃·9H₂O) or Ferric Chloride (FeCl₃)
-
Nitric acid (HNO₃) or Perchloric Acid (HClO₄)
-
Deionized water
-
Aliquots of your this compound reaction mixture at different time points
Procedure:
-
Prepare the Colorimetric Reagent: Prepare a solution of 0.1 M Ferric Nitrate in 2 M Nitric Acid. This acidic solution helps to prevent the precipitation of iron hydroxides.
-
Prepare Thiocyanate Standards: Create a stock solution of 1 mM KSCN in deionized water. From this stock, prepare a series of standards (e.g., 10 µM, 25 µM, 50 µM, 75 µM, 100 µM) in the same matrix as your experimental sample (e.g., your acidic buffer).
-
Sample Preparation: At each time point of your hydrolysis experiment, take an aliquot of your reaction mixture. If the solution contains proteins or other interfering substances, precipitate them by adding trichloroacetic acid (TCA) to a final concentration of ~3-5% (w/v), centrifuge, and use the supernatant[3][4].
-
Color Development:
-
To a clean test tube, add 1.0 mL of your standard or sample.
-
Add 0.5 mL of the colorimetric reagent (0.1 M Ferric Nitrate in 2 M Nitric Acid).
-
Vortex briefly to mix. A red-orange color will develop immediately.
-
-
Spectrophotometric Measurement:
-
Set your UV-Vis spectrophotometer to measure absorbance at ~460 nm.
-
Use a blank solution (1.0 mL of your sample matrix + 0.5 mL of the colorimetric reagent) to zero the instrument.
-
Measure the absorbance of each standard and your time-point samples.
-
-
Data Analysis:
-
Plot the absorbance of the standards versus their known concentration to create a calibration curve.
-
Use the equation of the line from your calibration curve to determine the concentration of SCN⁻ in your experimental samples at each time point. An increase in SCN⁻ concentration over time indicates the progressive hydrolysis of this compound.
-
Visualizations
Caption: The simplified hydrolysis pathway of this compound in aqueous media.
Caption: A workflow for troubleshooting rapid this compound degradation.
Caption: Workflow for experiments involving this compound with stability monitoring.
References
troubleshooting low reactivity of thiocyanogen with certain substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity of thiocyanogen with various substrates.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears unstable and is rapidly changing color. What is happening?
A1: this compound is inherently unstable and can readily polymerize into a red, amorphous, and unreactive substance. This process is often accelerated by exposure to light, heat, moisture, or oxygen. For optimal results, it is crucial to prepare this compound solutions fresh for each use and store them in the dark, preferably under an inert atmosphere.
Q2: I am observing the formation of isothiocyanate isomers as a major byproduct. How can I favor the formation of the thiocyanate product?
A2: The formation of isothiocyanates is a common competing reaction, particularly with substrates that can form stable carbocations (SN1-type substrates), such as benzyl halides.[1] To minimize this, consider using less polar solvents and avoiding reaction conditions that favor carbocation formation. For reactions with alkenes, a heterolytic mechanism involving a cyano-sulfonium ion intermediate can also lead to isothiocyanate formation, and the ratio of products can be influenced by kinetic and steric factors.
Q3: Can I use water as a solvent for my this compound reaction?
A3: It is highly discouraged to use water as a solvent. This compound disproportionates in water, leading to its decomposition and the formation of other products, which will significantly reduce the yield of your desired thiocyanated product.[2][3]
Q4: What are the typical substrates that react well with this compound?
A4: this compound is a weak electrophile and therefore reacts most effectively with electron-rich substrates.[2][3] This includes highly activated aromatic compounds like phenols and anilines, as well as alkenes and alkynes.[2][3][4] It can also react at the α-position of carbonyl compounds.[2][3] Electron-deficient aromatic compounds are generally poor substrates for thiocyanation with this compound.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Degraded this compound Solution | Prepare a fresh solution of this compound immediately before use. Ensure all glassware is dry and the reaction is protected from light and moisture. Consider using a stabilized this compound solution if immediate use is not possible. |
| Low Substrate Reactivity | Confirm that your substrate is sufficiently electron-rich. For aromatic substrates, consider those with activating groups (e.g., -OH, -NH2, -OR). For less reactive substrates, explore alternative, more reactive thiocyanating agents such as N-thiocyanatosuccinimide (NTS) or using catalytic methods.[5] |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rates. Acetic acid has been shown to facilitate faster reactions and higher yields for the addition of this compound to alkenes compared to non-polar solvents like benzene.[6] Experiment with different anhydrous solvents to find the optimal medium for your specific substrate. |
| Unfavorable Reaction Temperature | While higher temperatures can increase reaction rates, they can also accelerate the decomposition of this compound. For many reactions, conducting them at low temperatures (e.g., 0 °C) in the dark can improve yields by minimizing polymerization.[2][3] However, for slow addition reactions with alkenes, gentle warming or photochemical initiation may be necessary.[2][3] |
| Radical Polymerization of this compound | This is a common side reaction that reduces the concentration of active this compound. Performing the reaction in the dark and at colder temperatures can help suppress radical polymerization.[2][3] |
Issue 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Step |
| Isomer Formation (Thiocyanate vs. Isothiocyanate) | As mentioned in the FAQs, this is common with substrates prone to forming carbocation intermediates.[1] Modifying the solvent and temperature may alter the product ratio. For aryl alkenes, the addition is often regiospecific, yielding Markownikov-orientated isothiocyanato-thiocyanates. |
| Solvent Participation | In solvents like acetic acid, the solvent can act as a nucleophile, leading to the formation of byproducts such as α-acetoxy-β-thiocyanates in reactions with alkenes. If this is an issue, switch to a non-participating solvent. |
| Side Reactions with Functional Groups | This compound can react with various functional groups. Ensure that your substrate does not contain other reactive sites that could compete with the desired reaction. Protection of sensitive functional groups may be necessary. |
Data Presentation
Table 1: Comparison of this compound Preparation Methods
| Method | Reagents | Solvent | Stability of Solution | Reference |
| Söderbäck's Process | Lead(II) thiocyanate, Bromine | Glacial acetic acid | Stable for days (0.1M solution) | [2][3] |
| Alternative Method | Lead(II) thiocyanate, Bromine | Methylene chloride | Should be used immediately | [2][7] |
| Thermal Decomposition | Cupric thiocyanate | - | - | [2][3] |
| Electrochemical Generation | Ammonium thiocyanate | Acetonitrile | Generated in situ | [8][9] |
Experimental Protocols
Protocol 1: Preparation of a 0.1 M Solution of this compound in Glacial Acetic Acid
Materials:
-
Anhydrous Lead(II) thiocyanate (Pb(SCN)₂)
-
Bromine (Br₂)
-
Glacial acetic acid
Procedure:
-
Suspend anhydrous lead(II) thiocyanate in glacial acetic acid in a flask protected from light.
-
Slowly add a stoichiometric amount of bromine to the suspension with stirring. The reaction is exothermic, so cooling may be necessary to maintain the desired temperature.[2][3]
-
Continue stirring until the color of the bromine disappears.
-
Filter the mixture to remove the precipitated lead(II) bromide.
-
The resulting clear, colorless solution is approximately 0.1 M this compound and should be used promptly.
Protocol 2: Thiocyanation of an Activated Aromatic Compound (e.g., Phenol)
Materials:
-
Phenol
-
Freshly prepared 0.1 M solution of this compound in a suitable solvent (e.g., glacial acetic acid or a non-polar solvent)
-
Anhydrous solvent
Procedure:
-
Dissolve the phenol in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the freshly prepared this compound solution dropwise with constant stirring.
-
Allow the reaction to proceed at low temperature, monitoring the progress by a suitable method (e.g., TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution) to destroy any unreacted this compound.
-
Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizations
Caption: Troubleshooting workflow for low this compound reactivity.
Caption: Experimental workflow for preparing a this compound solution.
Caption: Reactivity pathways of this compound with different substrates.
References
- 1. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikiwand [wikiwand.com]
- 4. organicreactions.org [organicreactions.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pseudohalogen chemistry—IV: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. This compound|505-14-6 - MOLBASE Encyclopedia [m.molbase.com]
- 8. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]
- 9. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - PMC [pmc.ncbi.nlm.nih.gov]
strategies to control regioselectivity in aromatic thiocyanation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling regioselectivity during aromatic thiocyanation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in electrophilic aromatic thiocyanation?
A1: The regioselectivity of electrophilic aromatic thiocyanation is primarily governed by the electronic properties of the substituent groups already present on the aromatic ring.
-
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), alkoxy (-OR), and amino (-NR₂) are activating groups that donate electron density to the ring, making it more nucleophilic.[1] They direct the incoming electrophilic thiocyanate group to the ortho and para positions.[1][2] Due to steric hindrance, the para position is often the major product.[3][4]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and carbonyl (-COR) are deactivating groups that pull electron density from the ring.[1] They direct the incoming electrophile to the meta position.[1][2]
-
Halogens: Halogens are weakly deactivating but are considered ortho, para-directors due to their ability to stabilize the reaction intermediate through resonance.[2]
Q2: How do I choose the right thiocyanating agent and catalyst system for my substrate?
A2: The choice depends on the reactivity of your aromatic substrate.
-
For Electron-Rich Arenes (Phenols, Anilines, Anisoles, Indoles): A variety of methods work well.
-
Lewis Acid Catalysis: Iron(III) chloride (FeCl₃) with N-thiocyanatosaccharin is a fast and highly efficient system that provides excellent para-selectivity.[3][4]
-
Metal-Free Oxidative Systems: Ammonium thiocyanate (NH₄SCN) paired with an oxidant like K₂S₂O₈, Oxone, or I₂ offers a green and cost-effective approach.[5][6][7]
-
Photocatalysis: Visible-light-mediated methods, often using catalysts like Eosin Y or even proceeding catalyst-free, provide mild conditions and high regioselectivity.[8][9][10]
-
-
For Weakly Activated or Deactivated Arenes: These substrates are more challenging. Stronger reaction conditions or more reactive reagents may be necessary. For instance, with the FeCl₃ system, adding a co-catalyst like diphenyl selenide can improve yields for less reactive substrates.[3][4] Some reagents like N-thiocyanato-dibenzenesulfonimide with a triflic acid additive have been used for compounds like m-xylene.[4]
Q3: What is the difference between thiocyanate and isothiocyanate, and how can I avoid the formation of the isothiocyanate isomer?
A3: Thiocyanates (R-SCN) and isothiocyanates (R-NCS) are isomers. The thiocyanate anion (SCN⁻) is an ambident nucleophile, meaning it can react through either the sulfur or the nitrogen atom. The isothiocyanate is often the thermodynamically more stable product.[11] To favor the formation of the desired thiocyanate (the kinetically controlled product), it is recommended to use lower reaction temperatures.[11]
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Substrate is not activated enough: The aromatic ring is electron-deficient and unreactive towards electrophilic thiocyanation.[3] 2. Ineffective Catalyst/Oxidant: The chosen catalyst or oxidant is not strong enough to generate the electrophilic SCN⁺ species or activate the substrate. 3. Reagent Decomposition: The thiocyanating agent (e.g., N-thiocyanatosaccharin) may have degraded. | 1. For Lewis Acid Catalysis (FeCl₃): Add a co-catalyst like diphenyl selenide to improve reaction rates for less activated arenes.[3][4] 2. For Oxidative Systems (NH₄SCN): Switch to a stronger oxidant system, such as o-iodoxybenzoic acid (IBX) or trichloroisocyanuric acid/wet SiO₂.[5] 3. Ensure reagents are fresh and stored properly. Prepare reagents like chlorine thiocyanate in situ if necessary due to limited stability.[12] |
| Poor Regioselectivity (Mixture of ortho and para isomers) | 1. Steric Hindrance: The para position may be blocked, or the directing group may be small, reducing the steric penalty for ortho attack. 2. Reaction Conditions: Temperature or catalyst choice may influence the ortho/para ratio. | 1. Modify the Catalyst System: In an iron-catalyzed reaction of a protected estradiol derivative, adding diphenyl selenide as a Lewis base catalyst was attempted to improve regioselectivity.[4] 2. Change the Solvent: The polarity of the solvent can influence selectivity. Screen different solvents to optimize for the desired isomer. 3. Lower the Temperature: Running the reaction at a lower temperature may increase selectivity for the sterically less hindered para product. |
| Formation of Isothiocyanate Byproduct | 1. High Reaction Temperature: Isomerization to the more thermodynamically stable isothiocyanate is favored at elevated temperatures.[11] 2. Reaction Mechanism: Substrates prone to Sₙ1-type reactions can favor attack at the nitrogen atom.[11] | 1. Lower the Reaction Temperature: Conduct the reaction at 0 °C or below to favor the kinetic thiocyanate product.[11] 2. Use a Polar Aprotic Solvent: Solvents like DMF, acetonitrile, or acetone can favor Sₙ2-type reactions, which promote attack by the "softer" sulfur atom.[11] |
| Formation of Di-substituted or Poly-substituted Products | 1. Highly Activated Substrate: The aromatic ring is so electron-rich that it undergoes multiple thiocyanation reactions. 2. Stoichiometry: An excess of the thiocyanating agent is being used. | 1. Reduce the Equivalents of Thiocyanating Agent: Use a 1:1 or slightly less than stoichiometric amount of the thiocyanating reagent relative to the substrate. 2. Lower the Reaction Temperature: This will decrease the overall reaction rate and may help prevent over-reaction. 3. Shorten the Reaction Time: Monitor the reaction closely (e.g., by TLC) and quench it as soon as the mono-substituted product is predominantly formed. |
| Unexpected Color Change (e.g., blood-red color fading) | 1. Shift in Equilibrium: For assays involving iron(III) thiocyanate, an increase in temperature can cause the colored complex to dissociate.[13] 2. Presence of Competing Ions: Ions like phosphate or fluoride can form stable, colorless complexes with Fe³⁺, removing it from the equilibrium.[13] 3. Reduction of Iron(III): A reducing agent in the sample may reduce Fe³⁺ to Fe²⁺, which does not form a colored complex with thiocyanate.[13] | 1. Control the Temperature: Maintain a constant and cool temperature during the reaction or measurement.[13] 2. Purify the Sample: Remove interfering ions before analysis. 3. Pre-oxidize the Sample: If Fe²⁺ is present, it must be oxidized to Fe³⁺ using an appropriate oxidant like potassium permanganate before adding the thiocyanate reagent.[13] |
Quantitative Data Summary
Table 1: Comparison of Regioselective Thiocyanation Methods for Anisole (para-selectivity)
| Method | Thiocyanating Agent | Catalyst/Oxidant | Solvent | Temp (°C) | Time | Yield (%) | Ref |
| Lewis Acid Catalysis | N-thiocyanatosaccharin | FeCl₃ (2.5 mol%) | CH₂Cl₂ | 40 | 0.5 h | 95 | [3] |
| Metal-Free Oxidation | NH₄SCN | Iodic Acid (HIO₃) | CHCl₃ | RT | - | 92 | [5] |
| Metal-Free Oxidation | NH₄SCN | K₂S₂O₈ | CH₂Cl₂ | RT | - | - | [5][6] |
| Metal-Free Oxidation | NH₄SCN | Trichloroisocyanuric acid / wet SiO₂ | CH₂Cl₂ | - | - | 95 | [5] |
| Mechanochemistry | NH₄SCN | Ammonium Persulfate | Solvent-free | - | 1 h | 65 | [14][15] |
Table 2: Regioselectivity in Thiocyanation of Heterocycles
| Substrate | Method | Thiocyanating Agent | Catalyst/Oxidant | Position | Yield (%) | Ref |
| Indole | Iodine-mediated | NH₄SCN | I₂ | C3 | >90 | [5] |
| 2-Methylindole | Iodine-mediated | NH₄SCN | I₂ | C3 | 85 | [5] |
| Pyrrole | Iodine-mediated | NH₄SCN | I₂ | C2 | 75 | [5] |
| Imidazo[1,2-a]pyridine | Visible-light photocatalysis | NH₄SCN | Eosin Y / Air | C3 | - | [5] |
Key Experimental Protocols
Protocol 1: Iron(III) Chloride-Catalyzed Thiocyanation of Anisole[3]
This protocol describes a fast, high-yielding, and highly para-selective method for electron-rich arenes.
Materials:
-
Anisole
-
N-thiocyanatosaccharin
-
Iron(III) chloride (FeCl₃)
-
Dry dichloromethane (CH₂Cl₂)
-
Argon gas
-
Water
Procedure:
-
To a dry reaction vessel under an argon atmosphere, add N-thiocyanatosaccharin (0.400 mmol) and iron(III) chloride (0.00832 mmol, 2.5 mol%).
-
Add dry dichloromethane (2 mL) to the vessel.
-
Add anisole (0.333 mmol) to the reaction mixture.
-
Stir the reaction mixture at 40 °C, protected from light, for 30 minutes.
-
After 30 minutes, cool the reaction to room temperature.
-
Dilute the mixture with dichloromethane (10 mL).
-
Wash the organic layer with water (10 mL).
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-methoxy-phenylthiocyanate.
Protocol 2: Metal-Free, Visible-Light-Mediated Thiocyanation of 4-Anilinocoumarins[10][17]
This protocol is a photocatalyst-free method for the C-H thiocyanation of electron-rich heterocycles.
Materials:
-
4-Anilinocoumarin derivative
-
Ammonium thiocyanate (NH₄SCN)
-
Trifluoroacetic acid (TFA)
-
1,4-Dioxane
-
Visible light source (e.g., blue LED)
Procedure:
-
In a reaction tube, combine the 4-anilinocoumarin substrate (1.0 equiv), ammonium thiocyanate (NH₄SCN, 2.0 equiv), and trifluoroacetic acid (TFA, 2.0 equiv).
-
Add 1,4-dioxane as the solvent.
-
Seal the tube and place it under irradiation from a visible light source at room temperature.
-
Stir the reaction until completion (monitor by TLC).
-
Upon completion, perform a standard aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the resulting crude material via column chromatography to yield the C3-thiocyanated product.
Diagrams and Workflows
Caption: Mechanism of regioselectivity in electrophilic aromatic thiocyanation.
Caption: Troubleshooting workflow for aromatic thiocyanation experiments.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Regioselective C-H Thiocyanation of Arenes by Iron(III) Chloride Catalysis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jchemlett.com [jchemlett.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring Thiocyanogen Reaction Progress
Welcome to the technical support center for analytical methods used in monitoring thiocyanogen reaction progress. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for monitoring the progress of a this compound reaction?
A1: The most common methods include UV-Visible (UV-Vis) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Titration methods can also be employed for specific applications. Each technique offers distinct advantages regarding sensitivity, selectivity, and the level of structural information it can provide.[1]
Q2: How do I choose the best analytical method for my specific this compound reaction?
A2: The choice of method depends on several factors:
-
Nature of Reactants and Products: If your reactants, intermediates, or products have a chromophore, UV-Vis spectroscopy is a straightforward and continuous monitoring option.[2]
-
Reaction Complexity: For complex mixtures with multiple components, the separation power of HPLC makes it ideal for quantifying individual species.[3]
-
Need for Structural Information: When detailed structural information of reactants, intermediates, and products is required, in-situ NMR spectroscopy is the most powerful tool.[4]
-
Reaction Speed: For very fast reactions, stopped-flow UV-Vis spectroscopy may be necessary. For slower reactions, manual or automated sampling for HPLC or periodic NMR scans are suitable.[5][6]
Q3: Can I monitor the reaction in real-time?
A3: Yes, real-time or in-situ monitoring is possible with several techniques. UV-Vis and NMR spectroscopy can be performed directly in the reaction vessel or using a flow cell, providing continuous data on the reaction's progress.[1][4][6][7] This is particularly useful for studying reaction kinetics and identifying transient intermediates.[6]
Q4: What are the key parameters to monitor during a this compound reaction?
A4: The primary goal is to track the concentration changes of key species over time. This includes the disappearance of starting materials, the appearance of the desired thiocyanated product, and the formation of any intermediates or byproducts.[2]
Troubleshooting Guides
UV-Visible Spectroscopy
Issue 1: No significant change in absorbance is observed during the reaction.
-
Possible Cause: The wavelength of maximum absorbance (λmax) for the species of interest has not been correctly identified, or none of the reaction components have a significant absorbance in the UV-Vis range.
-
Troubleshooting Steps:
-
Run a full UV-Vis scan of the individual starting materials and, if possible, the purified product to determine their respective λmax values.
-
If no component has a distinct absorbance, consider if a colorimetric derivatization reaction can be performed on aliquots to produce a colored species for analysis.
-
Issue 2: The absorbance readings are unstable or noisy.
-
Possible Causes:
-
Troubleshooting Steps:
-
If the absorbance is above the linear range (typically > 1.2 AU), dilute the reaction mixture or use a cuvette with a shorter pathlength.[8][10]
-
Allow the spectrophotometer to warm up for at least 20-30 minutes before starting the experiment.[8]
-
Clean the cuvette thoroughly and handle it only by the frosted sides. Ensure it is dry on the outside before placing it in the instrument.[9]
-
Gently tap the cuvette to dislodge any air bubbles.
-
Run a baseline with the reaction solvent to check for any significant absorbance at the analytical wavelength. If necessary, choose a different solvent or a different analytical wavelength.[10]
-
Issue 3: The reaction appears to stop prematurely or the kinetics are not reproducible.
-
Possible Causes:
-
Temperature fluctuations in the reaction vessel or cuvette holder.[8]
-
The reaction is sensitive to light, and the spectrophotometer's light source is causing photodegradation.
-
The reaction is oxygen-sensitive, and the sample is being exposed to air.
-
-
Troubleshooting Steps:
-
Use a thermostatted cuvette holder to maintain a constant temperature.
-
If photodegradation is suspected, reduce the frequency of measurements or use a shuttered light source if available.
-
If the reaction is air-sensitive, ensure the reaction is performed under an inert atmosphere and use a sealed cuvette.
-
High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor peak separation or resolution.
-
Possible Causes:
-
The mobile phase composition is not optimal.
-
The column is not suitable for the analytes.
-
The flow rate is too high.
-
-
Troubleshooting Steps:
-
Adjust the solvent ratio in the mobile phase. For reverse-phase HPLC, increasing the organic solvent content will generally decrease retention times.
-
Consider using a different column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl column).[11]
-
Optimize the flow rate; lower flow rates often lead to better separation but longer run times.[11]
-
If using isocratic elution, consider developing a gradient method to improve the separation of complex mixtures.[12]
-
Issue 2: Drifting retention times.
-
Possible Causes:
-
Troubleshooting Steps:
-
Ensure the column is equilibrated for a sufficient amount of time before starting the analysis. A stable baseline is a good indicator of equilibration.[14]
-
Use a column oven to maintain a constant temperature.[13]
-
Keep the mobile phase reservoirs covered to prevent evaporation. Prepare fresh mobile phase daily.[13]
-
Issue 3: No peaks or very small peaks are detected.
-
Possible Causes:
-
Troubleshooting Steps:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: Poor signal-to-noise ratio.
-
Possible Causes:
-
The concentration of the analyte is too low.
-
An insufficient number of scans has been acquired.
-
-
Troubleshooting Steps:
-
If possible, increase the concentration of the reaction mixture.
-
Increase the number of scans per time point. However, be aware that this will decrease the time resolution of your kinetic measurement.[4]
-
Issue 2: Distorted peak shapes and reduced resolution.
-
Possible Causes:
-
Troubleshooting Steps:
-
Ensure the reaction mixture remains homogeneous. If a precipitate forms, in-situ NMR may not be suitable.
-
Perform shimming on the sample before starting the reaction monitoring. For fast reactions where shimming cannot be done "on the fly," specialized data processing techniques may be needed.[17]
-
If using a non-deuterated solvent, the lock must be turned off. This can lead to field drift over time. More frequent referencing of the spectra may be necessary.[17]
-
Issue 3: Difficulty in quantifying peak integrals accurately.
-
Possible Causes:
-
Overlapping peaks.[17]
-
The relaxation delay (d1) is too short, leading to incomplete relaxation of the nuclei between scans.
-
-
Troubleshooting Steps:
-
If peaks are overlapping, try to find other non-overlapping peaks for each component to use for quantification.
-
Set the relaxation delay (d1) to at least 5 times the T1 relaxation time of the slowest relaxing nucleus you want to quantify. This is crucial for accurate quantitative measurements.
-
Data Presentation
Table 1: Comparison of Analytical Methods for Reaction Monitoring
| Feature | UV-Vis Spectroscopy | HPLC | NMR Spectroscopy |
| Principle | Light Absorption | Chromatographic Separation | Nuclear Magnetic Resonance |
| Real-time? | Yes | No (requires sampling) | Yes (in-situ) |
| Sensitivity | Moderate to High | High | Low to Moderate |
| Selectivity | Low | High | High |
| Structural Info | No | No | Yes |
| Typical Use | Fast reactions, chromophoric compounds | Complex mixtures, accurate quantification | Mechanistic studies, structural elucidation |
Experimental Protocols
Protocol 1: General Method for Monitoring a this compound Reaction by UV-Vis Spectroscopy
-
Instrument Preparation:
-
Turn on the UV-Vis spectrophotometer and its light source. Allow at least 20-30 minutes for the lamp to warm up and stabilize.[8]
-
Set the instrument to the desired wavelength (λmax) for the reactant or product being monitored. If monitoring the entire spectrum over time, set the appropriate wavelength range.
-
-
Sample Preparation:
-
Prepare the reaction mixture in a suitable vessel.
-
Prepare a "blank" solution containing all reaction components except the limiting reagent.
-
-
Data Acquisition:
-
Transfer the blank solution to a clean cuvette and use it to zero the instrument.
-
Initiate the reaction (e.g., by adding the final reagent).
-
Quickly transfer a portion of the reaction mixture to a sample cuvette and place it in the spectrophotometer.
-
Begin recording the absorbance at regular time intervals. For continuous monitoring, use the instrument's kinetic mode.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Convert absorbance to concentration using the Beer-Lambert law (A = εbc), where a calibration curve has been previously established.
-
Analyze the concentration versus time data to determine the reaction rate and order.[2]
-
Protocol 2: General Method for Monitoring a this compound Reaction by HPLC
-
Method Development:
-
Develop an HPLC method that can separate the starting materials, product(s), and any significant byproducts. This involves selecting the appropriate column, mobile phase, flow rate, and detector wavelength.[12][18]
-
Run calibration standards for each compound to be quantified to establish a relationship between peak area and concentration.
-
-
Reaction Setup:
-
Set up the reaction in a thermostatted vessel with stirring.
-
-
Sampling:
-
At predetermined time points, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot to stop its progress. This can be done by rapid cooling, dilution, or adding a chemical quenching agent.
-
Prepare the sample for injection. This may involve filtration, dilution, or extraction.[19]
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Record the chromatograms for each time point.
-
-
Data Analysis:
-
Integrate the peak areas for each component of interest in the chromatograms.
-
Use the calibration curves to convert peak areas to concentrations.
-
Plot the concentration of each species versus time to obtain the reaction profile.[3]
-
Visualizations
Caption: Workflow for monitoring reaction kinetics using UV-Vis spectroscopy.
Caption: Logical troubleshooting guide for common HPLC issues.
References
- 1. Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C6CY01754A [pubs.rsc.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 4. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. staff.u-szeged.hu [staff.u-szeged.hu]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. ossila.com [ossila.com]
- 9. biocompare.com [biocompare.com]
- 10. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 11. How does HPLC work? Step-by-step (2024) [ryzechemie.com]
- 12. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 13. uhplcs.com [uhplcs.com]
- 14. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. m.youtube.com [m.youtube.com]
- 19. HPLC Testing Procedure | Phenomenex [phenomenex.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Thiocyanogen, Bromine, and Iodine with Alkenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of thiocyanogen ((SCN)₂), bromine (Br₂), and iodine (I₂) in electrophilic addition reactions with alkenes. This information is critical for professionals in organic synthesis and drug development, where the selective functionalization of double bonds is a cornerstone of molecular design and construction.
Executive Summary
This compound, a pseudohalogen, exhibits reactivity that is intermediate between that of bromine and iodine. While bromine is a highly reactive electrophile that readily adds to alkenes, and iodine's addition is often reversible and significantly slower, this compound offers a unique reactivity profile. It serves as a moderately reactive electrophile, allowing for the introduction of the thiocyanate moiety into organic molecules, a group of significant interest in medicinal chemistry. This guide presents a comparative analysis of their reaction kinetics, detailed experimental protocols for their addition to cyclohexene, and a mechanistic overview.
Data Presentation: A Quantitative Comparison
The electrophilic addition of these reagents to alkenes is a well-studied class of reactions. While direct, side-by-side kinetic studies under identical conditions are sparse in the literature, the following table summarizes the relative reactivity and key characteristics based on available data. The reactivity order is generally accepted as Br₂ > (SCN)₂ > I₂.
| Parameter | Bromine (Br₂) | This compound ((SCN)₂) | Iodine (I₂) |
| Relative Reactivity with Alkenes | Very High | Moderate | Low |
| Reaction Rate | Very Fast | Slow to Moderate[1] | Very Slow and often reversible[2] |
| Electrophilicity | Strong Electrophile | Weak Electrophile[1] | Weakest Electrophile |
| Intermediate | Bromonium ion | Thiiranium (Cyano-sulfonium) ion | Iodonium ion |
| Stereochemistry of Addition | Predominantly anti-addition | Predominantly anti-addition | Predominantly anti-addition |
| Typical Product | Vicinal dibromide | Vicinal dithiocyanate/isothiocyanate | Vicinal diiodide (often unstable) |
| Oxidation Potential (X₂/X⁻, V) | 1.07 | 0.77[1] | 0.54 |
Experimental Protocols: Addition to Cyclohexene
To provide a practical comparison, this section details the experimental procedures for the addition of bromine, this compound, and iodine to cyclohexene.
Protocol 1: Bromination of Cyclohexene
Objective: To synthesize trans-1,2-dibromocyclohexane via the electrophilic addition of bromine to cyclohexene.
Materials:
-
Cyclohexene
-
Bromine solution (e.g., 5% in dichloromethane or generated in situ from HBr and H₂O₂)
-
Dichloromethane (or another inert solvent)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)
Procedure:
-
In a round-bottom flask, dissolve cyclohexene in dichloromethane.
-
Slowly add the bromine solution dropwise with stirring at room temperature. The characteristic reddish-brown color of bromine will disappear as it reacts.
-
Continue the addition until a faint bromine color persists, indicating the complete consumption of the alkene.
-
Quench the reaction by washing the mixture with a saturated sodium bicarbonate solution to remove any excess bromine and HBr.
-
Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude trans-1,2-dibromocyclohexane. Further purification can be achieved by distillation.
Protocol 2: Thiocyanation of Cyclohexene
Objective: To synthesize trans-1,2-dithiocyanatocyclohexane through the addition of this compound to cyclohexene.
Materials:
-
Cyclohexene
-
This compound solution (prepared in situ)
-
Lead(II) thiocyanate (Pb(SCN)₂)
-
Bromine
-
Glacial acetic acid (solvent)
-
Standard laboratory glassware
Procedure:
-
Preparation of this compound Solution: In a flask protected from light, suspend lead(II) thiocyanate in glacial acetic acid. Cool the suspension in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid to the suspension with vigorous stirring. The reaction is exothermic. The formation of a yellow solution of this compound and a precipitate of lead(II) bromide will be observed.
-
Filter the solution to remove the lead(II) bromide, yielding a solution of this compound in acetic acid.
-
Thiocyanation: To the freshly prepared this compound solution, add cyclohexene dropwise with stirring at room temperature. The reaction is typically slower than bromination and may require several hours for completion.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a large volume of water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic extract with water and a dilute sodium bicarbonate solution, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which may contain a mixture of trans-1,2-dithiocyanatocyclohexane and trans-1-isothiocyanato-2-thiocyanatocyclohexane. Purification can be performed by chromatography.
Protocol 3: Iodination of Cyclohexene
Objective: To synthesize trans-1,2-diiodocyclohexane via the addition of iodine to cyclohexene.
Materials:
-
Cyclohexene
-
Iodine (I₂)
-
An inert solvent (e.g., dichloromethane or carbon tetrachloride)
-
Sodium thiosulfate solution (10%)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve cyclohexene in the chosen inert solvent in a round-bottom flask.
-
Add a solution of iodine in the same solvent to the cyclohexene solution.
-
Stir the mixture at room temperature. The reaction is slow, and the disappearance of the purple color of iodine will be gradual. The reaction is reversible, so driving it to completion may be challenging under these conditions.
-
After several hours, or when the color has significantly faded, wash the reaction mixture with a 10% sodium thiosulfate solution to remove any unreacted iodine.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The resulting trans-1,2-diiodocyclohexane is often unstable and may decompose upon standing, releasing iodine.
Mechanistic Pathways and Visualization
The electrophilic addition of bromine, this compound, and iodine to alkenes proceeds through a similar mechanistic pathway involving a cyclic intermediate. This leads to the characteristic anti-addition of the two new substituents across the double bond.
Reaction Workflow
The general experimental workflow for these addition reactions can be visualized as follows:
Mechanism of Electrophilic Addition
The addition of these electrophiles to an alkene, such as cyclohexene, involves the formation of a three-membered ring intermediate. This is a bridged bromonium ion for bromine, a bridged thiiranium (or cyano-sulfonium) ion for this compound, and a bridged iodonium ion for iodine. The subsequent nucleophilic attack by the corresponding anion (Br⁻, SCN⁻, or I⁻) occurs from the side opposite to the bridged intermediate, resulting in an overall anti-addition.
References
A Comparative Guide to Thiocyanation Reagents: Thiocyanogen vs. N-Thiocyanatosuccinimide (NTS)
For Researchers, Scientists, and Drug Development Professionals
The introduction of the thiocyanate (–SCN) group into organic molecules is a pivotal strategy in medicinal chemistry and materials science, yielding compounds with diverse biological activities and unique properties.[1][2][3][4][5] The choice of thiocyanating agent is critical, directly impacting reaction efficiency, substrate scope, safety, and scalability. This guide provides an objective comparison between the classical reagent, thiocyanogen ((SCN)₂), and the modern, safer alternative, N-thiocyanatosuccinimide (NTS).
Reagent Overview and Safety Profile
A primary differentiator between this compound and NTS is their stability and handling requirements.
This compound ((SCN)₂) is a toxic, unstable pseudohalogen.[6][7] It is a pale yellow solid or liquid that decomposes above its melting point of -2.5°C and can react violently with other chemicals.[6][7] Due to its hazardous nature, this compound is almost exclusively generated in situ for immediate consumption, typically by reacting a metal thiocyanate salt (e.g., Pb(SCN)₂) with bromine or by the thermal decomposition of cupric thiocyanate.[7] Handling requires stringent safety measures, including well-ventilated areas (chemical fume hoods), personal protective equipment (PPE), and avoidance of contact, inhalation, or ingestion.[6][8]
N-Thiocyanatosuccinimide (NTS) is a stable, crystalline solid that has emerged as a safer and more convenient electrophilic thiocyanating agent.[2][9] It can be handled on the benchtop with standard laboratory precautions. While often used directly, NTS can also be generated in situ from inexpensive and readily available precursors like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) and a thiocyanate salt (e.g., NaSCN, KSCN, NH₄SCN), offering operational simplicity and cost-effectiveness.[9][10][11][12]
| Feature | This compound ((SCN)₂) | N-Thiocyanatosuccinimide (NTS) |
| Physical State | Pale yellow solid/liquid[6][7] | Crystalline solid |
| Stability | Unstable, decomposes, potentially explosive[6][7] | Bench-stable solid |
| Handling | Requires in situ generation; highly toxic[6][7] | Can be handled in air; standard PPE[12] |
| Primary Hazard | High toxicity, reactivity, asphyxiating gas risk[6] | Skin/eye irritant; handle with care |
| Generation | In situ from metal thiocyanates + halogen[7] | Used directly or generated in situ from NCS/NBS + SCN⁻ salt[11][12] |
Performance and Reaction Efficiency
The choice between these reagents often depends on the substrate and desired reaction conditions. Electrophilic thiocyanation is a highly effective method for introducing the -SCN functional group into organic molecules.[2]
NTS has proven to be a versatile and highly efficient reagent for the thiocyanation of a wide range of nucleophiles, particularly electron-rich aromatic and heteroaromatic compounds like indoles, anilines, and pyrroles.[2][9][12] Reactions with NTS are typically rapid, often completing within 15-30 minutes at room temperature, and proceed under mild conditions.[9][10] The use of NTS, especially when generated in situ, often results in high to excellent yields.[9][10][11]
This compound adds across double bonds in alkenes to form 1,2-bis(thiocyanato) compounds.[7] However, these reactions can be slow and may require photochemical initiation, with radical polymerization being a common side reaction.[7] Its high reactivity can also lead to lower selectivity compared to NTS.
Table 1: Comparative Yields for Thiocyanation of Indoles
The C-3 thiocyanation of indoles is a common benchmark reaction. NTS, particularly when generated in situ under mechanochemical conditions, provides excellent yields in very short reaction times.
| Substrate (Indole) | Reagent System | Conditions | Time | Yield (%) | Reference |
| N-Methylindole | NTS (in situ from NCS/NaSCN) | Mixer-mill, 30 Hz, Silica gel | 15 min | 95% | [10] |
| 1H-Indole | NTS (in situ from NCS/NaSCN) | Mixer-mill, 30 Hz, Silica gel | 15 min | 93% | [10] |
| 5-Methoxy-1H-indole | NTS (in situ from NCS/NaSCN) | Mixer-mill, 30 Hz, Silica gel | 15 min | 96% | [10] |
| 5-Bromo-1H-indole | NTS (in situ from NCS/NaSCN) | Mixer-mill, 30 Hz, Silica gel | 15 min | 91% | [10] |
| N-Methylindole | NTS (pre-formed) | Mixer-mill, 25 Hz, Silica gel | 30 min | 87% | [9] |
Data summarized from a solvent-free mechanochemical methodology.[9][10]
Experimental Protocols
Protocol 1: Thiocyanation of Indole using in situ Generated NTS
This protocol describes a solvent-free, mechanochemical C-3 thiocyanation of indoles.[10][11]
Materials:
-
Indole substrate (1.0 mmol)
-
N-Chlorosuccinimide (NCS) (1.0 mmol)
-
Sodium Thiocyanate (NaSCN) (1.1 mmol)[13]
-
Silica gel (60-120 mesh, 300 mg)
-
5 mL stainless steel milling jar with a 10 mm stainless steel ball
-
Mixer-mill
Procedure:
-
To the 5 mL stainless steel milling jar, add the indole substrate, sodium thiocyanate, N-chlorosuccinimide, silica gel, and the stainless steel ball.[10]
-
Seal the jar and place it in the mixer-mill.
-
Mill the mixture at a frequency of 30 Hz for 15 minutes.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid reaction mixture is directly purified by column chromatography on silica gel to afford the 3-thiocyanatoindole product.[1][10]
Protocol 2: Generation and Use of this compound for Alkene Addition
This protocol describes the preparation of a stable this compound solution and its subsequent reaction.[7]
Materials:
-
Lead(II) thiocyanate (Pb(SCN)₂)
-
Bromine (Br₂)
-
Glacial acetic acid or Methylene chloride
-
Alkene substrate
Procedure: Part A: Preparation of 0.1M this compound Solution
-
Suspend anhydrous lead(II) thiocyanate in glacial acetic acid.
-
Carefully add a stoichiometric amount of bromine to the suspension while stirring. The reaction is exothermic.
-
The lead bromide precipitate is formed, leaving a 0.1M solution of this compound. This solution is stable for several days when stored properly.
Part B: Thiocyanation of an Alkene
-
Dissolve the alkene substrate in the prepared this compound solution.
-
Keep the reaction mixture in the cold and dark to minimize radical side reactions.[7] Light may be used cautiously to accelerate slow reactions.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter off the lead salts and quench any excess reagent.
-
Purify the resulting 1,2-bis(thiocyanato)alkane product via standard methods (e.g., column chromatography).
Reaction Mechanisms & Workflows
The operational workflows for using this compound and NTS differ significantly due to safety and stability concerns. NTS offers a much more streamlined and safer process.
The electrophilic thiocyanation mechanism with NTS involves the activation of the N–SCN bond, making the sulfur atom electrophilic. For an electron-rich substrate like an indole, the reaction proceeds via an electrophilic aromatic substitution.
Conclusion and Recommendations
For the vast majority of electrophilic thiocyanation applications, particularly in drug discovery and process development, N-thiocyanatosuccinimide (NTS) is the superior reagent . Its key advantages include:
-
Enhanced Safety: NTS is a stable, easy-to-handle solid, avoiding the significant hazards associated with the toxic and unstable this compound.[6]
-
Operational Simplicity: Reactions are typically faster, occur under milder conditions, and do not require specialized equipment for in situ generation of a hazardous substance.[2][10]
-
High Efficiency and Selectivity: NTS provides excellent yields for the thiocyanation of electron-rich systems like indoles and anilines.[9][12]
-
Cost-Effectiveness: The ability to generate NTS in situ from inexpensive precursors (NCS/NBS and NaSCN) makes the process economically viable for large-scale synthesis.[9][11]
This compound should be reserved for specific applications where its unique reactivity is required, such as the difunctionalization of certain alkenes, and only where appropriate safety infrastructure and handling expertise are available. The development and adoption of reagents like NTS represent a significant advancement in sustainable and safe chemical synthesis.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent progress of direct thiocyanation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Gas detectors and respiratory protection equipments C2S2N2 (this compound), CAS number 505-14-6 [en.gazfinder.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. accomn.com [accomn.com]
- 9. A solvent-free mechanochemical electrophilic C–H thiocyanation of indoles and imidazo[1,2- a ]pyridines using a cost-effective combination of N -chlor ... - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00486H [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. A solvent-free mechanochemical electrophilic C–H thiocyanation of indoles and imidazo[1,2-a]pyridines using a cost-effective combination of N-chlorosuccinimide-NaSCN and tandem C–C and C–S bond formation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. fishersci.com [fishersci.com]
Thiocyanogen vs. Cyanogen Bromide: A Comparative Guide for Synthetic Applications
In the realm of chemical synthesis, particularly in the fields of biochemistry and drug development, the choice of reagents is paramount to achieving desired outcomes with high efficiency and selectivity. Both thiocyanogen ((SCN)₂) and cyanogen bromide (CNBr) serve as valuable sources of the cyano group, yet their distinct chemical properties lead to significant differences in their reactivity, selectivity, and handling requirements. This guide provides a comprehensive comparison of this compound and cyanogen bromide, supported by experimental data and protocols, to aid researchers in selecting the optimal reagent for their synthetic needs.
At a Glance: Key Differences
| Feature | This compound ((SCN)₂) | Cyanogen Bromide (CNBr) |
| Primary Application | Electrophilic thiocyanation of activated arenes and addition to alkenes. | Cleavage of proteins at methionine residues, protein immobilization, synthesis of cyanamides and other heterocycles.[1][2][3] |
| Reactivity | Weak electrophile.[4] | Strong electrophile.[5] |
| Selectivity | High for electron-rich substrates (phenols, anilines).[4][6] | Highly specific for methionine residues in proteins under acidic conditions.[1][7] |
| Primary Byproducts | Dependent on generation method; can include lead or copper salts.[3] | Hydrogen bromide, isocyanic acid (upon hydrolysis).[8] |
| Toxicity | Generated in situ, exposure risks are associated with precursors (e.g., bromine, lead thiocyanate). Pure form is explosive.[3][4] | Highly toxic, volatile, and corrosive. Can release hydrogen cyanide upon decomposition.[9][10][11][12] |
| Stability | Unstable, typically generated in situ for immediate use. Polymerizes at room temperature.[3][4] | Can be stored, but is sensitive to moisture and can polymerize or decompose.[8][9] |
Advantages of this compound in Synthesis
While cyanogen bromide is a well-established reagent, particularly in protein chemistry, this compound offers distinct advantages in specific synthetic contexts, primarily centered around its milder electrophilicity and alternative reaction pathways.
1. Enhanced Selectivity for Activated Aromatic Systems:
This compound is a weaker electrophile than cyanogen bromide.[4] This characteristic translates to higher selectivity in reactions with aromatic compounds. It preferentially reacts with highly activated arenes such as phenols and anilines, leaving less reactive aromatic systems untouched.[4][6] This selectivity is advantageous when working with complex molecules containing multiple potential reaction sites, minimizing the formation of unwanted byproducts.
2. Milder Reaction Conditions:
The generation and reaction of this compound can often be carried out under milder conditions compared to some applications of cyanogen bromide. For instance, electrochemical methods allow for the in situ generation of this compound under controlled potential, avoiding the use of harsh chemical oxidants.[13]
3. Alternative Reaction Pathways:
This compound undergoes addition reactions with alkenes and alkynes, providing a pathway to vicinal dithiocyanates.[3][6] This reactivity is distinct from the typical substitution or cleavage reactions of cyanogen bromide, opening up different avenues for molecular functionalization.
Experimental Protocols
Protocol 1: Thiocyanation of Phenol using this compound
This protocol describes the in-situ generation of this compound and its subsequent reaction with phenol.
Materials:
-
Lead(II) thiocyanate (Pb(SCN)₂)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Phenol
-
Diethyl ether
-
Sodium thiosulfate solution (for quenching)
Procedure:
-
Suspend lead(II) thiocyanate in glacial acetic acid in a round-bottom flask protected from light.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled suspension with constant stirring. The reaction is exothermic.[3]
-
After the addition is complete, continue stirring for 30 minutes at 0°C.
-
Add a solution of phenol in diethyl ether to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine and this compound.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Protein Cleavage at Methionine Residues using Cyanogen Bromide
This protocol outlines the standard procedure for cleaving a protein at the C-terminus of methionine residues.
Materials:
-
Protein sample
-
70% (v/v) Formic acid
-
Cyanogen bromide (CNBr)
-
Guanidine hydrochloride (for dissolving protein if necessary)[4]
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolve the protein sample in 70% formic acid. If the protein is difficult to dissolve, 6 M guanidine hydrochloride can be used.[4]
-
Weigh out solid cyanogen bromide in a fume hood, exercising extreme caution due to its toxicity. A significant molar excess of CNBr over methionine residues is typically used.
-
Add the solid CNBr to the protein solution.
-
Seal the reaction vessel and wrap it in aluminum foil to protect it from light.
-
Allow the reaction to proceed at room temperature for 16-24 hours with gentle stirring.[4]
-
After the reaction, dilute the mixture with 5-10 volumes of deionized water.
-
Freeze the sample and lyophilize to remove the formic acid and excess cyanogen bromide.
-
The resulting peptide fragments can be redissolved in an appropriate buffer for further analysis, such as SDS-PAGE or HPLC.
Reaction Mechanisms and Workflows
The distinct reactivity of this compound and cyanogen bromide stems from their different electronic structures and reaction mechanisms.
Figure 1. Electrophilic substitution of phenol by this compound.
In the case of this compound, its weaker electrophilicity necessitates an electron-rich substrate like phenol for the reaction to proceed efficiently. The reaction follows a typical electrophilic aromatic substitution pathway.
Figure 2. Mechanism of protein cleavage by cyanogen bromide at methionine.
Cyanogen bromide's reaction with the sulfur atom of a methionine residue is a highly specific process that leads to peptide bond cleavage.[14] The initial nucleophilic attack by the sulfur on the electrophilic carbon of CNBr is followed by an intramolecular cyclization that results in the scission of the peptide backbone.
Safety and Handling
A critical consideration in the choice between these two reagents is their respective safety profiles.
Cyanogen Bromide:
-
High Acute Toxicity: Fatal if swallowed, inhaled, or absorbed through the skin.[10][11]
-
Corrosive: Causes severe skin burns and eye damage.[15]
-
Instability: Can polymerize violently and decomposes in the presence of moisture or acids to release highly toxic hydrogen cyanide and hydrogen bromide gas.[8][10]
-
Handling: Must be handled in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[12]
This compound:
-
Generated In Situ: The primary hazards are associated with its precursors, such as bromine (corrosive, toxic) and lead salts (toxic).
-
Instability: Pure this compound is explosive at temperatures above 20°C and polymerizes readily.[3][4] It is typically used in solution immediately after its generation.[3]
-
Handling: Procedures for in situ generation should be conducted in a well-ventilated fume hood, with PPE appropriate for the precursor chemicals.
Conclusion
Use this compound when:
-
High selectivity for the thiocyanation of activated aromatic rings is required.
-
Milder reaction conditions are preferred, and electrochemical generation is a viable option.
-
Addition to double or triple bonds is the desired transformation.
Use Cyanogen Bromide when:
-
Specific cleavage of proteins at methionine residues is the goal.
-
Immobilization of proteins onto a solid support is necessary.
-
A broader range of cyanation reactions in organic synthesis is being explored, and its high reactivity is advantageous.
Researchers must weigh the desired chemical transformation against the reactivity, selectivity, and significant safety considerations associated with each reagent to make an informed decision that ensures both a successful synthesis and a safe laboratory environment.
References
- 1. Chemical cleavage of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Chemical Cleavage of Bonds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. Cyanogen bromide - Wikipedia [en.wikipedia.org]
- 9. Cyanogen Bromide | BrCN | CID 10476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cyanogen bromide-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. in.nau.edu [in.nau.edu]
- 13. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. sdfine.com [sdfine.com]
A Comparative Guide to Thiocyanogen Generation Methods for Researchers
For scientists and professionals in drug development, the efficient and reliable generation of thiocyanogen ((SCN)₂) is crucial for various synthetic applications. This pseudohalogen serves as a key reagent for the introduction of the thiocyanate moiety into organic molecules, a functional group present in numerous bioactive compounds. This guide provides a comparative analysis of different laboratory-scale methods for generating this compound, complete with experimental data, detailed protocols, and safety considerations to aid in method selection.
Comparative Analysis of this compound Generation Methods
The choice of method for generating this compound depends on several factors, including the desired scale, required purity, available starting materials, and safety infrastructure. Below is a summary of the most common methods with their key characteristics.
| Method | Starting Materials | Oxidizing Agent | Typical Solvent(s) | Reaction Conditions | Yield | Advantages | Disadvantages |
| Oxidation of Metal Thiocyanates | Lead(II) thiocyanate (Pb(SCN)₂), Silver thiocyanate (AgSCN) | Bromine (Br₂) | Glacial acetic acid, Methylene chloride, Carbon tetrachloride, Ether | 0°C to 10°C | Generally high (in solution) | Well-established, reliable, produces relatively stable solutions.[1][2] | Use of toxic lead or expensive silver salts, requires handling of bromine.[1] |
| Thermal Decomposition | Copper(II) thiocyanate (Cu(SCN)₂) | None (thermal) | Not applicable (solid-phase) | 35-80°C | Not specified in literature | Avoids the use of bromine. | Spontaneous decomposition can be difficult to control, potential for side reactions.[2][3] |
| Electrochemical Synthesis | Alkali metal thiocyanates (e.g., KSCN, NH₄SCN) | Anodic oxidation | Acetonitrile | Room temperature | Moderate to excellent | "Green" method (avoids chemical oxidants), high selectivity, tunable.[4][5][6] | Requires specialized electrochemical equipment. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and safe execution.
Method 1: Oxidation of Lead(II) Thiocyanate with Bromine
This is the most traditional and widely cited method for preparing this compound solutions.
Materials:
-
Lead(II) thiocyanate (Pb(SCN)₂)
-
Bromine (Br₂)
-
Anhydrous glacial acetic acid (or methylene chloride)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Suspend finely powdered and dried lead(II) thiocyanate in anhydrous glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel with vigorous stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
Continue the addition until a faint persistent yellow color of bromine remains.
-
The resulting solution contains this compound and a precipitate of lead(II) bromide. The solution can be used directly for subsequent reactions after filtering off the lead(II) bromide. A 0.1M solution of this compound prepared in this manner is reported to be stable for days.[2]
Safety Precautions:
-
Lead compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat.
-
Bromine is highly corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate PPE, including gloves, goggles, and a face shield.
-
The reaction is exothermic and should be cooled adequately.
Method 2: Thermal Decomposition of Copper(II) Thiocyanate
This method offers an alternative that avoids the use of bromine.
Materials:
-
Copper(II) thiocyanate (Cu(SCN)₂)
-
Heating apparatus with temperature control
-
Reaction tube
Procedure:
-
Place dry copper(II) thiocyanate in a reaction tube.
-
Heat the tube in a controlled manner to a temperature between 35°C and 80°C.
-
This compound is released as a vapor and can be trapped in a cold solvent for subsequent use. The solid residue is copper(I) thiocyanate.[2][3]
Safety Precautions:
-
Heating copper(II) thiocyanate can lead to the release of toxic fumes, including cyanogen. The procedure must be carried out in a well-ventilated fume hood.
-
The decomposition can be rapid, so careful temperature control is essential.
Method 3: Electrochemical Generation of this compound
This modern approach is considered a "greener" alternative to traditional chemical oxidation methods.
Materials:
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
Anhydrous acetonitrile
-
Supporting electrolyte (e.g., tetraethylammonium tetrafluoroborate)
-
Electrochemical cell with a platinum or graphite anode and a cathode
-
Potentiostat/Galvanostat
Procedure:
-
Prepare a solution of the thiocyanate salt and the supporting electrolyte in anhydrous acetonitrile.
-
Place the solution in the electrochemical cell.
-
Apply a constant potential or current to the anode to oxidize the thiocyanate anions to this compound radicals, which then dimerize to form this compound.
-
The this compound solution is generated in situ and can be used directly for reactions. This method offers high selectivity as the oxidizing power can be precisely controlled.[4][5][6]
Safety Precautions:
-
Handle thiocyanate salts with care, as they can release hydrogen cyanide upon contact with acids.[7][8][9]
-
Ensure proper electrical safety when operating electrochemical equipment.
-
Work in a well-ventilated area.
Visualizing the Method Selection Workflow
The following diagram illustrates a logical workflow for selecting the most appropriate this compound generation method based on experimental requirements.
Signaling Pathway of this compound Instability
This compound is notoriously unstable, particularly in the presence of water or at elevated temperatures. Understanding its decomposition pathway is crucial for its effective use.
Conclusion
The generation of this compound can be achieved through several methods, each with distinct advantages and disadvantages. The classical oxidation of lead(II) thiocyanate with bromine remains a robust and reliable method for producing stable solutions. The thermal decomposition of copper(II) thiocyanate provides a bromine-free alternative, while electrochemical synthesis represents a modern, greener approach with high selectivity. The selection of the optimal method will be guided by the specific requirements of the research, including scale, purity needs, and available resources. Careful consideration of the safety protocols associated with each method is paramount for ensuring a safe and successful synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Copper(I) thiocyanate - Wikipedia [en.wikipedia.org]
- 4. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]
- 5. Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. westliberty.edu [westliberty.edu]
- 9. utsi.edu [utsi.edu]
Validation of the Trans-Addition Mechanism of Thiocyanogen to Alkenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The addition of a thiocyanate group to alkenes is a fundamental transformation in organic synthesis, providing access to a versatile class of compounds with applications in pharmaceuticals and materials science. The stereochemical outcome of this reaction is critically dependent on the reaction mechanism. This guide provides a detailed comparison of the classical electrophilic trans-addition mechanism of thiocyanogen with modern radical-based alternatives, supported by experimental evidence and detailed protocols.
Mechanistic Overview: Electrophilic vs. Radical Addition
The thiocyanation of alkenes can proceed through distinct mechanistic pathways, primarily categorized as electrophilic addition and radical addition. The nature of the thiocyanating agent and the reaction conditions dictate which pathway is favored, leading to different stereochemical outcomes.
The Electrophilic Trans-Addition Mechanism
The classical mechanism for the addition of this compound, (SCN)₂, or its more reactive surrogate, this compound chloride (ClSCN), to alkenes is an electrophilic addition. This pathway is analogous to the well-studied halogenation of alkenes and is characterized by its high stereospecificity. The reaction is proposed to proceed through a bridged episulfonium ion (or more accurately, a cyano-sulfonium ion) intermediate. This intermediate blocks one face of the original double bond, forcing the subsequent nucleophilic attack by the counter-ion (thiocyanate or chloride) to occur from the opposite face, resulting in a net trans-addition.
Experimental evidence for this mechanism comes from stereochemical studies. For instance, the reaction of cis- and trans-but-2-ene with this compound chloride in acetic acid yields distinct diastereomeric products, consistent with a stereospecific trans-addition[1]. The formation of a bridged cyano-sulfonium ion dictates this stereochemical outcome[1].
Radical Addition Mechanisms
In contrast to the stereospecific electrophilic addition, many modern thiocyanation methods proceed via radical intermediates. These reactions are often initiated by photoredox catalysts or chemical oxidants that generate a thiocyanate radical (SCN•) from a precursor like ammonium thiocyanate (NH₄SCN)[2][3]. This radical then adds to the alkene double bond to form a carbon-centered radical intermediate. This intermediate can then be trapped by another thiocyanate radical or undergo further reactions.
Because the carbon-centered radical intermediate is often planar or rapidly inverting, the subsequent trapping step can occur from either face, leading to a mixture of syn- and anti-addition products. Therefore, these reactions are typically not stereospecific[4][5].
Comparative Performance Data
The choice between an electrophilic or radical-based thiocyanation method depends on the desired stereochemical outcome and the substrate scope. The following table summarizes the key differences and performance metrics based on published experimental data.
| Feature | Electrophilic Addition (this compound Chloride) | Radical Addition (Photocatalytic) |
| Typical Reagents | This compound chloride (ClSCN) | Ammonium thiocyanate (NH₄SCN), Photocatalyst (e.g., Eosin Y, Ru(bpy)₃Cl₂)[2] |
| Stereoselectivity | High (trans-addition)[1][6] | Low to moderate (mixture of syn and anti)[4] |
| Reaction Conditions | Often requires low temperatures, inert atmosphere | Mild conditions, visible light irradiation at room temperature[2] |
| Substrate Scope | Generally effective for simple alkenes | Broad scope, including styrenes, acrylates, and unactivated alkenes[2][3] |
| Key Intermediate | Bridged cyano-sulfonium ion[1] | Carbon-centered radical[3] |
| Byproducts | Can include chlorinated side products | Depends on the specific photocatalytic cycle |
Experimental Protocols
To provide a practical comparison, detailed experimental protocols for both the electrophilic and a representative photocatalytic radical thiocyanation are presented below.
Protocol 1: Electrophilic Addition of this compound Chloride to Cyclohexene
This protocol is based on the established methodology for the heterolytic addition of pseudohalogens to alkenes[1].
Materials:
-
Cyclohexene
-
This compound chloride (prepared in situ from lead(II) thiocyanate and chlorine)
-
Acetic acid (anhydrous)
-
Radical inhibitor (e.g., hydroquinone)
-
Standard glassware for organic synthesis
Procedure:
-
A solution of this compound chloride in anhydrous acetic acid is prepared at 0 °C in the dark by reacting a suspension of lead(II) thiocyanate with a standardized solution of chlorine in acetic acid.
-
The lead(II) chloride precipitate is filtered off under an inert atmosphere.
-
A radical inhibitor is added to the filtrate.
-
The solution of this compound chloride is added dropwise to a stirred solution of cyclohexene in anhydrous acetic acid at 25 °C in the dark.
-
The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into water and extracted with diethyl ether.
-
The organic layer is washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the trans-1-chloro-2-thiocyanatocyclohexane and trans-1-acetoxy-2-thiocyanatocyclohexane.
Protocol 2: Visible-Light-Mediated Difunctionalization of Alkenes
This protocol is a representative example of a modern, photocatalytic approach to alkene thiocyanation[2].
Materials:
-
Styrene derivative
-
N-thiocyanato sulfoximine
-
fac-[Ir(ppy)₃] (photocatalyst)
-
Acetonitrile (degassed)
-
Schlenk tube or similar reaction vessel
-
Visible light source (e.g., blue LED)
Procedure:
-
In a Schlenk tube, the styrene derivative (0.2 mmol), N-thiocyanato sulfoximine (0.24 mmol), and fac-[Ir(ppy)₃] (1-2 mol%) are dissolved in degassed acetonitrile (2 mL).
-
The reaction mixture is stirred and irradiated with a blue LED at room temperature.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired 1,2-difunctionalized product.
Conclusion
The validation of the trans-addition mechanism for the electrophilic addition of this compound to alkenes is well-supported by stereochemical studies that demonstrate the formation of trans products, consistent with a bridged cyano-sulfonium ion intermediate[1]. This classical method stands in contrast to modern radical-based approaches, which offer milder conditions and a broader substrate scope but generally lack stereospecificity. The choice of method should therefore be guided by the desired stereochemical outcome of the final product. For applications where the specific trans stereoisomer is required, the electrophilic addition of this compound or its derivatives remains the more reliable approach. However, for the synthesis of complex molecules where stereochemistry at the newly formed centers is not critical or can be controlled by other means, the operational simplicity and functional group tolerance of photocatalytic radical methods are highly advantageous.
References
- 1. Pseudohalogen chemistry. Part I. Heterolytic addition of this compound chloride to some symmetrical alkenes and cycloalkenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. cdn.masterorganicchemistry.com [cdn.masterorganicchemistry.com]
- 6. Pseudohalogen chemistry. Part II. Heterolytic addition of this compound chloride to some symmetrical α-arylalkenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Spectroscopic Characterization of Thiocyanogen and Its Reaction Intermediates
This guide provides a comprehensive overview of the spectroscopic techniques used to identify and characterize thiocyanogen ((SCN)₂), a reactive pseudohalogen, and its key reaction intermediates. For researchers, scientists, and drug development professionals, understanding the transient species involved in thiocyanation reactions is crucial for mechanistic elucidation and synthetic strategy. This document outlines key experimental data, detailed protocols, and visual workflows to facilitate this understanding.
Spectroscopic Characterization of this compound ((SCN)₂)
This compound is a hexatomic molecule with NCS-SCN connectivity and C₂ point group symmetry.[1] Due to its instability as a pure substance (it can explode above 20 °C), it is typically prepared and studied in solution.[1] Its characterization relies on spectroscopic methods that can identify its unique structural features, primarily the C≡N triple bond and the S-S single bond.
The primary methods for its characterization are vibrational spectroscopies—Infrared (IR) and Raman—which are highly sensitive to the specific vibrational modes of the molecule. UV-Vis spectroscopy is also used, though its absorption is less distinct than that of some of its reaction products and intermediates.
Table 1: Summary of Spectroscopic Data for this compound ((SCN)₂) in Solution
| Spectroscopic Technique | Feature | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment / Notes | Reference |
| Raman Spectroscopy | ν(C≡N) | 2178 | Symmetric C≡N stretch | [2] |
| ν(C-S) | 708 | Symmetric C-S stretch | [2] | |
| ν(S-S) | 516 | S-S stretch | [2] | |
| δ(SCN) | 450 | Symmetric S-C-N bend | [2] | |
| δ(SCN) | 338 | Asymmetric S-C-N bend | [2] | |
| Infrared (IR) Spectroscopy | ν(C≡N) | 2155 | Asymmetric C≡N stretch | [2] |
| ν(C-S) | 674 | Asymmetric C-S stretch | [2] | |
| δ(SCN) | 480 | Asymmetric S-C-N bend | [2] | |
| UV-Vis Spectroscopy | Absorption | Pale yellow solution | This compound solutions are pale yellow, indicating some absorption at the blue/violet end of the visible spectrum. Specific λₘₐₓ values are not prominently reported due to broad, weak transitions and instability. | [3] |
Spectroscopic Characterization of Key Reaction Intermediates
The reactions of this compound, whether through hydrolysis, addition to alkenes, or radical pathways, generate a variety of transient intermediates. Spectroscopic analysis is paramount for detecting and identifying these short-lived species.
-
Thiocyanate Dimer Radical Anion ((SCN)₂•⁻): This two-center, three-electron bonded radical is a key intermediate in the one-electron oxidation of thiocyanate and can be generated via pulse radiolysis in water.[4][5] It is well-characterized by time-resolved resonance Raman spectroscopy.
-
Thiocyanate Radical (SCN•): Formed by the oxidation of the SCN⁻ anion or the photodissociation of (SCN)₂, this radical is the precursor to this compound.[6] Its detection is often indirect, but its properties can be studied in the gas phase using mass spectrometry.
-
Thiiranium Ion: This three-membered ring cation is the accepted intermediate in the electrophilic addition of this compound to alkenes.[1] Its direct spectroscopic observation is challenging, but its formation is inferred from the stereochemistry of the final products and can be studied by NMR spectroscopy in superacid media or through ion-molecule reactions in the gas phase.[7][8]
Table 2: Comparative Spectroscopic Data for this compound Reaction Intermediates
| Intermediate | Spectroscopic Technique | Feature | Wavenumber (cm⁻¹) / m/z | Assignment / Notes | Reference |
| Thiocyanate Dimer Radical Anion ((SCN)₂•⁻) | Resonance Raman | ν(C≡N) | 2073 | Symmetric C≡N stretch | [4][5] |
| ν(C-S) | 721 | Symmetric C-S stretch | [4][5] | ||
| ν(S-S) | 220 | Predominantly S-S stretch (strongly enhanced) | [4][5] | ||
| Thiocyanate Radical (SCN•) | Mass Spectrometry | Molecular Ion | 58 | Monoisotopic mass of the radical is 57.975 Da. | [6] |
| Thiocyanate Ion (SCN⁻) | IR / Raman | ν(C≡N) | ~2065 | C≡N stretch in aqueous solution. | [9] |
| ν(C-S) | ~750 | C-S stretch. | [9] | ||
| δ(SCN) | ~480 | S-C-N bend (doubly degenerate). | [9] | ||
| Thiiranium Ion | NMR Spectroscopy | ¹H, ¹³C NMR | Chemical Shifts | Highly dependent on alkene structure and solvent. Characterized by downfield shifts of protons and carbons adjacent to the sulfur atom. | [7] |
| Mass Spectrometry | Ion-Molecule Rxn | Varies | Can be studied in the gas phase by reacting a pre-formed ion with a neutral alkene. | [8] |
Experimental Protocols
This protocol describes the preparation of a ~0.1 M solution of this compound in an inert solvent, adapted from established methods.[1][10] This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, as bromine is corrosive and toxic.
Materials:
-
Lead(II) thiocyanate [Pb(SCN)₂], anhydrous and finely powdered
-
Anhydrous bromine (Br₂)
-
Anhydrous solvent (e.g., glacial acetic acid, carbon tetrachloride, or methylene chloride)
-
Reaction vessel with a magnetic stirrer
-
Dropping funnel
-
Filtration apparatus (e.g., sintered glass funnel)
-
Ice bath
Procedure:
-
Suspension Preparation: Suspend anhydrous lead(II) thiocyanate in the chosen anhydrous solvent (e.g., methylene chloride) in the reaction vessel. The mixture should be stirred to ensure a fine suspension.
-
Cooling: Cool the suspension to 0 °C using an ice bath. Maintaining a low temperature is critical to minimize side reactions and decomposition of the product.[1]
-
Bromine Addition: Slowly add a solution of anhydrous bromine in the same solvent dropwise to the stirred suspension over 30-60 minutes. The disappearance of the red-brown bromine color indicates its consumption.
-
Reaction: Pb(SCN)₂ + Br₂ → (SCN)₂ + PbBr₂(s)
-
-
Reaction Completion: Continue the addition until a faint, persistent bromine color remains, indicating the complete reaction of the lead(II) thiocyanate.
-
Filtration: Immediately filter the cold mixture through a sintered glass funnel to remove the precipitated lead(II) bromide (PbBr₂). The filtration should be performed rapidly to minimize exposure of the this compound solution to atmospheric moisture.
-
Use of Solution: The resulting pale yellow filtrate is a solution of this compound.[3] Due to its instability, it should be used immediately for subsequent reactions or spectroscopic characterization. For storage of a few days, preparation in glacial acetic acid is recommended.[1]
This protocol provides a general workflow for analyzing this compound or its reaction mixtures using vibrational spectroscopy.
Equipment:
-
FT-IR or Raman Spectrometer
-
Appropriate sample cell (e.g., liquid transmission cell for IR, quartz cuvette for Raman)
-
Computer for data acquisition and analysis
Procedure:
-
Solvent Blank: Acquire a background spectrum of the pure solvent used in the synthesis (e.g., methylene chloride, acetic acid). This is crucial for subtracting solvent peaks from the sample spectrum.
-
Sample Preparation: Transfer the freshly prepared this compound solution or the reaction mixture into the appropriate sample cell. Ensure the cell is dry and sealed if the sample is moisture-sensitive.
-
Data Acquisition:
-
Place the sample cell in the spectrometer's sample compartment.
-
Set the acquisition parameters. Typical parameters include:
-
Spectral Range: 4000 - 400 cm⁻¹ for mid-IR; a similar or broader range for Raman.
-
Resolution: 2-4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16-64 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Initiate the data acquisition.
-
-
Data Processing:
-
Background Subtraction: Subtract the previously collected solvent spectrum from the sample spectrum.
-
Baseline Correction: Apply a baseline correction algorithm if necessary to correct for any sloping or curved baseline.
-
-
Peak Analysis:
-
Identify the key vibrational bands in the processed spectrum.
-
For this compound and its derivatives, pay close attention to the characteristic regions:
-
2200 - 2000 cm⁻¹: C≡N stretching region. The exact position can distinguish between free thiocyanate, terminal, or bridging modes.[9]
-
800 - 600 cm⁻¹: C-S stretching region.
-
600 - 400 cm⁻¹: S-S stretch and SCN bending modes.
-
-
Compare the observed peak positions, shapes, and relative intensities with data from the literature (see Tables 1 & 2) to confirm the identity of the species present.
-
Mandatory Visualizations
The following diagrams illustrate the chemical pathways involving this compound and a typical workflow for its characterization.
Caption: Reaction pathways for the formation and consumption of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Transient Raman spectra, structure, and thermochemistry of the thiocyanate dimer radical anion in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. This compound (NCS.) | CNS | CID 140011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. This compound|505-14-6 - MOLBASE Encyclopedia [m.molbase.com]
comparing electrophilicity of thiocyanogen with other thiocyanating reagents
For researchers, scientists, and drug development professionals, the selection of an appropriate thiocyanating reagent is a critical factor in the successful synthesis of sulfur-containing molecules. The electrophilicity of these reagents dictates their reactivity, selectivity, and compatibility with various substrates. This guide provides an objective comparison of the electrophilicity of thiocyanogen and other common thiocyanating reagents, supported by experimental and computational data.
The introduction of the thiocyanate (-SCN) group is a fundamental transformation in organic synthesis, as this functional group serves as a versatile precursor for a wide array of sulfur-containing compounds with applications in medicinal chemistry and materials science. The reactivity in electrophilic thiocyanation is governed by the electrophilicity of the sulfur atom in the reagent. A more electrophilic sulfur atom will more readily react with a nucleophile.[1] This guide focuses on a comparative assessment of several common electrophilic thiocyanating reagents.
Quantitative Comparison of Electrophilicity
A quantitative understanding of the electrophilicity of different thiocyanating reagents is essential for reaction optimization and for predicting reactivity.[1] This can be achieved through both experimental kinetic studies and computational calculations.
Table 1: Comparison of Electrophilicity of Common Thiocyanating Reagents
| Thiocyanating Reagent | Structure | Relative Reactivity (Experimental) | Electrophilicity Index (ω) (Calculated) |
| This compound | N≡C–S–S–C≡N | Weak electrophile[2] | Data not available in search results |
| N-Thiocyanatosuccinimide (NTS) | More reactive than this compound | Data not available in search results | |
| N-Thiocyanatosaccharin | Generally more reactive than NTS | Data not available in search results | |
| N-Thiocyanato-dibenzenesulfonimide | Highly reactive, enhanced electrophilicity[3] | Data not available in search results | |
| Chlorine Thiocyanate (ClSCN) | Cl-S-C≡N | Potent electrophile[4] | Data not available in search results |
Note: While the search results provide qualitative descriptions of reactivity, specific quantitative data for direct comparison in this table (e.g., numerical values for relative reactivity or electrophilicity indices) were not found. The table reflects the general reactivity trends suggested by the available literature.
Experimental Protocols for Assessing Electrophilicity
Precise and reproducible experimental methods are crucial for quantifying and comparing the electrophilicity of different thiocyanating reagents. The following are detailed protocols for key experiments.
Competitive Thiocyanation Monitored by ¹H NMR Spectroscopy
This method allows for the direct comparison of the relative reactivity of two different thiocyanating reagents toward a common nucleophile.[1]
Protocol:
-
Reactant Preparation:
-
Prepare a stock solution of a suitable nucleophilic substrate (e.g., 1-methylindole) in a deuterated solvent (e.g., CDCl₃ or CD₃CN) at a known concentration (e.g., 0.1 M).
-
Prepare individual stock solutions of the two thiocyanating reagents to be compared (e.g., NTS and N-thiocyanatosaccharin) in the same deuterated solvent, each at a known concentration (e.g., 0.1 M).
-
Include an internal standard (e.g., 1,3,5-trimethoxybenzene) with a known concentration and a distinct NMR signal that does not overlap with reactant or product signals.[1]
-
-
Reaction Setup:
-
In a thermostated NMR tube, combine the stock solution of the nucleophile with the stock solutions of the two thiocyanating reagents.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the mixture at time t=0.
-
Monitor the reaction progress by acquiring subsequent ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the starting nucleophile and the two thiocyanated products.
-
-
Data Analysis:
-
Calculate the concentration of each product at each time point relative to the internal standard.
-
The ratio of the concentrations of the two products at a given time point reflects the relative rates of the two competing reactions.[1]
-
Kinetic Study of Thiocyanation by ¹H NMR Spectroscopy
This protocol determines the absolute rate constant for the reaction of a single thiocyanating reagent with a nucleophile.[1]
Protocol:
-
Reactant Preparation:
-
Prepare stock solutions of the nucleophile (e.g., indole) and the thiocyanating reagent (e.g., NTS) in a deuterated solvent at known concentrations.
-
-
Reaction Setup:
-
In a thermostated NMR tube, mix the reactant solutions.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra at regular time intervals, monitoring the disappearance of the nucleophile signal and the appearance of the product signal.
-
-
Data Analysis:
-
Plot the concentration of the limiting reactant versus time.
-
Determine the reaction order and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law.[1]
-
Computational Approach to Electrophilicity
Computational chemistry offers a powerful tool for predicting the electrophilicity of molecules through the calculation of the global electrophilicity index (ω).[5] This index provides a quantitative measure of an electrophile's ability to accept electrons.[5]
Protocol for Calculating the Electrophilicity Index (ω):
-
Structure Optimization: The 3D structure of the thiocyanating reagent is built and its geometry is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.
-
Energy Calculations: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated for the optimized structure.[1]
-
Calculation of Electrophilicity Index (ω): The global electrophilicity index is calculated using the following formula:
ω = μ² / (2η)
where:
-
μ is the electronic chemical potential, approximated as (E_HOMO + E_LUMO) / 2.
-
η is the chemical hardness, approximated as (E_LUMO - E_HOMO).[5]
-
A higher value of ω indicates a greater electrophilicity of the reagent.[1]
Reaction Mechanisms and Visualizations
The mechanism of electrophilic thiocyanation varies depending on the reagent and the substrate. Understanding these pathways is key to predicting product formation and stereochemistry.
Electrophilic Addition of this compound to an Alkene
This compound undergoes electrophilic addition to alkenes, typically proceeding through a bridged sulfonium ion intermediate, leading to anti-addition products.
Caption: Electrophilic addition of this compound to an alkene.
Electrophilic Aromatic Substitution with N-Thiocyanatosuccinimide (NTS)
NTS is a common reagent for the thiocyanation of aromatic compounds, such as indoles and anilines. The reaction proceeds via a typical electrophilic aromatic substitution mechanism.
Caption: Electrophilic aromatic substitution using NTS.
General Workflow for Assessing Electrophilicity
The selection of an appropriate thiocyanating reagent can be guided by a combination of experimental and computational approaches to determine their relative electrophilicity.
Caption: Workflow for comparing thiocyanating reagent electrophilicity.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. N-Thiocyanato-dibenzenesulfonimide: a new electrophilic thiocyanating reagent with enhanced reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Reagents for the Synthesis of Organic Thiocyanates
For Researchers, Scientists, and Drug Development Professionals
The synthesis of organic thiocyanates (R-SCN) is a cornerstone in the development of pharmaceuticals and other bioactive molecules due to the versatility of the thiocyanate group as a synthetic intermediate.[1][2] This guide provides an objective comparison of alternative reagents for synthesizing these valuable compounds, supported by experimental data and detailed protocols. We will explore traditional nucleophilic sources, modern electrophilic reagents, and innovative photocatalytic and electrochemical methods, offering a comprehensive overview for selecting the optimal reagent for your specific research needs.
Nucleophilic Thiocyanating Reagents: The Workhorses
The most traditional and widely used method for introducing a thiocyanate group is through nucleophilic substitution (SN2) reaction between an alkyl halide and a thiocyanate salt.[3] The choice of the salt can influence reaction conditions and yields.
Comparison of Common Nucleophilic Thiocyanate Salts
| Reagent | Typical Substrates | Typical Reaction Conditions | Advantages | Disadvantages | Yield Range (%) |
| Potassium Thiocyanate (KSCN) | Primary & Secondary Alkyl Halides | Polar protic solvents (e.g., EtOH, H₂O), often requires heating[3][4] | Low cost, readily available | Can lead to isothiocyanate byproduct formation, especially with substrates prone to SN1 reactions[3] | 45-91[5][6] |
| Ammonium Thiocyanate (NH₄SCN) | Alkenes, Alkynes, Arenes, Alkyl Halides | Varies widely depending on the method (e.g., photocatalysis, electrochemistry, mechanochemistry)[7][8][9] | Often used in greener, milder methods; good solubility in organic solvents | Can also form isothiocyanate byproducts | 8-96[8] |
| Sodium Thiocyanate (NaSCN) | Alkyl Halides | Similar to KSCN, often used in polar aprotic solvents like DMF or acetone[10] | Good solubility in aprotic solvents | Similar potential for isothiocyanate formation as KSCN | Varies |
| Trimethylsilyl Thiocyanate (TMSNCS) | Alcohols, Sulfoxides | Requires activation (e.g., with a Lewis acid or under Mitsunobu conditions) | High selectivity for the S-attack, minimizing isothiocyanate formation | Higher cost, moisture sensitive | Generally high |
Experimental Protocol: Synthesis of Benzyl Thiocyanate using KSCN
This protocol describes the synthesis of benzyl thiocyanate from benzyl bromide and potassium thiocyanate.
Materials:
-
Benzyl bromide
-
Potassium thiocyanate (KSCN)
-
Ethanol (EtOH)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium thiocyanate (1.2 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add benzyl bromide (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude benzyl thiocyanate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Electrophilic Thiocyanating Reagents: For When Nucleophilic Substitution Fails
For substrates that are poor electrophiles or when direct C-H functionalization is desired, electrophilic thiocyanating reagents are invaluable. These reagents deliver a formal "SCN⁺" equivalent to a nucleophilic carbon.
Comparison of Common Electrophilic Thiocyanating Reagents
| Reagent | Typical Substrates | Typical Reaction Conditions | Advantages | Disadvantages | Yield Range (%) |
| N-Thiocyanatosuccinimide (NTS) | Arenes, Alkenes, Alkynes, Ketones | Often requires a Lewis acid or protic acid catalyst (e.g., Me₃SiCl)[11][12] | Commercially available, relatively stable solid | Can be less reactive than other electrophilic reagents | Moderate to 98[11] |
| N-Thiocyanato-dibenzenesulfonimide | Alkynes | Room temperature in CH₂Cl₂/H₂O | Highly reactive, efficient for dithiocyanation of alkynes | Not as commonly available as NTS | Generally high[13] |
| in situ generated (SCN)₂ | Arenes, Alkenes | Generated from oxidation of thiocyanate salts (e.g., with NBS or electrochemically)[4][14] | Avoids handling of potentially unstable thiocyanogen | Requires careful control of reaction conditions to avoid side reactions | 36-91[14][15] |
Experimental Protocol: Thiocyanation of Indole using N-Thiocyanatosuccinimide (NTS)
This protocol outlines the C-3 thiocyanation of indole using NTS.
Materials:
-
Indole
-
N-Thiocyanatosuccinimide (NTS)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
To a solution of indole (1.0 equivalent) in dry dichloromethane at 0 °C under an inert atmosphere, add N-thiocyanatosuccinimide (1.1 equivalents) portion-wise.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-thiocyanatoindole.
Modern Synthetic Approaches: Photocatalysis and Electrochemistry
In recent years, photocatalytic and electrochemical methods have emerged as powerful, "greener" alternatives for the synthesis of organic thiocyanates.[16][17] These techniques often proceed under mild conditions, avoiding the need for harsh reagents.
Comparison of Photocatalytic and Electrochemical Thiocyanation
| Method | Reagent/Catalyst | Typical Substrates | Typical Reaction Conditions | Advantages | Disadvantages | Yield Range (%) |
| Photocatalysis | Organic dyes (e.g., Eosin Y), Ru or Ir complexes, NH₄SCN | Alkenes, Cinnamic acids | Visible light irradiation, room temperature, often in air[18] | Mild conditions, high functional group tolerance, sustainable | May require specialized photoreactor setup | 85-95[18] |
| Electrochemistry | NH₄SCN or KSCN as both reagent and electrolyte | Arenes, Enamides, Cinnamic acids | Constant current electrolysis, undivided cell, room temperature[7][19][20] | Avoids chemical oxidants, highly controllable, scalable | Requires an electrochemical setup (potentiostat) | 36-96[8][15][19] |
Experimental Protocol: Electrochemical Thiocyanation of Anisole
This protocol describes the electrochemical synthesis of 4-methoxyphenyl thiocyanate.[19]
Materials:
-
Anisole
-
Ammonium thiocyanate (NH₄SCN)
-
Acetonitrile (CH₃CN)
-
Platinum (Pt) foil electrodes
-
Undivided electrochemical cell
-
DC power supply (potentiostat/galvanostat)
Procedure:
-
In an undivided electrochemical cell equipped with a magnetic stirrer and two platinum foil electrodes (anode and cathode), dissolve anisole (1.0 equivalent) and ammonium thiocyanate (3.0 equivalents) in acetonitrile.
-
Apply a constant current (e.g., 18 mA) to the cell.[19]
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon).
-
Monitor the reaction progress by GC-MS or TLC.
-
After completion of the electrolysis (typically determined by the consumption of the starting material), stop the current.
-
Evaporate the acetonitrile under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove residual ammonium thiocyanate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Visualizing the Pathways
To better understand the relationships between these different synthetic strategies, the following diagrams illustrate the key concepts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrevlett.com [chemrevlett.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Regio- and stereoselective thiocyanatothiolation of alkynes and alkenes by using NH4SCN and N-thiosuccinimides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Unraveling Thiocyanogen's Reactivity: A Computational Chemist's Guide to Mechanistic Studies
For researchers, scientists, and drug development professionals delving into the complex world of thiocyanogen chemistry, computational modeling offers a powerful lens to elucidate reaction mechanisms, predict reactivity, and guide experimental design. This guide provides a comparative overview of computational methods applied to the study of this compound reactions, supported by data from recent literature, to aid in the selection of appropriate theoretical approaches.
The electrophilic nature of this compound ((SCN)₂) and its radical congeners underpins a diverse range of chemical transformations, from additions to unsaturated bonds to roles in electrochemical processes. Understanding the intricate details of these reaction pathways is crucial for harnessing their synthetic potential and mitigating their roles in undesirable processes. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for mapping the potential energy surfaces of these reactions, identifying transition states, and calculating key thermodynamic and kinetic parameters.
Comparing Computational Approaches for this compound Reactions
The choice of computational method is paramount for obtaining reliable and accurate predictions. While a single, comprehensive benchmark study for all this compound reactions is not yet available, analysis of the existing literature provides valuable insights into the performance of various methods. High-level ab initio methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), often serve as a "gold standard" for benchmarking, though their computational cost can be prohibitive for larger systems.[1] DFT methods offer a favorable balance of accuracy and computational efficiency, making them the workhorse for mechanistic studies in this area.
A key consideration in DFT is the choice of the exchange-correlation functional. The M06-2X functional, for instance, is recommended for applications involving main-group thermochemistry and kinetics, and has been successfully applied to study the electrooxidation of the thiocyanate anion, a process involving this compound.[2][3] The B3LYP functional is another widely used hybrid functional that has been employed in numerous studies of organic reaction mechanisms.[4][5]
Below is a summary of computational methods that have been applied to study this compound and related reactive sulfur species.
| Computational Method | Typical Application in this compound-related Research | Strengths | Limitations | Basis Set Example |
| CCSD(T) | Benchmarking energies of small reactive species (e.g., NCS radical reactions)[1] | High accuracy for energies ("gold standard") | Computationally very expensive, limited to small systems | aug-cc-pVQZ[1] |
| M06-2X | Thermochemistry and kinetics of reactions involving thiocyanate and this compound[2] | Good performance for non-covalent interactions, thermochemistry, and kinetics | Can be more computationally demanding than other DFT functionals | aug-cc-pVQZ[2] |
| B3LYP | General mechanistic studies of organic reactions, including additions to double bonds[4][5] | Widely used and well-benchmarked for a variety of reactions; computationally efficient | May not be as accurate as newer functionals for specific applications like non-covalent interactions | 6-311++G(3df,2p)[1] |
| MP2 | Calculation of reaction energies and investigation of electron correlation effects[6] | A good starting point for including electron correlation beyond DFT | Can be sensitive to the choice of basis set; computationally more expensive than DFT[6] | aug-cc-pVTZ[6] |
Experimental and Computational Protocols
To ensure the reproducibility and validity of computational studies, a detailed description of the methodology is essential. Below are examples of computational protocols drawn from the literature on this compound and related species.
Protocol 1: High-Accuracy Energy Calculations for a Radical Reaction
This protocol is based on a study of the reaction of the thiocyanato radical (NCS) with nitric oxide (NO).[1]
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized using the B3LYP functional with the 6-311++G(3df,2p) basis set.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations are performed on the B3LYP-optimized geometries using the higher-level CCSD(T) method with the aug-cc-pVQZ basis set.
-
Reaction and Activation Energies: The final reaction and activation energies are calculated by combining the CCSD(T) electronic energies with the ZPVE and thermal corrections from the B3LYP calculations.
Protocol 2: DFT Study of an Electrochemical Mechanism
This protocol is adapted from an integrated study of the electrochemical oxidation of the thiocyanate anion.[2]
-
Model System: The reaction is modeled in the presence of a solvent continuum model (e.g., PCM or SMD) to account for solvation effects, using a solvent like acetonitrile.
-
Geometry Optimization and Frequencies: Geometries are optimized and vibrational frequencies are calculated using the M06-2X functional with the aug-cc-pVQZ basis set.
-
Thermodynamic Calculations: Gibbs free energies of reaction are calculated to determine the thermodynamic favorability of different reaction steps.
-
Digital Simulation: The calculated thermodynamic and kinetic parameters can be used in digital simulations of cyclic voltammetry and chronoamperometry to compare with experimental data.
Visualizing Reaction Pathways and Computational Workflows
Diagrams are invaluable for illustrating the complex relationships in reaction mechanisms and the logical flow of computational studies.
Caption: A generalized workflow for investigating reaction mechanisms using computational methods.
References
- 1. Ab initio study on mechanisms and kinetics for reaction of NCS with NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A computational study of ethylene C-H bond activation by - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peerj.com [peerj.com]
A Comparative Study of Thiocyanogen and Selenocyanogen in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity, selectivity, and applications of thiocyanogen ((SCN)₂) and selenocyanogen ((SeCN)₂) in organic synthesis. By presenting side-by-side experimental data and detailed protocols, this document aims to be an objective resource for chemists engaged in the synthesis of sulfur and selenium-containing organic compounds, which are pivotal in medicinal chemistry and materials science.
Physicochemical Properties and Handling
Both this compound and selenocyanogen are classified as pseudohalogens due to their reactivity resembling that of halogens. However, they exhibit distinct differences in their stability and handling requirements.
| Property | This compound ((SCN)₂) | Selenocyanogen ((SeCN)₂) |
| Molar Mass | 116.16 g/mol | 210.05 g/mol |
| Appearance | Colorless crystals or liquid[1] | Yellow crystalline powder, turning red on standing |
| Stability | Unstable, explodes above 20 °C as a pure substance[1] | More stable than (SCN)₂, but still sensitive |
| Handling Precautions | Typically prepared and used in situ as a dilute solution.[1] | Can be prepared and isolated, but should be handled with care. |
| Solubility | Soluble in nonpolar solvents like glacial acetic acid and methylene chloride.[1] | Soluble in benzene, carbon tetrachloride, and chloroform. |
| Reactivity with Water | Disproportionates in water to form sulfuric acid, hydrocyanic acid, and thiocyanic acid.[2] | Undergoes hydrolysis to form selenous acid, selenocyanic acid, and hydrogen cyanide. |
Preparation of Reagents
The instability of this compound necessitates its in situ generation, while selenocyanogen can be prepared and stored for short periods.
Experimental Protocol: In Situ Generation of this compound
Materials:
-
Lead(II) thiocyanate (Pb(SCN)₂)
-
Bromine (Br₂)
-
Glacial acetic acid or Methylene chloride
Procedure:
-
A suspension of anhydrous lead(II) thiocyanate in glacial acetic acid or methylene chloride is prepared in a reaction vessel protected from light and moisture.
-
A solution of bromine in the same solvent is added dropwise to the suspension at 0 °C with vigorous stirring.[1]
-
The reaction is exothermic and should be cooled to maintain the temperature.
-
The resulting pale yellow solution of this compound is used immediately for subsequent reactions. The lead(II) bromide precipitate is typically removed by filtration.
Experimental Protocol: Synthesis of Selenocyanogen
Materials:
-
Silver selenocyanate (AgSeCN)
-
Iodine (I₂)
-
Tetrahydrofuran (THF)
Procedure:
-
To a suspension of silver selenocyanate in dry tetrahydrofuran at 0 °C, a solution of iodine in THF is added dropwise with stirring.[1]
-
The reaction mixture is stirred for a specified time until the reaction is complete, which can be monitored by the disappearance of the iodine color.
-
The silver iodide precipitate is removed by filtration, and the resulting solution of selenocyanogen can be used directly or the solvent can be carefully removed under reduced pressure to yield solid selenocyanogen.
Comparative Reactivity in Organic Reactions
Both this compound and selenocyanogen act as electrophiles, participating in a variety of organic transformations. Their reactivity is influenced by the nature of the substrate and the reaction conditions.
Electrophilic Aromatic Substitution
This compound and selenocyanogen react with electron-rich aromatic and heteroaromatic compounds to afford the corresponding thiocyanated and selenocyanated products. Generally, these reactions require activated substrates such as phenols, anilines, and indoles.
Comparative Data: Thiocyanation vs. Selenocyanation of Arenes
| Substrate | Reagent System | Product | Yield (%) | Reference |
| N-(p-methoxyaryl)propiolamide | AgSCN, CAN, DMSO | Thiocyanated spiro-fused cyclohexadienone | 76-92 | [3] |
| N-(p-methoxyphenyl)-propiolamide | KSeCN, CAN, DMSO | Selenocyanated spiro-fused cyclohexadienone | 58-78 | [3] |
| Isocoumarin precursor | PhICl₂/NH₄SCN | Thiocyanated isocoumarin | Not specified | [3] |
| Isocoumarin precursor | PhICl₂/KSeCN | Selenocyanated isocoumarin | Not specified | [3] |
| Aniline/Phenol/Anisole | N-selenocyanato-dibenzenesulfonimide, ACN | Selenocyanated arenes | 54-95 | [3] |
| Indoles/Benzothiophene/Thiophene | N-selenocyanato-dibenzenesulfonimide, ACN | Selenocyanated heteroarenes | 56-98 | [3] |
From the available data, it appears that for the domino thiocyanation/selenocyanation and cyclization of N-(p-methoxyaryl)propiolamides, the thiocyanation reaction provides higher yields (76-92%) compared to the selenocyanation reaction (58-78%).[3]
Experimental Workflow for Electrophilic Aromatic Thiocyanation/Selenocyanation
Workflow for aromatic thiocyanation/selenocyanation.
Addition to Alkenes and Alkynes
This compound and selenocyanogen add to carbon-carbon double and triple bonds. The addition of this compound to alkenes is reported to proceed via an anti-addition mechanism, likely involving a bridged thiiranium ion intermediate, similar to the bromination of alkenes.[1][4] This results in the formation of vicinal dithiocyanates. Selenocyanogen is expected to react in a similar fashion.
Comparative Data: Trifluoromethyl-thio/selenocyanation of Alkenes
A visible-light-promoted trifluoromethyl thiocyanation of various alkenes, including styrenes and unactivated alkenes, afforded products in 42-93% yields.[3] The corresponding trifluoromethyl-selenocyanation under similar conditions provided yields in the range of 39-91%.[3] This suggests a comparable efficiency for both reagents in this specific difunctionalization reaction.
Reaction pathways of (SCN)₂ and (SeCN)₂.
Conclusion
Both this compound and selenocyanogen are valuable reagents for the introduction of SCN and SeCN functionalities into organic molecules.
-
Reactivity: this compound appears to be the more reactive electrophile in some contexts, as suggested by the higher yields in the domino reaction with N-(p-methoxyaryl)propiolamides. However, in other reactions, such as the trifluoromethyl-functionalization of alkenes and reactions with enaminones, their reactivities are comparable.
-
Handling: Selenocyanogen has the advantage of being more stable than this compound, which simplifies its handling and storage.
-
Stereochemistry: The addition of this compound to alkenes is known to proceed with anti-stereoselectivity. Selenocyanogen is presumed to follow a similar pathway, although more direct comparative studies are needed to confirm this across a range of substrates.
-
Future Outlook: While significant progress has been made in the application of these reagents, there is a clear need for more direct, quantitative comparative studies, particularly in the realm of their addition reactions to a diverse range of alkenes and alkynes under standardized conditions. Such studies would provide a more definitive understanding of their relative reactivities, regioselectivities, and stereoselectivities, further enhancing their utility in synthetic organic chemistry.
References
Safety Operating Guide
Navigating the Safe Disposal of Thiocyanogen: A Procedural Guide for Laboratory Professionals
Immediate Safety Advisory: Thiocyanogen ((SCN)₂) is a highly reactive and unstable pseudohalogen. Pure this compound is explosive at temperatures above 20°C, and its solutions are volatile.[1] Disposal procedures must be conducted with extreme caution in a controlled laboratory environment, adhering to all institutional safety protocols. The primary hazard associated with the decomposition of this compound is the release of highly toxic hydrogen cyanide (HCN) gas.[2] All handling and disposal steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound waste in a laboratory setting. It is intended for researchers, scientists, and drug development professionals familiar with handling hazardous chemicals.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, critical for understanding its hazards and behavior during disposal.
| Property | Value | Source(s) |
| Chemical Formula | C₂N₂S₂ | [1] |
| Molar Mass | 116.16 g/mol | [1] |
| Appearance | Colorless crystal or liquid | [1] |
| Melting Point | -2.5 °C | [1] |
| Boiling Point | Decomposes at approximately 20°C | [1] |
| Decomposition in Water | 3(SCN)₂ + 4H₂O → 5HSCN + H₂SO₄ + HCN | [2] |
| Primary Hazards | Unstable, explosive, toxic, releases hydrogen cyanide upon decomposition. | [1][2] |
Experimental Protocol: Controlled Chemical Inactivation and Disposal
Given the inherent instability of this compound, in-lab chemical inactivation is the recommended approach before final disposal as hazardous waste. The primary method for inactivation is controlled hydrolysis, which leverages its decomposition in water.[1][2] This procedure must be meticulously followed to ensure safety.
Materials Required:
-
This compound waste solution
-
Large beaker or flask (at least 10 times the volume of the waste)
-
Stir bar and stir plate
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) for neutralization
-
Sodium hypochlorite (bleach) solution (optional, for cyanide treatment)
-
pH indicator strips or pH meter
-
Appropriately labeled hazardous waste container
Step-by-Step Inactivation Procedure:
-
Preparation and PPE:
-
Don appropriate PPE: chemical splash goggles, face shield, lab coat, and chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; consult your institution's safety office for glove recommendations for nitriles and cyanides).
-
Ensure a safety shower and eyewash station are immediately accessible.
-
Perform all steps within a certified chemical fume hood.
-
-
Dilution of this compound Waste:
-
Place a large beaker or flask containing a stir bar on a stir plate within the fume hood.
-
Fill the beaker with water. The volume of water should be at least 10 times the volume of the this compound waste solution to be treated.
-
Begin stirring the water to create a vortex.
-
Slowly and carefully add the this compound waste solution to the stirring water. Do not add water to the waste. This slow addition to a large volume of water helps to control the exothermic reaction and dilute the resulting hazardous products.
-
-
Decomposition (Hydrolysis):
-
Allow the diluted solution to stir in the fume hood for a minimum of 24 hours.[2] This allows for the complete hydrolysis of this compound into thiocyanic acid, sulfuric acid, and hydrogen cyanide.[2]
-
Keep the container loosely covered to prevent splashes, but do not seal it tightly, as gas evolution may occur.
-
-
Neutralization of Acidic Byproducts:
-
After the 24-hour decomposition period, check the pH of the solution. It will be acidic due to the formation of sulfuric acid.[2]
-
Slowly add a 1 M sodium hydroxide solution while stirring to neutralize the acid. Monitor the pH regularly.
-
Adjust the pH to a neutral range (between 6.0 and 8.0).[3] Be cautious, as neutralization can be exothermic.
-
-
Collection and Labeling for Final Disposal:
-
Transfer the neutralized solution to a designated hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the contents: "Decomposed this compound Solution (contains thiocyanate and cyanide salts)".
-
Crucially, add a warning: "DO NOT MIX WITH ACIDS OR OXIDIZERS (e.g., BLEACH)". [3]
-
-
Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.
-
Arrange for pickup and final disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4]
-
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process and procedural flow for the safe management and disposal of this compound waste.
Caption: Workflow for the safe inactivation and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Thiocyanogen
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling of thiocyanogen ((SCN)₂), a reactive and toxic pseudohalogen. Adherence to these protocols is critical to ensure the safety of researchers, scientists, and drug development professionals. Pure this compound is unstable and can explode at temperatures above 20°C; therefore, it is almost always prepared and handled as a dilute solution.[1] This document focuses on the safe handling of these solutions.
Immediate Safety and Hazard Information
This compound is toxic and can cause irritation to the skin and eyes, as well as respiratory and organ damage upon inhalation, ingestion, or prolonged contact.[2] Due to its reactivity and the hazardous nature of its precursors and potential decomposition products (such as hydrogen cyanide), all handling must be conducted within a certified chemical fume hood with appropriate personal protective equipment.
Personal Protective Equipment (PPE)
The following PPE is the minimum requirement for any procedure involving this compound solutions. Selections are based on the common solvents used for its preparation, such as methylene chloride and glacial acetic acid.[3][4][5]
| PPE Category | Specification | Rationale |
| Hand Protection | Double Gloving Required: - Inner Glove: Laminate film (e.g., SilverShield®/4H®) or Polyvinyl Alcohol (PVA).[6][7] - Outer Glove: Heavy-duty Nitrile or Neoprene (>8 mil thickness). | Methylene chloride readily penetrates standard laboratory gloves like nitrile and latex.[6][7] A highly resistant inner glove is essential. The outer glove provides physical protection to the inner glove. For glacial acetic acid, nitrile gloves offer good protection.[8][9] Always inspect gloves for damage before use and replace immediately if contact with this compound solution occurs. |
| Eye & Face Protection | Chemical safety goggles (ANSI Z87.1 compliant) AND a full-face shield. | Protects against splashes of corrosive solvents and toxic reagents. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | Flame-resistant lab coat, fully buttoned. Chemical-resistant apron. | A lab coat provides a primary barrier. A chemical-resistant apron is necessary when handling larger quantities or when there is a significant splash risk. |
| Respiratory Protection | Not required for routine handling in a certified chemical fume hood. For emergencies (e.g., large spills outside a fume hood): A full-face respirator with appropriate cartridges or a Self-Contained Breathing Apparatus (SCBA) is necessary.[2] | A properly functioning chemical fume hood provides adequate respiratory protection during standard procedures. Emergency situations require a higher level of protection due to the risk of inhaling toxic vapors. |
Operational Plan: Preparation and Handling
This section provides a procedural guide for the safe handling of this compound solutions. The preparation of a 0.1M solution in glacial acetic acid is used as a representative protocol.[3][5]
Pre-Operational Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all Materials: Gather all necessary chemicals, glassware, and equipment before starting.
-
Don Appropriate PPE: Put on all PPE as specified in the table above.
-
Prepare for Spills: Have a chemical spill kit readily accessible. The kit should contain absorbent materials and a neutralizing agent for acids (e.g., sodium bicarbonate).
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
Experimental Protocol: Preparation of 0.1M this compound Solution
This protocol is adapted from established chemical literature and should only be performed by trained personnel.[3][5]
-
Setup: In the chemical fume hood, place a suspension of anhydrous lead(II) thiocyanate (Pb(SCN)₂) in glacial acetic acid in a flask equipped with a magnetic stirrer.
-
Cooling: Cool the suspension in an ice bath to 0-5°C.
-
Addition of Bromine: Slowly add a solution of bromine (Br₂) in glacial acetic acid dropwise to the cooled and stirring suspension. The oxidation reaction is exothermic.[3][4]
-
Reaction: Continue stirring the mixture in the ice bath until the reaction is complete (indicated by a color change).
-
Filtration: Filter the mixture to remove the lead(II) bromide (PbBr₂) precipitate. The resulting clear solution is approximately 0.1M this compound.
-
Storage: Store the solution in a cool, dark place. It is reported to be stable for several days under these conditions.[3][5]
Caption: Workflow for the safe preparation and handling of a this compound solution.
Emergency Procedures
Spills
-
Minor Spill (inside fume hood):
-
Alert personnel in the immediate area.
-
Use an acid-neutralizing absorbent powder (like sodium bicarbonate) to contain and neutralize the spill.
-
Once neutralized, absorb the material with vermiculite or other non-combustible absorbent material.
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the area with soap and water.
-
-
Major Spill (outside fume hood):
-
EVACUATE the laboratory immediately.
-
Alert others to evacuate and close the laboratory doors.
-
Activate the nearest fire alarm to initiate a building-wide evacuation.
-
Call your institution's emergency response team and provide details of the spill (location, chemical, estimated quantity).
-
Do not re-enter the area until it has been cleared by safety professionals.
-
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing while under a safety shower. Wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so without endangering yourself) and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Proper segregation and disposal of this compound-containing waste are critical to prevent violent reactions and the release of highly toxic gases.
Waste Segregation and Collection
-
Designated Waste Container: Use a clearly labeled, leak-proof hazardous waste container for all this compound-containing liquid and solid waste.
-
Labeling: The label must include "Hazardous Waste," "this compound," and a clear warning: "DANGER: DO NOT MIX WITH ACIDS OR CHLORINE-CONTAINING COMPOUNDS (e.g., BLEACH) ".
-
Incompatible Wastes: It is imperative to keep thiocyanate waste separate from acidic waste streams and chlorinated waste streams. Mixing can generate highly toxic hydrogen cyanide or cyanogen chloride gas.
Disposal Procedure
-
Collection: Collect all this compound waste, including contaminated labware and spill cleanup materials, in the designated container.
-
pH Adjustment (Optional - Institutional Policy Dependent): Some institutions may recommend neutralizing the waste. If permitted, slowly adjust the pH to between 6.0 and 8.0 in a fume hood.
-
Storage: Keep the waste container tightly sealed and store it in a cool, well-ventilated area away from incompatible materials.
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor. Do not pour thiocyanate waste down the drain.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. This compound (SCN)₂|Research Chemical|RUO [benchchem.com]
- 2. Gas detectors and respiratory protection equipments C2S2N2 (this compound), CAS number 505-14-6 [en.gazfinder.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikiwand [wikiwand.com]
- 5. This compound|505-14-6 - MOLBASE Encyclopedia [m.molbase.com]
- 6. epa.gov [epa.gov]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. cleanroom.byu.edu [cleanroom.byu.edu]
- 9. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
